molecular formula C39H42N2O14S4 B12378127 Cy3.5

Cy3.5

Katalognummer: B12378127
Molekulargewicht: 891.0 g/mol
InChI-Schlüssel: SMRJSACRIKPVSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cy3.5 is a useful research compound. Its molecular formula is C39H42N2O14S4 and its molecular weight is 891.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C39H42N2O14S4

Molekulargewicht

891.0 g/mol

IUPAC-Name

(2Z)-2-[(E)-3-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate

InChI

InChI=1S/C39H42N2O14S4/c1-6-40-29-16-14-25-27(19-23(56(44,45)46)21-31(25)58(50,51)52)36(29)38(2,3)33(40)11-10-12-34-39(4,5)37-28-20-24(57(47,48)49)22-32(59(53,54)55)26(28)15-17-30(37)41(34)18-9-7-8-13-35(42)43/h10-12,14-17,19-22H,6-9,13,18H2,1-5H3,(H4-,42,43,44,45,46,47,48,49,50,51,52,53,54,55)

InChI-Schlüssel

SMRJSACRIKPVSW-UHFFFAOYSA-N

Isomerische SMILES

CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C(/C1=C/C=C/C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)(C)C

Kanonische SMILES

CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C(C1=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)(C)C

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to Cy3.5 Dye in Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyanine 3.5 (Cy3.5) is a synthetic fluorescent dye belonging to the cyanine family, renowned for its utility in a wide array of life science research applications.[1][2] Characterized by its bright orange-red fluorescence, this compound serves as a robust tool for labeling and detecting various biomolecules.[1][3] Structurally, it features a polymethine chain connecting two nitrogen-containing heterocyclic rings, a configuration that dictates its spectral properties.[2] As a member of the benzo-fused cyanine dyes, indicated by the ".5" suffix, it offers a unique spectral position between the more common Cy3 and Cy5 dyes.[4][5][]

This guide provides a comprehensive overview of this compound's technical specifications, core applications, and detailed experimental protocols tailored for researchers, scientists, and drug development professionals.

Core Properties and Data Presentation

This compound is valued for its high molar extinction coefficient, good quantum yield, and photostability, which collectively contribute to bright and durable fluorescent signals.[1][3] These properties make it an excellent choice for experiments requiring sensitive detection and prolonged imaging.[3] The key photophysical and spectral properties of this compound are summarized below. It is important to note that exact spectral values can vary slightly depending on the solvent environment and the specific chemical form of the dye (e.g., free acid vs. NHS ester).[2]

PropertyValueReference(s)
Excitation Maximum (λex) ~579 - 591 nm[1][2][3][7][8]
Emission Maximum (λem) ~591 - 604 nm[1][2][3][7][8]
Molar Extinction Coefficient (ε) 116,000 - 150,000 M⁻¹cm⁻¹[1][2][9][]
Fluorescence Quantum Yield (Φ) 0.15 - 0.35[1][2][]
Stokes Shift ~15 nm[3][9]
Molecular Weight ~608 g/mol [8][9]

Core Applications in Research

The versatility and bright fluorescence of this compound make it suitable for numerous research applications. It is most commonly supplied as an N-Hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on proteins and amino-modified oligonucleotides to form stable covalent bonds.[9][11]

Key Applications Include:
  • Fluorescence Microscopy: Ideal for high-resolution imaging of cellular components and processes.[3][12]

  • Flow Cytometry: Provides bright and distinct signals for effective cell sorting and population analysis.[1][3]

  • Biomolecule Labeling: Serves as a robust fluorescent tag for proteins, antibodies, and nucleic acids used as molecular probes.[3][9]

  • Immunoassays: Enhances the detection and quantification of proteins and antibodies in formats like Western blotting.[3]

  • Advanced Techniques: Used in specialized applications such as Fluorescence Resonance Energy Transfer (FRET) and Fluorescence In Situ Hybridization (FISH).[9][13]

A generalized workflow for labeling biomolecules with this compound is depicted below.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Storage biomolecule 1. Prepare Biomolecule (e.g., Antibody) in Amine-Free Buffer (pH 8.5-9.0) mix 3. Mix Biomolecule & Dye (Molar Ratio 10:1 to 20:1, dye:protein) biomolecule->mix dye 2. Prepare this compound NHS Ester Stock Solution (in anhydrous DMSO) dye->mix incubate 4. Incubate (2-4 hours, RT, dark) mix->incubate purify 5. Purify Conjugate (e.g., Size-Exclusion Chromatography) incubate->purify store 6. Characterize & Store (4°C or -20°C) purify->store

Workflow for Covalent Labeling of Biomolecules with this compound NHS Ester.

Experimental Protocols

Detailed and optimized protocols are essential for achieving reliable and reproducible results. The following sections provide methodologies for common applications of this compound dye.

Protocol 1: Covalent Labeling of Antibodies with this compound-NHS Ester

This protocol outlines the procedure for covalently labeling primary amine groups on antibodies.

A. Reagent Preparation

  • Antibody Solution: Adjust the antibody to a concentration of 1-2 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[1]

  • Dye Stock Solution: Immediately before use, allow the vial of this compound-NHS ester to equilibrate to room temperature. Dissolve the dye in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.[1][9]

B. Conjugation Reaction

  • While gently vortexing, slowly add the dissolved this compound dye to the antibody solution.[1] The recommended starting molar ratio of dye-to-antibody is between 10:1 and 20:1, though this may require optimization.[1][12]

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[12]

C. Purification

  • Separate the labeled antibody from the unreacted free dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer like PBS.

  • Collect the first colored fraction, which contains the this compound-labeled antibody.

  • Measure the absorbance of the conjugate at 280 nm (for protein) and ~581 nm (for this compound) to determine the degree of labeling.

Protocol 2: Immunofluorescence Staining of Cells for Flow Cytometry

This protocol details the use of a this compound-conjugated antibody for cell surface staining and analysis by flow cytometry.

G prep 1. Cell Preparation (Harvest & Wash Cells) block 2. Fc Receptor Blocking (Optional, 10-15 min, 4°C) prep->block stain 3. Antibody Staining (Incubate with this compound-Ab, 20-30 min, 4°C, dark) block->stain wash1 4. Wash Step (Add Staining Buffer, Centrifuge 300g, 5 min) stain->wash1 wash2 5. Repeat Wash wash1->wash2 acquire 6. Resuspend & Acquire (Flow Cytometer with ~561 nm laser) wash2->acquire

Experimental Workflow for Flow Cytometry using a this compound Conjugate.

A. Reagents

  • Cell Suspension: Single-cell suspension at a concentration of 1x10⁶ cells/mL.

  • Flow Cytometry Staining Buffer: PBS with 1-2% BSA and 0.1% sodium azide.

  • Fc Receptor Blocking Solution: To prevent non-specific antibody binding.[1]

  • This compound-conjugated Antibody: Use at the predetermined optimal concentration.

B. Staining Procedure

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • (Optional but Recommended) Add Fc receptor blocking solution and incubate for 10-15 minutes at 4°C.[1]

  • Add the optimal amount of this compound-conjugated antibody to the cells. Vortex gently and incubate for 20-30 minutes at 4°C in the dark.[1]

  • Add 2 mL of cold Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5 minutes. Carefully decant the supernatant.[1]

  • Repeat the wash step twice.[1]

  • Resuspend the cell pellet in 500 µL of staining buffer and analyze on a flow cytometer equipped with appropriate lasers (e.g., 561 nm) and filters.

Protocol 3: Labeling of Amino-Modified Oligonucleotides

This protocol describes the labeling of an oligonucleotide that has been synthesized with a primary amine modification.

A. Reagent Preparation

  • Amino-Modified Oligonucleotide: Resuspend the lyophilized oligonucleotide in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0) to a stock concentration of 1 mM.[9] Tris-based buffers must be avoided as they contain primary amines.[9]

  • This compound-NHS Ester Stock Solution: Prepare a 10 mg/mL stock solution in anhydrous DMSO immediately before use.[9]

B. Labeling Reaction

  • In a microcentrifuge tube, combine 20-30 nmol of the amino-modified oligonucleotide with labeling buffer to a final volume of 200 µL.

  • Add 20 µL of the 10 mg/mL this compound-NHS ester stock solution to the oligonucleotide.[9]

  • Vortex the mixture gently and incubate for 2-4 hours at room temperature in the dark.[9]

C. Purification

  • Purify the labeled oligonucleotide from excess dye using ethanol precipitation or a suitable chromatography method (e.g., HPLC).

  • Validate the final product by spectrophotometry to confirm labeling.

Logical Relationships and Advantages

The utility of this compound in research is a direct consequence of its favorable chemical and physical properties. The diagram below illustrates the relationship between its core characteristics and its successful application in sensitive, fluorescence-based assays.

G cluster_properties Core Properties of this compound cluster_advantages Resulting Advantages cluster_applications Enables Key Applications prop1 High Molar Extinction Coefficient adv1 Bright Fluorescent Signal prop1->adv1 prop2 Good Quantum Yield prop2->adv1 prop3 High Photostability adv2 Resistance to Photobleaching prop3->adv2 prop4 Reactive NHS Ester Functionality adv3 Stable Covalent Labeling prop4->adv3 app1 High-Resolution Microscopy adv1->app1 app2 Sensitive Flow Cytometry adv1->app2 adv2->app1 adv3->app1 adv3->app2 app3 Robust Molecular Probes adv3->app3

References

An In-depth Technical Guide to Cy3.5 Fluorescent Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Cyanine 3.5 (Cy3.5) fluorescent dye, a prominent member of the cyanine family. Known for its bright orange-red fluorescence, high molar extinction coefficient, and good quantum yield, this compound is a versatile tool in various life science applications. This document details its core properties, chemical structure, and established experimental protocols for its use in biomolecule labeling and fluorescence imaging.

Core Properties and Structure

This compound is a synthetic organic fluorophore characterized by a polymethine chain connecting two nitrogen-containing heterocyclic rings, specifically benzoindole in the case of this compound.[][2] This conjugated system is the basis of its fluorescent properties. The dye is frequently utilized in a reactive form, such as an N-hydroxysuccinimide (NHS) ester, which allows for covalent attachment to biomolecules.[3][4][5]

Fluorophore_Core This compound Fluorophore Core (Benzoindole Rings + Polymethine Chain) Linker Linker Arm Fluorophore_Core->Linker Reactive_Group Reactive Group (e.g., NHS Ester) Linker->Reactive_Group

Conceptual structure of a reactive this compound dye.
Photophysical & Chemical Properties

The spectral characteristics of this compound make it compatible with common laser lines (e.g., 561 nm or 594 nm) and filter sets for red fluorophores like Texas Red.[6][] Key quantitative properties are summarized below.

PropertyValue RangeNotes
Excitation Maximum (λex) ~579 - 591 nm[2][4][8][9]The peak wavelength for light absorption.
Emission Maximum (λem) ~591 - 604 nm[2][4][8][9]The peak wavelength of emitted fluorescence.
Molar Extinction Coefficient (ε) 116,000 - 150,000 M⁻¹cm⁻¹[2][4][]A measure of the dye's ability to absorb light.
Fluorescence Quantum Yield (Φ) 0.15 - 0.35[2][4][]The efficiency of converting absorbed light into emitted fluorescence.
Stokes Shift ~12 - 23 nm[2][9]The difference between excitation and emission maxima.
Solubility Insoluble in water; Soluble in organic solvents (DMSO, DMF)[4][5][][10]Non-sulfonated forms require an organic co-solvent for labeling reactions in aqueous buffers.[]

Experimental Protocols

This compound is widely used for covalently labeling proteins, antibodies, and nucleic acids.[3][11] The most common conjugation chemistry involves the reaction of a this compound NHS ester with primary amines on the target biomolecule.

Protocol 1: Covalent Labeling of Proteins with this compound NHS Ester

This protocol outlines a general procedure for labeling primary amines (e.g., on lysine residues) of a protein with this compound NHS ester.

Principle: The N-hydroxysuccinimide (NHS) ester functional group reacts with primary amines in a mild basic environment (pH 8.3-8.5) to form a stable, covalent amide bond.[12]

Materials Required:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES).

  • This compound NHS ester.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • 1 M Sodium bicarbonate buffer, pH 8.3.

  • Purification column (e.g., gel filtration, such as a Sephadex G-25 column).

  • Quenching buffer (optional, e.g., 1 M Tris-HCl, pH 8.0).

prep 1. Preparation (Protein in Amine-Free Buffer, pH 8.3; This compound stock in DMSO/DMF) react 2. Conjugation Reaction (Mix Protein and Dye; Incubate 1-2 hr at RT, in dark) prep->react purify 3. Purification (Remove unreacted dye via gel filtration or dialysis) react->purify char 4. Characterization (Calculate Degree of Labeling via UV-Vis Spectroscopy) purify->char

Workflow for labeling proteins with this compound NHS ester.[6]

Detailed Methodology:

  • Protein Preparation:

    • Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS).[13]

    • Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to adjust the final pH to ~8.3.[13]

  • Dye Preparation:

    • Allow the vial of this compound NHS ester to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO or DMF. This solution should be prepared fresh.[6][10]

  • Conjugation Reaction:

    • Add the reactive dye solution to the protein solution while gently vortexing. A typical starting molar ratio of dye to protein is 10:1 to 15:1, though this may require optimization.[6][10] The volume of organic solvent should not exceed 10% of the total reaction volume to prevent protein precipitation.[10]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[6][13]

  • Purification:

    • To stop the reaction, you can optionally add a quenching buffer to a final concentration of 50-100 mM.[10]

    • Separate the labeled protein from the unreacted dye using a gel filtration column or by dialysis against an appropriate buffer (e.g., PBS).[10][12] The labeled protein will typically elute or be retained first.

  • Characterization (Degree of Labeling):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~591 nm (for this compound).[10]

    • The degree of labeling (DOL) can be calculated using the Beer-Lambert law, after correcting the A280 reading for the dye's absorbance at that wavelength (Correction Factor, CF280 ≈ 0.22).[5]

Protocol 2: Indirect Immunofluorescence Staining

This protocol describes a standard procedure for using a this compound-conjugated secondary antibody to visualize a target protein in fixed cells.

Principle: An unlabeled primary antibody first binds specifically to the target antigen within the cell. Then, a secondary antibody conjugated with this compound, which is directed against the host species of the primary antibody, is used for fluorescent detection.

Materials Required:

  • Cells cultured on coverslips.

  • Phosphate-Buffered Saline (PBS).

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking Buffer (e.g., 5% normal goat serum in PBS).

  • Primary antibody specific to the target protein.

  • This compound-conjugated secondary antibody.

  • Antifade mounting medium.

cell_prep 1. Cell Fixation & Permeabilization blocking 2. Blocking cell_prep->blocking primary_ab 3. Primary Antibody Incubation blocking->primary_ab secondary_ab 4. This compound Secondary Antibody Incubation primary_ab->secondary_ab mount 5. Mounting secondary_ab->mount image 6. Fluorescence Imaging mount->image

Workflow for indirect immunofluorescence staining.[6]

Detailed Methodology:

  • Cell Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[6]

  • Washing: Wash the cells three times with PBS.[6]

  • Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.[6]

  • Blocking: Incubate the cells with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.[6]

  • Primary Antibody Incubation: Incubate with the primary antibody, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.[6]

  • Washing: Wash the cells three times with PBS.[6]

  • Secondary Antibody Incubation: Incubate with the this compound-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.[6]

  • Final Washes: Wash the cells three times with PBS, ensuring protection from light.[6]

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.[6]

  • Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filter sets for this compound (e.g., TRITC or Texas Red filters).[6][14]

References

The Core Principles of Cy3.5 Fluorescence: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles governing the fluorescence of the Cy3.5 dye, a widely utilized fluorophore in biological research and diagnostics. This guide provides a comprehensive overview of its photophysical properties, detailed experimental protocols for its application, and visualizations of key processes to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Fundamental Principles of this compound Fluorescence

This compound, a member of the cyanine dye family, is a synthetic orange-red fluorescent dye.[1] Its fluorescence originates from its chemical structure, which is characterized by a polymethine chain connecting two nitrogen-containing heterocyclic rings.[1][] The absorption of light by this conjugated system excites an electron to a higher energy state. The subsequent return of the electron to its ground state results in the emission of a photon, a phenomenon known as fluorescence. The specific spectral properties of this compound are determined by the length and composition of this polymethine chain.[1]

The process of fluorescence can be visualized using a Jablonski diagram, which illustrates the electronic transitions that occur.

Jablonski_Diagram cluster_0 Ground State (S0) cluster_1 First Excited Singlet State (S1) S0 S0 v0_0 v=0 v0_1 v=1 v1_2 v=2 v0_0->v1_2 Absorption (Excitation) v0_2 v=2 S1 S1 v1_0 v=0 v1_0->v0_1 Fluorescence (Emission) v1_0->v0_2 Non-radiative Decay (e.g., Internal Conversion) v1_1 v=1 v1_2->v1_0 Vibrational Relaxation (non-radiative) Oligo_Labeling_Workflow prep_oligo Prepare Amino- Modified Oligonucleotide reaction Incubate Oligo and Dye (2-4h, RT, Dark) prep_oligo->reaction prep_dye Prepare this compound NHS Ester Stock prep_dye->reaction purification Purify Labeled Oligonucleotide reaction->purification characterization Characterize Conjugate (DOL) purification->characterization FRET_Signaling cluster_NoFRET No FRET (D-A distance > R0) cluster_FRET FRET (D-A distance < R0) Excitation1 Excitation (~550 nm) Cy3_1 Cy3 Excitation1->Cy3_1 Emission1 Cy3 Emission (~570 nm) Cy3_1->Emission1 Cy5_1 Cy5 NoEmission1 No Cy5 Emission Excitation2 Excitation (~550 nm) Cy3_2 Cy3 Excitation2->Cy3_2 EnergyTransfer Energy Transfer Cy3_2->EnergyTransfer QuenchedEmission Quenched Cy3 Emission Cy5_2 Cy5 EnergyTransfer->Cy5_2 Emission2 Cy5 Emission (~670 nm) Cy5_2->Emission2

References

Cy3.5: A Technical Guide to its Excitation and Emission Spectra for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties and applications of the fluorescent dye Cyanine 3.5 (Cy3.5). A member of the cyanine family of synthetic dyes, this compound is a valuable tool in various biological and biotechnological research fields, including fluorescence microscopy, flow cytometry, and in vivo imaging.[1][2] Its bright orange-red fluorescence, high molar extinction coefficient, and good quantum yield make it a popular choice for labeling biomolecules such as proteins and nucleic acids.[2][3]

Core Spectroscopic Properties of this compound

The utility of a fluorophore is fundamentally determined by its spectral characteristics. This compound exhibits a distinct excitation and emission profile, which dictates the appropriate instrumentation and experimental design for its use. The key quantitative data for this compound are summarized in the table below. It is important to note that the precise spectral properties can be influenced by the molecular environment, such as the solvent and the biomolecule to which it is conjugated.[1]

PropertyValueNotes
Excitation Maximum (λex) ~579 - 591 nmThe peak wavelength at which the dye most efficiently absorbs light.[1][3][4][5]
Emission Maximum (λem) ~591 - 604 nmThe peak wavelength of the emitted fluorescence.[1][3][4][5]
Molar Extinction Coefficient (ε) 116,000 - 150,000 M⁻¹cm⁻¹A measure of how strongly the dye absorbs light at its excitation maximum.[1][3][6]
Fluorescence Quantum Yield (Φ) 0.15 - 0.35The ratio of photons emitted to photons absorbed; a measure of fluorescence efficiency.[1][3][6][7]
Stokes Shift ~12 - 23 nmThe difference between the excitation and emission maxima.[1][2]
Molecular Weight ~608 g/mol [5]

Experimental Workflows and Protocols

The effective use of this compound in research necessitates well-defined experimental protocols. Below are detailed methodologies for common applications, including antibody conjugation and cellular imaging techniques.

Antibody Conjugation with this compound NHS Ester

This protocol outlines the covalent labeling of an antibody with an N-hydroxysuccinimide (NHS) ester of this compound, which readily reacts with primary amines on the protein to form stable amide bonds.[8]

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Storage antibody_prep 1. Prepare Antibody (amine-free buffer, pH 8.3-8.5) conjugation 3. Mix Antibody and Dye (gentle vortexing) antibody_prep->conjugation dye_prep 2. Prepare this compound NHS Ester (dissolve in DMSO) dye_prep->conjugation incubation 4. Incubate (1 hour, room temp, dark) conjugation->incubation purification 5. Purify Conjugate (desalting column) incubation->purification storage 6. Store Conjugate (-20°C) purification->storage

Workflow for conjugating antibodies with this compound NHS ester.

Methodology:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS). If necessary, dialyze the antibody against PBS. Adjust the antibody concentration to 1-2 mg/mL and the pH to 8.3-8.5 using 1 M sodium bicarbonate.[3]

  • Dye Preparation: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[3]

  • Conjugation Reaction: Slowly add the dissolved dye to the antibody solution while gently vortexing. A molar ratio of 10:1 to 20:1 (dye:antibody) is a common starting point, though the optimal ratio should be determined empirically.[3]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[3]

  • Purification: Separate the labeled antibody from the unconjugated dye using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.[3]

Live-Cell Imaging with this compound-Labeled Proteins

This protocol describes the introduction of a this compound-labeled protein into living cells for subsequent fluorescence microscopy.

Live_Cell_Imaging_Workflow cell_prep 1. Cell Preparation (plate on glass-bottom dish) protein_intro 2. Introduce Labeled Protein (e.g., microinjection, electroporation) cell_prep->protein_intro equilibration 3. Equilibration (in environmental chamber) protein_intro->equilibration imaging 4. Image Acquisition (fluorescence microscope) equilibration->imaging

Experimental workflow for live-cell imaging using this compound.

Methodology:

  • Cell Preparation: Plate cells on a glass-bottom dish or chamber slide at a suitable density for imaging individual cells. Allow the cells to adhere and grow for 24-48 hours.[8]

  • Introduction of Labeled Protein: Introduce the this compound-labeled protein into the cells using an appropriate method such as microinjection or electroporation.[8]

  • Imaging: Place the dish on the stage of a fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂. Use appropriate filters for this compound (Excitation: ~580 nm, Emission: ~600 nm). To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio. For time-lapse imaging, set the desired time intervals.[8]

Flow Cytometry with this compound-Conjugated Antibodies

This protocol provides a general procedure for staining suspended cells with a this compound-conjugated antibody for analysis by flow cytometry.

Flow_Cytometry_Workflow cell_prep 1. Cell Preparation (prepare single-cell suspension) fc_block 2. Fc Receptor Blocking (Optional) (10-15 min, 4°C) cell_prep->fc_block staining 3. Antibody Staining (20-30 min, 4°C, dark) fc_block->staining washing 4. Washing Steps (3x with staining buffer) staining->washing acquisition 5. Data Acquisition (flow cytometer) washing->acquisition

Workflow for cell staining and analysis by flow cytometry.

Methodology:

  • Cell Preparation: Prepare a single-cell suspension from your sample and wash the cells with cold Flow Cytometry Staining Buffer.

  • Fc Receptor Blocking (Optional but Recommended): To minimize non-specific binding, incubate the cells with an Fc receptor blocking solution for 10-15 minutes at 4°C.[3]

  • Antibody Staining: Add the optimal concentration of the this compound-conjugated antibody to the cell suspension. Incubate for 20-30 minutes at 4°C in the dark.[3]

  • Washing: Wash the cells three times by adding 2 mL of cold Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes at 4°C, and decanting the supernatant.[3]

  • Data Acquisition: Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer and acquire the data on a flow cytometer equipped with the appropriate lasers and filters for this compound detection.[3]

Conclusion

This compound is a versatile and bright fluorescent dye with well-characterized spectral properties, making it a reliable choice for a multitude of biological applications. Its utility is demonstrated in techniques ranging from high-resolution microscopy to high-throughput flow cytometry. By understanding its core characteristics and employing optimized experimental protocols, researchers can effectively leverage this compound to generate high-quality, reproducible data in their scientific endeavors.

References

Unveiling the Spectroscopic Signature of Cy3.5: A Technical Guide to its Molar Extinction Coefficient

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 17, 2025 – In the intricate world of fluorescence-based research, the precise characterization of fluorescent probes is paramount for reproducible and quantifiable results. This technical guide provides an in-depth exploration of the molar extinction coefficient of Cyanine3.5 (Cy3.5), a widely utilized orange-red fluorescent dye. Tailored for researchers, scientists, and professionals in drug development, this document outlines the core photophysical properties of this compound, detailed experimental protocols for the determination of its molar extinction coefficient, and a logical workflow for its application.

Core Photophysical Properties of this compound

This compound, a member of the cyanine dye family, is prized for its brightness and photostability, making it a versatile tool in applications such as fluorescence microscopy, flow cytometry, and immunoassays.[1] Its spectral characteristics are central to its utility. A comprehensive summary of its key quantitative properties is presented in Table 1. It is important to note that these values can exhibit slight variations depending on the solvent environment and the specific chemical form of the dye (e.g., free acid vs. NHS ester).

PropertyValue RangeNotes
Molar Extinction Coefficient (ε) 116,000 - 150,000 M⁻¹cm⁻¹A measure of the dye's ability to absorb light at its excitation maximum.
Excitation Maximum (λex) 579 - 591 nmThe peak wavelength at which the dye absorbs light.[2][3]
Emission Maximum (λem) 591 - 604 nmThe peak wavelength of emitted fluorescence.[2][3]
Quantum Yield (Φ) 0.15 - 0.35The efficiency of converting absorbed photons into emitted photons.[4] This property is highly sensitive to the molecular environment.
Stokes Shift ~12 - 23 nmThe difference between the excitation and emission maxima.[1]

Table 1: Quantitative Spectroscopic Data for this compound

Experimental Determination of the Molar Extinction Coefficient

The molar extinction coefficient (ε) is a fundamental parameter determined by the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Equation: A = εbc

Where:

  • A is the absorbance (unitless)

  • ε is the molar extinction coefficient (M⁻¹cm⁻¹)

  • b is the path length of the cuvette (typically 1 cm)

  • c is the concentration of the solution (mol/L)

A detailed protocol for the experimental determination of the molar extinction coefficient of this compound is provided below.

Protocol: Spectrophotometric Determination of Molar Extinction Coefficient

1. Materials and Equipment:

  • This compound dye (lyophilized powder)

  • High-purity solvent (e.g., dimethyl sulfoxide (DMSO) for stock solution, and phosphate-buffered saline (PBS) or another aqueous buffer for dilutions)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Quartz cuvettes (with a 1 cm path length)

2. Procedure:

a. Preparation of a Concentrated Stock Solution: i. Accurately weigh a small amount of lyophilized this compound powder using an analytical balance. ii. Dissolve the powder in a precise volume of DMSO to create a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution.

b. Preparation of a Dilution Series: i. Perform a series of precise serial dilutions of the stock solution using the desired aqueous buffer (e.g., PBS) to prepare a set of standards with known concentrations. It is recommended to prepare at least five different concentrations. The absorbance values of these dilutions should ideally fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).

c. Spectrophotometer Setup and Measurement: i. Turn on the spectrophotometer and allow the lamp to warm up and stabilize. ii. Set the spectrophotometer to scan a wavelength range that includes the expected absorption maximum of this compound (e.g., 500 nm to 650 nm). iii. Use a cuvette filled with the same buffer used for the dilutions as a blank to zero the instrument. iv. Measure the absorbance spectrum for each of the prepared dilutions, ensuring to rinse the cuvette with the next solution to be measured. v. Identify the wavelength of maximum absorbance (λmax) from the spectra.

d. Data Analysis: i. For each of the known concentrations, record the absorbance value at the determined λmax. ii. Plot a graph of absorbance (at λmax) on the y-axis versus concentration (in mol/L) on the x-axis. iii. Perform a linear regression analysis on the plotted data points. The resulting graph should be a straight line passing through the origin, in accordance with the Beer-Lambert law. iv. The slope of this line is equal to the molar extinction coefficient (ε) multiplied by the path length (b). Since the path length is typically 1 cm, the slope of the line is the molar extinction coefficient of this compound in the chosen solvent.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of the molar extinction coefficient of this compound.

G cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis Weigh_Dye Accurately weigh This compound powder Prepare_Stock Prepare concentrated stock solution in DMSO Weigh_Dye->Prepare_Stock Serial_Dilution Perform serial dilutions in aqueous buffer to create standards of known concentrations Prepare_Stock->Serial_Dilution Blank Blank spectrophotometer with buffer Serial_Dilution->Blank Measure_Absorbance Measure absorbance spectra of all standards Blank->Measure_Absorbance Identify_LambdaMax Identify λmax Measure_Absorbance->Identify_LambdaMax Plot_Data Plot Absorbance (at λmax) vs. Concentration Identify_LambdaMax->Plot_Data Linear_Regression Perform linear regression Plot_Data->Linear_Regression Calculate_Epsilon Determine molar extinction coefficient (ε = slope) Linear_Regression->Calculate_Epsilon

A flowchart of the experimental workflow for determining the molar extinction coefficient of this compound.

Signaling Pathway and Logical Relationships

While this compound itself is not part of a signaling pathway, its application in biological research is often to visualize and quantify components of such pathways. For instance, this compound can be conjugated to antibodies to detect specific proteins in a signaling cascade through immunofluorescence. The logical relationship in such an experiment is a direct correlation between the fluorescence intensity of this compound and the abundance of the target protein.

The following diagram illustrates a generalized logical workflow for using a this compound-labeled antibody to detect a target protein.

G Target_Protein Target Protein in Sample Primary_Antibody Primary Antibody (specific to target) Target_Protein->Primary_Antibody binds to Cy3.5_Secondary_Antibody This compound-conjugated Secondary Antibody Primary_Antibody->Cy3.5_Secondary_Antibody is recognized by Fluorescence_Detection Fluorescence Detection (Microscopy, Flow Cytometry, etc.) Cy3.5_Secondary_Antibody->Fluorescence_Detection emits signal for Data_Quantification Quantification of Fluorescence Intensity Fluorescence_Detection->Data_Quantification Protein_Abundance Relative Protein Abundance Data_Quantification->Protein_Abundance correlates to

A logical workflow for the detection of a target protein using a this compound-conjugated secondary antibody.

This technical guide provides a foundational understanding of the molar extinction coefficient of this compound and the methodologies for its determination and application. Accurate knowledge and application of these principles are essential for leveraging the full potential of this powerful fluorescent probe in scientific research.

References

Unveiling the Quantum Yield of Cy3.5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the quantum yield of the fluorescent dye Cy3.5, a crucial parameter for researchers, scientists, and drug development professionals. This document delves into the quantitative aspects of this compound's fluorescence, the factors influencing its quantum yield, and detailed experimental protocols for its measurement. Furthermore, it presents visual workflows for its application in cellular imaging and Förster Resonance Energy Transfer (FRET) experiments.

Core Properties of this compound

This compound is a synthetic, orange-red fluorescent dye belonging to the cyanine family, valued for its high molar extinction coefficient and sharp spectral peaks.[1] Its fluorescence quantum yield (Φ), the ratio of photons emitted to photons absorbed, is a critical measure of its efficiency as a fluorophore.[1]

Spectral Characteristics

The spectral properties of this compound can exhibit slight variations depending on its chemical form and the solvent environment.[1]

PropertyValueNotes
Excitation Maximum (λex)~581 - 591 nmThe peak wavelength for absorbing light.[1]
Emission Maximum (λem)~596 - 604 nmThe peak wavelength of emitted fluorescence.[1]
Molar Extinction Coefficient (ε)116,000 - 150,000 M⁻¹cm⁻¹A measure of how strongly the dye absorbs light at its excitation maximum.[1]
Quantum Yield (Φ) 0.15 - 0.35 Highly sensitive to the molecular environment.[1]
Stokes Shift~15 - 23 nmThe difference between the excitation and emission maxima.[1]

The quantum yield of this compound is not a fixed value but rather a range, significantly influenced by its immediate surroundings. Factors such as the solvent, viscosity, and conjugation to biomolecules like proteins or nucleic acids play a pivotal role in determining its fluorescent brightness.

Factors Influencing the Quantum Yield of this compound

The variability in the reported quantum yield of this compound underscores the importance of understanding the environmental factors that modulate its fluorescence.

Solvent and Viscosity: The viscosity of the solvent can impact the quantum yield of cyanine dyes. For instance, the quantum yield of the related dye Cy3 is significantly higher in glycerol (a viscous solvent) than in water.[2] This is attributed to the restriction of non-radiative decay pathways, such as cis-trans isomerization, in more viscous environments.

Conjugation to Biomolecules: Covalent attachment of this compound to biomolecules, particularly proteins, can lead to a significant enhancement of its fluorescence. Studies have shown that the quantum yield of Cy3 and this compound can increase by a factor of 2 to 3 upon conjugation to antibodies (IgG).[3][4] This anomalous fluorescence enhancement is a key advantage for researchers using this compound as a label in immunoassays and other protein-based detection methods. In contrast, other cyanine dyes like Cy5 do not exhibit this enhancement upon protein conjugation.[3][4]

When conjugated to DNA, the fluorescence of cyanine dyes is also modulated. The quantum yield of Cy3, for example, is highest when attached to the 5' terminus of single-stranded DNA and decreases upon the formation of a double-stranded duplex.[5][6]

Experimental Protocol: Relative Quantum Yield Measurement

The most common and accessible method for determining the fluorescence quantum yield of a compound is the relative method, which compares the fluorescence of the sample to a well-characterized standard with a known quantum yield.

Materials and Equipment:
  • Calibrated spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz fluorescence cuvettes (1 cm path length)

  • This compound solution of unknown quantum yield

  • A suitable quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Solvent (e.g., phosphate-buffered saline, ethanol)

Procedure:
  • Preparation of Solutions:

    • Prepare a series of five dilutions of both the this compound sample and the quantum yield standard in the same solvent.

    • The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the this compound sample and the standard.

    • Determine the absorbance at the chosen excitation wavelength (e.g., 580 nm for this compound).

  • Fluorescence Measurements:

    • Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution.

    • The excitation wavelength should be the same for both the sample and the standard.

    • The emission scan range should cover the entire emission profile of the dye.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the this compound sample and the standard.

    • Determine the slope (gradient) of the resulting linear plots for both the sample (Grad_S) and the standard (Grad_R).

  • Quantum Yield Calculation:

    • The quantum yield of the this compound sample (Φ_S) can be calculated using the following equation:

    Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S² / n_R²)

    Where:

    • Φ_R is the quantum yield of the reference standard.

    • Grad_S and Grad_R are the gradients of the plots for the sample and reference, respectively.

    • n_S and n_R are the refractive indices of the sample and reference solutions, respectively (if the same solvent is used, this term becomes 1).

Visualizing Experimental Workflows with this compound

The following diagrams, generated using the DOT language, illustrate common experimental workflows involving this compound.

Live_Cell_Imaging_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Cell_Culture 1. Seed cells on imaging dish Labeling 2. Label target protein with this compound Cell_Culture->Labeling Incubation 3. Incubate cells with labeled probe Labeling->Incubation Washing 4. Wash to remove unbound probe Incubation->Washing Microscopy 5. Mount on fluorescence microscope Washing->Microscopy Excitation 6. Excite this compound (~580 nm) Microscopy->Excitation Emission 7. Detect emission (~600 nm) Excitation->Emission Image_Acquisition 8. Acquire images Emission->Image_Acquisition Image_Processing 9. Process and analyze images Image_Acquisition->Image_Processing Quantification 10. Quantify fluorescence intensity Image_Processing->Quantification

Caption: Workflow for live-cell imaging using a this compound-labeled probe.

FRET_Experimental_Workflow cluster_prep Sample Preparation cluster_measurement FRET Measurement cluster_analysis Data Analysis Label_Donor 1. Label Molecule A with Donor (this compound) Purification 3. Purify labeled molecules Label_Donor->Purification Label_Acceptor 2. Label Molecule B with Acceptor (e.g., Cy5) Label_Acceptor->Purification Incubate_Together 4. Incubate labeled molecules together Purification->Incubate_Together Excite_Donor 5. Excite Donor (this compound) at its λex Incubate_Together->Excite_Donor Measure_Donor_Emission 6. Measure Donor emission Excite_Donor->Measure_Donor_Emission Measure_Acceptor_Emission 7. Measure Acceptor emission (sensitized) Excite_Donor->Measure_Acceptor_Emission Calculate_FRET_Efficiency 8. Calculate FRET efficiency Measure_Donor_Emission->Calculate_FRET_Efficiency Measure_Acceptor_Emission->Calculate_FRET_Efficiency Interpret_Results 9. Interpret molecular proximity Calculate_FRET_Efficiency->Interpret_Results

Caption: General workflow for a Förster Resonance Energy Transfer (FRET) experiment using a this compound-Cy5 pair.

Conclusion

The quantum yield of this compound is a dynamic property that is crucial for the successful design and interpretation of fluorescence-based experiments. By understanding the factors that influence its fluorescence and by employing standardized measurement protocols, researchers can effectively harness the capabilities of this versatile dye in a wide range of applications, from high-resolution cellular imaging to sensitive molecular interaction studies. This guide provides the foundational knowledge and practical methodologies to empower scientists in their research endeavors.

References

Chemical structure of Cyanine3.5

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Applications of Cyanine3.5

Introduction

Cyanine3.5 (Cy3.5) is a synthetic fluorescent dye belonging to the cyanine family of polymethine dyes.[1] It is characterized by its bright orange-red fluorescence and is widely utilized in various biological and chemical research applications.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and common experimental applications of Cyanine3.5, intended for researchers, scientists, and professionals in drug development. This compound is valued for its high quantum yield, photostability, and sharp spectral peaks, making it a reliable tool for fluorescence-based assays.[2]

Chemical Structure

The core structure of cyanine dyes consists of two nitrogen-containing heterocyclic rings linked by a polymethine chain.[1] The specific properties of each cyanine dye, such as its absorption and emission wavelengths, are determined by the nature of the heterocyclic rings and the length of the polymethine chain.

Cyanine3.5 is typically available as various derivatives to facilitate conjugation to different biomolecules. Common functional groups include N-hydroxysuccinimide (NHS) esters for labeling primary amines, maleimides for labeling thiols, and alkynes or azides for click chemistry reactions.[3] The non-sulfonated forms are generally soluble in organic solvents like DMF and DMSO, while sulfonated versions exhibit improved water solubility.[][5]

Below is the chemical structure of a common derivative, Cyanine3.5 NHS ester:

Note: An illustrative image of the chemical structure would be placed here in a final document. The search results provide the names and molecular formulas of various derivatives, such as Cyanine3.5 NHS ester (C₄₂H₄₄N₃BF₄O₄), which can be used to generate a precise chemical structure diagram.

Physicochemical and Spectral Properties

The spectral properties of Cyanine3.5 can be influenced by its local environment, including the solvent and the molecule to which it is conjugated.[6] However, its characteristic orange-red fluorescence is maintained across a range of conditions. The fluorescence is generally pH-insensitive between pH 4 and 10.[7]

PropertyValueSource
Excitation Maximum (λex) ~581 - 591 nm[2][5]
Emission Maximum (λem) ~596 - 605 nm[2][]
Molar Extinction Coefficient (ε) 116,000 cm⁻¹M⁻¹[][5]
Quantum Yield (Φ) 0.35[][5]
Stokes Shift ~15 nm[2]
Solubility Soluble in DMF, DMSO; low in water (non-sulfonated)[][5]
Storage -20°C, protected from light[][7]

Experimental Protocols

Synthesis of (E)-Cyanine 3.5 Chloride

The synthesis of Cyanine3.5 is a multi-step process that involves the preparation of key heterocyclic precursors, followed by the construction of the polymethine bridge, and a final condensation reaction.[8]

Part 1: Synthesis of Precursors [8]

  • Synthesis of 2,3,3-trimethylindolenine: Phenylhydrazine is reacted with 3-methyl-2-butanone in the presence of an acid catalyst (e.g., glacial acetic acid) under reflux for 4-6 hours. The product is purified by vacuum distillation.

  • Synthesis of 1,2,3,3-Tetramethyl-3H-indolium tosylate: 2,3,3-trimethylindolenine is N-alkylated using methyl p-toluenesulfonate in a solvent like acetonitrile at 100-120°C for 12-24 hours.

Part 2: Synthesis of the Polymethine Bridge and Final Condensation [8]

  • A Vilsmeier-Haack type reaction is performed on an enaminone, followed by a reaction with aniline to create the polymethine bridge intermediate.

  • The final condensation reaction between the heterocyclic precursors and the polymethine bridge yields the asymmetric (E)-Cyanine 3.5 chloride dye. The crude product is purified by column chromatography.

Protocol for Labeling Antibodies with Cyanine3.5 NHS Ester

This protocol provides a general workflow for conjugating Cyanine3.5 NHS ester to an antibody.[6] NHS esters are reactive towards primary amino groups, such as the side chain of lysine residues.[9]

Materials:

  • Antibody solution (in amine-free buffer, e.g., PBS pH 7.4)

  • Cyanine3.5 NHS ester

  • Anhydrous DMSO or DMF

  • Purification column (e.g., gel filtration, dialysis)

Procedure:

  • Prepare Antibody Solution: Dissolve the antibody in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should not contain primary amines (e.g., Tris).

  • Prepare Dye Stock Solution: Immediately before use, dissolve the Cyanine3.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add the dye stock solution to the antibody solution while gently vortexing. The molar ratio of dye to antibody may need to be optimized, but a starting point of 10:1 is common.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis against a suitable buffer.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of this compound (~591 nm).

  • Storage: Store the labeled antibody at 4°C or -20°C, protected from light.

Visualizations

The following diagrams illustrate key processes and relationships involving Cyanine3.5.

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification Ab Antibody in Amine-Free Buffer Mix Mix Antibody and Dye Solutions Ab->Mix Dye Dissolve this compound NHS Ester in DMSO/DMF Dye->Mix Incubate Incubate for 1-2h (Room Temp, Dark) Mix->Incubate Purify Column Chromatography or Dialysis Incubate->Purify Conjugate Purified this compound-Antibody Conjugate Purify->Conjugate

Caption: Workflow for labeling an antibody with Cyanine3.5 NHS ester.

G cluster_factors Influencing Factors cluster_outcomes Resulting Characteristics center This compound Fluorescence Properties Solvent Solvent Polarity center->Solvent Conjugation Conjugated Biomolecule center->Conjugation pH pH (stable 4-10) center->pH Temp Temperature center->Temp Wavelength Absorption/Emission λ center->Wavelength Intensity Quantum Yield center->Intensity Lifetime Fluorescence Lifetime center->Lifetime Stability Photostability center->Stability

Caption: Factors influencing the fluorescence properties of Cyanine3.5.

Applications in Research

Cyanine3.5 is a versatile fluorescent probe used in a multitude of applications:

  • Fluorescence Microscopy: For visualizing cellular structures and tracking labeled biomolecules within cells.[6]

  • Flow Cytometry: To identify and quantify specific cell populations using fluorescently labeled antibodies or probes.[2][6]

  • Biomolecule Labeling: Covalently attaching to proteins, peptides, and oligonucleotides for detection in various assays like Western blotting and electrophoretic mobility shift assays (EMSA).[2][9][10]

  • FRET Microscopy: Can be used as a donor or acceptor in Förster Resonance Energy Transfer experiments to study molecular interactions.[7]

Conclusion

(E)-Cyanine 3.5 chloride is a robust and versatile orange-red fluorescent dye with significant utility in biological research and drug development.[6] Its favorable spectral properties, including high brightness and photostability, make it an excellent choice for sensitive detection and imaging applications.[2] A thorough understanding of its chemical structure, properties, and the appropriate experimental protocols for its use are crucial for obtaining reliable and reproducible results in advanced fluorescence-based studies.

References

Core Photophysical Properties of Cy3.5

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Photostability of (E)-Cyanine 3.5 Chloride

For researchers, scientists, and drug development professionals utilizing fluorescence-based methodologies, the choice of a fluorophore is critical for acquiring high-quality, reproducible data. (E)-Cyanine 3.5 (Cy3.5) chloride, an orange-red fluorescent dye, is employed in various applications, including fluorescence microscopy and biomolecule labeling.[1] However, its performance is intrinsically linked to its photostability—the molecule's resilience to irreversible photochemical destruction upon exposure to light. This guide provides a comprehensive analysis of this compound's photophysical properties, the mechanisms underlying its photobleaching, and standardized protocols for its evaluation.

The brightness and spectral suitability of a fluorophore are determined by its fundamental photophysical characteristics. The brightness is directly proportional to the product of the molar extinction coefficient (ε) and the fluorescence quantum yield (Φf).[2] this compound is characterized by a high molar extinction coefficient, but its quantum yield can be variable and is sensitive to the molecular environment.[1][3]

A summary of this compound's key spectral and photophysical properties is presented below. It is important to note that these values can vary depending on the solvent, conjugation state, and measurement conditions.[2][4]

PropertyValueReference
Excitation Maximum (λex) ~579 - 591 nm[1][3]
Emission Maximum (λem) ~591 - 604 nm[1][3]
Molar Extinction Coefficient (ε) 116,000 - 150,000 M⁻¹cm⁻¹[1][3]
Fluorescence Quantum Yield (Φf) 0.15 - 0.35[1][2][3][5][6]
Stokes Shift ~12 - 23 nm[3][7]

Mechanisms of this compound Photobleaching

The primary pathway for the photobleaching of cyanine dyes, including this compound, is photooxidation mediated by reactive oxygen species (ROS).[1] The most significant agent in this process is singlet oxygen (¹O₂). The mechanism is initiated when the dye absorbs a photon and transitions to an excited state, a fraction of which can convert to a long-lived triplet state. This triplet-state dye can then transfer energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen that subsequently degrades the dye molecule.[1]

Photobleaching_Pathway S0 This compound (Ground State, S₀) S1 This compound (Excited Singlet State, S₁) S0->S1 Photon Absorption (Excitation) Degraded Photobleached this compound S1->S0 Fluorescence T1 This compound (Excited Triplet State, T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (slow) O2_singlet Singlet Oxygen (¹O₂) T1->O2_singlet Energy Transfer O2_ground O2_singlet->Degraded Oxidation Reaction HalfLife_Workflow prep 1. Prepare Immobilized Dye Sample setup 2. Stabilize Light Source & Set Up Microscope prep->setup acquire 3. Acquire Time-Lapse Image Series Under Constant Illumination setup->acquire analyze 4. Measure Mean Intensity in ROI for Each Frame acquire->analyze correct 5. Correct for Background & Normalize to t=0 analyze->correct plot 6. Plot Normalized Intensity vs. Time correct->plot result 7. Determine t₁/₂ (Time to 50% Intensity) plot->result Mitigation_Strategies cluster_factors Factors Increasing Photobleaching cluster_strategies Mitigation Strategies Intensity High Excitation Intensity ReducePower Use Neutral Density Filters & Low Laser Power Intensity->ReducePower Counteract with AltDye Select More Photostable Dye (e.g., ATTO, Alexa Fluor) Exposure Long Exposure Time ReduceTime Minimize Exposure Time Exposure->ReduceTime Counteract with Oxygen High Oxygen Concentration Antifade Add Antifade Reagents (e.g., Oxygen Scavengers) Oxygen->Antifade Counteract with Result Enhanced Photostability ReducePower->Result ReduceTime->Result Antifade->Result AltDye->Result

References

Navigating Aqueous Environments: A Technical Guide to the Water Solubility of Cy3.5 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical characteristic of water solubility in Cy3.5 derivatives, a key factor influencing their application in biological research and drug development. The solubility of these fluorescent dyes dictates their handling, conjugation efficiency to biomolecules, and overall performance in aqueous environments typical of biological systems. This document provides a comprehensive overview of the factors governing the solubility of this compound derivatives, quantitative data, detailed experimental protocols, and visual workflows to aid in experimental design and execution.

The Pivotal Role of Sulfonation in Enhancing Water Solubility

The aqueous solubility of cyanine dyes, including the this compound family, is fundamentally determined by their chemical structure. Standard, non-sulfonated this compound derivatives are inherently hydrophobic and exhibit low solubility in water.[1][2][3][] This necessitates the use of organic co-solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to prepare stock solutions for labeling biomolecules in aqueous buffers.[1][2][3][]

The most effective and widely used strategy to dramatically increase the water solubility of this compound dyes is through sulfonation. The addition of one or more sulfonate (-SO₃⁻) groups to the cyanine core structure imparts significant hydrophilicity.[5][6][7] These negatively charged moieties readily interact with water molecules, allowing the dye to dissolve directly in aqueous buffers without the need for organic co-solvents. This enhanced solubility not only simplifies experimental workflows but also prevents the aggregation of dye molecules, which can lead to fluorescence quenching and unreliable labeling.[8]

Quantitative Solubility Data of this compound and Related Derivatives

While specific quantitative solubility data for many this compound derivatives remains proprietary or unpublished, the available data for closely related cyanine dyes, particularly Cy3 derivatives, provides a strong indication of the impact of sulfonation. Non-sulfonated versions are generally reported as "insoluble" in water, whereas sulfonated counterparts are described as "highly soluble."

Table 1: Water Solubility of Cyanine Dye Derivatives

Dye Derivative CategorySpecific ExampleReported Water SolubilitySolvent Requirements for Labeling
Non-Sulfonated Cyanine Thiol-reactive Cy3 derivative>2.5 mM[9][10]Requires organic co-solvent (e.g., DMSO, DMF)[1][2][3][]
This compound NHS esterInsolubleRequires organic co-solvent (e.g., DMSO, DMF)
Sulfonated Cyanine Sulfo-Cy3(Me)COOH0.55 M (360 g/L)[11]Soluble in aqueous buffers[1][2][6]
Sulfo-Cy3.5 derivativesHighly Soluble[5][6][7]Soluble in aqueous buffers

Table 2: Solubility of this compound Derivatives in Organic Solvents

Dye DerivativeDMSODMFDichloromethane (DCM)
This compound NHS ester SolubleSolubleSoluble
Sulfo-Cy3 NHS ester Soluble[12]Soluble[12]Not reported

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility of a this compound Derivative using UV-Vis Spectrophotometry

This protocol outlines a general method for quantifying the aqueous solubility of a fluorescent dye.

Materials:

  • This compound derivative (powder form)

  • Deionized water or desired aqueous buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Vortex mixer

  • Benchtop centrifuge

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of the this compound derivative powder to a microcentrifuge tube containing a known volume of the aqueous solvent (e.g., 1 mL). An amount that ensures undissolved solid remains is crucial.

    • Vortex the tube vigorously for 2-5 minutes to facilitate dissolution.

    • Place the tube on a rotator or shaker at a constant temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium.

  • Separation of Undissolved Solid:

    • Centrifuge the saturated solution at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Preparation of Dilutions for Calibration Curve:

    • In parallel, prepare a stock solution of the this compound derivative in a suitable organic solvent where it is highly soluble (e.g., DMSO).

    • From this stock solution, create a series of dilutions in the same aqueous buffer used for the solubility test to generate a calibration curve. The concentration of these standards should bracket the expected aqueous solubility.

  • Spectrophotometric Measurement:

    • Carefully collect a known volume of the supernatant from the centrifuged saturated solution and dilute it with the aqueous buffer to a concentration that falls within the linear range of the spectrophotometer.

    • Measure the absorbance of the diluted supernatant and the calibration standards at the absorbance maximum (λmax) of the this compound derivative.

    • Use the aqueous buffer as a blank.

  • Calculation of Solubility:

    • Plot the absorbance of the calibration standards versus their known concentrations to generate a standard curve and determine the molar extinction coefficient (ε) from the slope (according to the Beer-Lambert law, A = εcl).[13][14]

    • Use the absorbance of the diluted supernatant and the standard curve to determine its concentration.

    • Calculate the concentration of the original saturated solution by multiplying by the dilution factor. This value represents the aqueous solubility of the this compound derivative under the tested conditions.

Protocol 2: Protein Labeling with a Sulfonated this compound NHS Ester

This protocol leverages the high water solubility of sulfonated this compound derivatives for direct conjugation to proteins in an aqueous environment.

Materials:

  • Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.4)

  • Sulfo-Cy3.5 NHS ester

  • Anhydrous DMSO or DMF (for initial dye stock preparation)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., Sephadex G-25)

Methodology:

  • Prepare Protein Solution:

    • Dissolve or dialyze the protein into the reaction buffer at a concentration of 2-10 mg/mL.

  • Prepare Dye Stock Solution:

    • Allow the vial of Sulfo-Cy3.5 NHS ester to warm to room temperature.

    • Prepare a 10 mM stock solution by dissolving the dye in a small amount of anhydrous DMSO.

  • Labeling Reaction:

    • Add the dye stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 is common.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Remove the unreacted dye and byproducts by passing the reaction mixture over a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[15]

    • The first colored fraction to elute contains the labeled protein.

Protocol 3: Protein Labeling with a Non-Sulfonated this compound NHS Ester

This protocol highlights the necessary use of an organic co-solvent for the conjugation of hydrophobic, non-sulfonated this compound derivatives.

Materials:

  • Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.4)

  • Non-sulfonated this compound NHS ester

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., Sephadex G-25)

Methodology:

  • Prepare Protein Solution:

    • Dissolve or dialyze the protein into the reaction buffer at a concentration of 2-10 mg/mL.

  • Prepare Dye Stock Solution:

    • Prepare a 10 mM stock solution of the non-sulfonated this compound NHS ester in anhydrous DMSO.

  • Labeling Reaction:

    • Slowly add the dye stock solution to the protein solution while gently vortexing. The final concentration of the organic co-solvent should be kept to a minimum to avoid protein denaturation, typically between 5-20%.[1][3][] For this compound derivatives, a co-solvent volume of 15% is recommended.[2]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Purify the conjugate using size-exclusion chromatography as described in Protocol 2.

Visualizing the Impact of Solubility on Experimental Workflows

The choice between a sulfonated and a non-sulfonated this compound derivative significantly impacts the experimental workflow for biomolecule conjugation.

G cluster_0 Workflow with Sulfonated this compound cluster_1 Workflow with Non-Sulfonated this compound A Dissolve Sulfonated this compound in Aqueous Buffer B Add to Protein Solution (in Aqueous Buffer) A->B C Incubate B->C D Purify Conjugate (e.g., Gel Filtration, Dialysis) C->D E Dissolve Non-Sulfonated this compound in Organic Co-solvent (e.g., DMSO) F Add to Protein Solution (in Aqueous Buffer) E->F G Incubate F->G H Purify Conjugate (e.g., Gel Filtration) G->H G cluster_0 Purification of Sulfonated this compound Conjugate cluster_1 Purification of Non-Sulfonated this compound Conjugate A Reaction Mixture B Dialysis against Aqueous Buffer A->B C Purified Conjugate B->C D Unreacted Dye Diffuses Out B->D E Reaction Mixture F Size-Exclusion Chromatography E->F G Purified Conjugate (Larger, Elutes First) F->G H Unreacted Dye (Smaller, Elutes Later) F->H

References

The Stability and Handling of Cy3.5 Dye: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential storage and handling conditions for Cy3.5 dye, a bright, orange-red fluorescent dye widely utilized in biological and chemical research. Adherence to these guidelines is critical for ensuring the dye's stability, performance, and the reproducibility of experimental results. This document outlines recommended storage protocols, safe handling procedures, and provides quantitative data on the dye's properties and stability.

Core Properties and Storage Conditions

This compound is a member of the cyanine dye family, known for its excellent photostability and high quantum yield.[1] Proper storage is paramount to preserving its fluorescent properties. The dye is susceptible to degradation from light, moisture, and improper temperatures.

Recommended Storage Summary
ParameterSolid (Lyophilized) FormIn Solution (e.g., in DMSO)
Temperature -20°C[2]-20°C[3]
Light Exposure Store in the dark; avoid prolonged exposure to light.[2]Store in the dark; protect from light.[3]
Moisture Desiccate to prevent hydration.[2]Use anhydrous solvents; aliquot to avoid moisture from repeated freeze-thaw cycles.[3]
Shelf Life Up to 12-24 months when stored correctly.[2][4]Up to 2 weeks; prepare fresh solutions when possible.[3][5]

Safe Handling and Personal Protective Equipment (PPE)

Cyanine dyes, including this compound, require careful handling to minimize exposure and prevent contamination. Standard laboratory safety protocols should be strictly followed.

Personal Protective Equipment (PPE)
Body PartRequired PPESpecifications and Notes
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.
Eyes/Face Safety goggles and face shieldGoggles should be splash-proof. A face shield is recommended when handling powders or solutions.
Body Laboratory coatA fully buttoned lab coat is the minimum requirement.
Respiratory Fume hood or respiratorAll handling of the solid dye and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation risk.

Reconstitution and Solvent Selection

This compound dye is typically supplied as a lyophilized solid and must be reconstituted in a suitable solvent before use. The choice of solvent is critical for dye stability and solubility.

Solubility Profile
SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) SolubleAnhydrous (moisture-free) DMSO is highly recommended to prevent hydrolysis of reactive forms of the dye (e.g., NHS esters).[3]
Dimethylformamide (DMF) SolubleAnhydrous DMF is also a suitable solvent.[3]
Aqueous Buffers InsolubleDirect dissolution in aqueous buffers is not effective.[3] Stock solutions in organic solvents should be diluted into aqueous buffers for final experimental concentrations.
Other Organic Solvents SolubleAlso soluble in chloroform, methanol, and acetonitrile.[]

Experimental Protocols

Protocol 1: Reconstitution of this compound Dye

This protocol describes the steps for reconstituting a lyophilized vial of this compound dye to create a stock solution.

  • Pre-Handling Preparations:

    • Equilibrate the vial of lyophilized this compound dye to room temperature before opening to prevent condensation of moisture.

    • Assemble all necessary materials: anhydrous DMSO or DMF, micropipettes with appropriate tips, and vortex mixer.

    • Perform all steps in a chemical fume hood.

  • Solvent Addition:

    • Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.

    • Carefully open the vial and add the required volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution:

    • Tightly cap the vial and vortex thoroughly until the dye is completely dissolved. The solution should be clear.

  • Storage of Stock Solution:

    • For optimal stability, aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.[3][5]

Stability Profile

Photostability

This compound is known for its good photostability, which allows for consistent fluorescence during imaging experiments.[1] However, like all fluorophores, it will photobleach under prolonged or intense light exposure. To minimize photobleaching, it is recommended to use neutral density filters, reduce exposure times, and use anti-fade reagents in mounting media where applicable.

pH Stability

The fluorescence intensity of this compound is largely independent of pH in the range of 4 to 10, making it suitable for a wide variety of biological applications.[7]

Visualizing Workflows

Dye Handling and Reconstitution Workflow

G Workflow for Safe Handling and Reconstitution of this compound Dye cluster_prep Preparation cluster_recon Reconstitution cluster_storage Storage prep1 Equilibrate dye vial to room temperature prep2 Assemble materials (anhydrous solvent, pipettes) prep1->prep2 prep3 Work in a chemical fume hood prep2->prep3 recon1 Centrifuge vial to collect powder prep3->recon1 Proceed to Reconstitution recon2 Add anhydrous DMSO or DMF recon1->recon2 recon3 Vortex until fully dissolved recon2->recon3 storage1 Aliquot into single-use, light-protected tubes recon3->storage1 Proceed to Storage storage2 Store at -20°C storage1->storage2

Caption: Workflow for handling and reconstituting this compound dye.

Logical Relationship of Stability Factors

G Factors Affecting this compound Dye Stability DyeStability This compound Dye Stability Temp Temperature DyeStability->Temp Light Light Exposure DyeStability->Light Moisture Moisture DyeStability->Moisture Solvent Solvent Choice DyeStability->Solvent FreezeThaw Freeze-Thaw Cycles DyeStability->FreezeThaw Storage_Temp Storage_Temp Temp->Storage_Temp Store at -20°C Protect_Light Protect_Light Light->Protect_Light Store in Dark Use_Anhydrous Use_Anhydrous Moisture->Use_Anhydrous Use Anhydrous Solvents Desiccate Solid Use_DMSO_DMF Use_DMSO_DMF Solvent->Use_DMSO_DMF Use Anhydrous DMSO or DMF Aliquot Aliquot FreezeThaw->Aliquot Aliquot Stock Solutions

Caption: Key factors influencing the stability of this compound dye.

References

Safeguarding Your Research: A Comprehensive Technical Guide to Cy3.5 Dye Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions required for the handling and use of Cy3.5 dye. Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of experimental outcomes. This compound, a member of the cyanine dye family, is a fluorescent molecule widely used in various biological and chemical research applications, including fluorescence microscopy, flow cytometry, and immunoassays.[1] While invaluable for its fluorescent properties, it is imperative to handle this chemical with the appropriate care and protective measures.

Hazard Identification and Classification

Although a specific Safety Data Sheet (SDS) for every formulation of this compound dye may not be readily available, the safety profile can be inferred from data on similar cyanine dyes.[2] Generally, cyanine dyes are considered hazardous materials. One available SDS for a this compound compound indicates it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H410: Very toxic to aquatic life with long lasting effects.[3]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[3]

  • P270: Do not eat, drink or smoke when using this product.[3]

  • P273: Avoid release to the environment.[3]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

  • P330: Rinse mouth.[3]

  • P391: Collect spillage.[3]

  • P501: Dispose of contents/container to an approved waste disposal plant.[3]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is mandatory when handling this compound dye in both its solid and solution forms.[2] The following table outlines the minimum required protective gear.

Body PartRequired PPESpecifications and Notes
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double-gloving is a best practice. Always check the manufacturer's data for breakthrough times.[2]
Eyes/Face Safety goggles and face shieldGoggles must be splash-proof. A face shield should be worn over goggles when handling solutions or powders.[2]
Body Laboratory coat and chemical-resistant apronA fully buttoned lab coat is the minimum requirement. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a risk of splashing.[2]
Respiratory Fume hood or respiratorAll handling of solid and solution forms of the dye should be conducted in a certified chemical fume hood to minimize the risk of inhaling hazardous vapors or dust. If a fume hood is not available, a respirator may be required.[2]

Safe Handling and Storage Procedures

A systematic approach to handling this compound dye is crucial for preventing contamination and exposure.

3.1. Pre-Handling Preparations:

  • Consult the Safety Data Sheet (SDS): Before use, always review the SDS for the specific this compound product you are using. If a specific SDS is unavailable, consult the SDS for similar cyanine dyes.[2]

  • Designate a Handling Area: All work with the dye should be performed in a designated area, preferably within a chemical fume hood.[2]

  • Assemble Materials: Ensure all necessary equipment, including PPE and spill cleanup materials, are readily available before beginning work.[2]

3.2. Handling Procedures:

  • Weighing and Reconstitution: When weighing the solid form of the dye, do so inside a chemical fume hood to prevent the inhalation of any dust particles.[2] When reconstituting, add the solvent to the dye slowly to avoid splashing.[2]

  • Avoid Contact: Avoid all personal contact, including inhalation of dust or aerosols and contact with skin and eyes.[4][5]

  • Labeling: Clearly label all containers with the compound name, concentration, date, and any relevant hazard warnings.[2]

3.3. Storage:

  • Store this compound dye in a cool, dry, and well-ventilated area.[6]

  • Keep containers tightly closed and protected from light.[7]

  • Store away from incompatible materials such as strong oxidizing agents.[6]

Emergency Procedures

4.1. First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration and consult a physician.[4]

  • In Case of Skin Contact: Wash the affected area with soap and plenty of water. Consult a physician.[4]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[4]

4.2. Accidental Release Measures:

  • Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation and evacuate personnel to safe areas.[4]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[4]

  • Methods for Cleaning Up: Pick up and arrange for disposal. Sweep up and shovel the material. Keep it in suitable, closed containers for disposal.[4]

Experimental Protocols and Workflows

The following diagram illustrates a standard workflow for the safe handling of this compound dye, from preparation to disposal.

Safe_Handling_Workflow Safe Handling Workflow for this compound Dye cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Consult_SDS Consult SDS Don_PPE Don Appropriate PPE Consult_SDS->Don_PPE Prepare_Work_Area Prepare Designated Work Area (Fume Hood) Don_PPE->Prepare_Work_Area Weigh_Solid Weigh Solid Dye (in Fume Hood) Prepare_Work_Area->Weigh_Solid Reconstitute Reconstitute Dye (Slowly Add Solvent) Weigh_Solid->Reconstitute Perform_Experiment Perform Experiment Reconstitute->Perform_Experiment Decontaminate Decontaminate Work Surfaces and Equipment Perform_Experiment->Decontaminate Dispose_Waste Dispose of Hazardous Waste (Follow Regulations) Decontaminate->Dispose_Waste Remove_PPE Remove and Dispose of PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Workflow for the safe handling of this compound dye.

Toxicity and Disposal

All waste contaminated with this compound dye is considered hazardous waste and must be disposed of according to institutional and local regulations.[2] This includes contaminated PPE, labware, and any unused dye solutions.

By adhering to these safety precautions, researchers can minimize risks and ensure a safe laboratory environment when working with this compound dye.

References

A Technical Comparison of Cy3 and Cy3.5 Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the fluorescent dyes Cy3 and Cy3.5, assisting researchers in making informed decisions for their experimental designs. Cyanine dyes are a cornerstone of fluorescence-based applications due to their high molar extinction coefficients and good quantum yields.[1] Understanding the nuanced differences between closely related dyes like Cy3 and this compound is critical for optimizing experimental outcomes in fluorescence microscopy, FRET, and other sensitive detection methods.

Core Photophysical and Chemical Properties

Both Cy3 and this compound are orange-red fluorescent dyes belonging to the cyanine family.[1] Their spectral properties are very similar, making them compatible with common laser lines (e.g., 532 nm or 561 nm) and standard filter sets for TRITC (tetramethylrhodamine).[1][] A key structural difference is that this compound contains a benzoindole moiety, which has an additional benzene ring compared to the indolenine structure of Cy3.[] This structural variation results in a slight red shift in the absorption and emission spectra of this compound.

A significant characteristic of both Cy3 and this compound is the "anomalous fluorescence enhancement" observed upon their covalent attachment to proteins like antibodies.[1][3][4] This phenomenon leads to a 2- to 3-fold increase in fluorescence intensity compared to the free dye, resulting in brighter conjugates and improved signal-to-noise ratios in immunofluorescence applications.[1][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative photophysical properties of Cy3 and this compound. It is important to note that these values can be influenced by the local environment, such as the solvent and the biomolecule to which the dye is conjugated.[5]

Table 1: Photophysical Properties of Cy3 and this compound

PropertyCy3This compound
Excitation Maximum (λex) ~550 - 554 nm~581 - 591 nm[5][6]
Emission Maximum (λem) ~570 nm[][7]~596 - 604 nm[5][6]
Molar Extinction Coefficient (ε) ~150,000 cm⁻¹M⁻¹[5][8]~116,000 - 125,000 cm⁻¹M⁻¹[5][6]
Quantum Yield (Φ) ~0.15 - 0.20 (in aqueous solution)[5]~0.35[5]
Stokes Shift ~16 - 20 nm~13 - 15 nm[6]

Table 2: Reactive Forms for Biomolecule Conjugation

Reactive FormCy3This compound
NHS ester Yes[5]Yes[6]
Maleimide Yes[5]No
Azide Yes[5]No
Alkyne Yes[5]No
Hydrazide Yes[9](Available)

Performance in Key Applications

Both Cy3 and this compound are excellent choices for fluorescence microscopy, offering bright and stable signals, particularly when conjugated to antibodies.[1][5] For routine immunofluorescence applications, the performance of both dyes is expected to be comparable, with the choice often coming down to cost and availability.[1]

Photostability
Fluorescence Resonance Energy Transfer (FRET)

The Cy3 and Cy5 pair is a widely used combination for FRET experiments.[10] this compound can also be used in FRET applications, often paired with Cy5.5. The choice of FRET pair will depend on the specific experimental requirements and the instrumentation available.

Experimental Protocols

Detailed and optimized protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for antibody and oligonucleotide labeling.

Antibody Conjugation with NHS Ester Dyes

This protocol describes the general procedure for labeling primary amines on antibodies with amine-reactive NHS esters of Cy3 or this compound.[1]

Materials:

  • Antibody in amine-free buffer (e.g., PBS, pH 7.4)

  • Cy3 NHS ester or this compound NHS ester

  • Anhydrous DMSO

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Size exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Prepare Antibody: Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.

  • Prepare Dye Stock: Prepare a 10 mM stock solution of the NHS ester in anhydrous DMSO. This should be prepared fresh.[6]

  • Conjugation Reaction: Add the dye stock solution to the antibody solution at a molar ratio of 5:1 to 20:1 (dye:antibody).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Characterization prep_antibody Prepare Antibody (amine-free buffer, 2-10 mg/mL) mix Mix Antibody and Dye (molar ratio 5:1 to 20:1) prep_antibody->mix prep_dye Prepare Dye Stock (anhydrous DMSO, 10 mM) prep_dye->mix incubate Incubate (1-2 hours, RT, dark) mix->incubate purify Purification (Size Exclusion Chromatography) incubate->purify characterize Characterization (Spectrophotometry) purify->characterize

Workflow for antibody conjugation with Cy3/Cy3.5 NHS esters.
Oligonucleotide Labeling with NHS Ester Dyes

This protocol outlines the labeling of amino-modified oligonucleotides with this compound NHS ester.[6] A similar protocol can be used for Cy3 NHS ester.

Materials:

  • Amino-modified oligonucleotide

  • Nuclease-free water or TE buffer (10 mM Tris, 0.1 mM EDTA, pH 8.0)

  • This compound NHS ester

  • Anhydrous DMSO

  • Labeling buffer (0.1 M sodium bicarbonate or sodium borate, pH 8.5-9.0)

Procedure:

  • Prepare Oligonucleotide: Resuspend the lyophilized amino-modified oligonucleotide in nuclease-free water or TE buffer to a stock concentration of 1 mM. Ensure the buffer is free of primary amines.[6]

  • Prepare Dye Stock: Allow the vial of this compound NHS ester to equilibrate to room temperature before opening. Prepare a 10 mg/mL stock solution in anhydrous DMSO.[6]

  • Labeling Reaction: In a microcentrifuge tube, combine 20-30 nmol of the amino-modified oligonucleotide with the labeling buffer to a final volume of 200 µL. Add 20 µL of the 10 mg/mL this compound NHS ester stock solution.

  • Incubation: Vortex the mixture gently and incubate for 2-4 hours at room temperature in the dark.[6]

  • Purification: Purify the labeled oligonucleotide using methods such as ethanol precipitation, HPLC, or gel electrophoresis.

Oligo_Labeling_Workflow start Start prep_oligo Resuspend Amino-Oligo (1 mM in nuclease-free H2O/TE) start->prep_oligo prep_dye Prepare this compound NHS Ester (10 mg/mL in DMSO) start->prep_dye reaction_mix Combine Oligo and Dye in Labeling Buffer (pH 8.5-9.0) prep_oligo->reaction_mix prep_dye->reaction_mix incubation Incubate (2-4 hours, RT, dark) reaction_mix->incubation purification Purify Labeled Oligo (Ethanol Precipitation/HPLC) incubation->purification end End purification->end

Workflow for labeling amino-modified oligonucleotides.
3'-End Labeling of RNA via Periodate Oxidation

This method can be used for 3'-end labeling of RNA with cyanine hydrazides.[9]

Logical Relationship:

RNA_Labeling_Logic rna RNA with 3'-hydroxyls periodate Sodium Periodate Oxidation rna->periodate dialdehyde RNA with 3'-dialdehyde periodate->dialdehyde cy_hydrazide Cyanine Hydrazide (e.g., Cy3-Hydrazide) dialdehyde->cy_hydrazide labeled_rna 3'-Labeled RNA cy_hydrazide->labeled_rna

Logical steps for 3'-end labeling of RNA.

Conclusion and Recommendations

Cy3 and this compound are both high-performance fluorescent dyes suitable for a wide range of applications.

  • For routine applications where instrumentation is set up for Cy3, both dyes will perform well, and the choice can be based on factors like cost and availability.

  • When slightly red-shifted spectral properties are desired , this compound is the appropriate choice.

  • The anomalous fluorescence enhancement upon conjugation to proteins is a significant advantage for both dyes in immunofluorescence, leading to brighter signals.[1][3][4]

  • For applications requiring high photostability , while both dyes are moderately stable, the use of antifade reagents is recommended for demanding imaging protocols.[5]

Ultimately, the selection between Cy3 and this compound should be guided by the specific requirements of the experiment, including the available instrumentation and the desired spectral characteristics.

References

A Technical Guide to the Applications of Cy3.5 in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy3.5, a member of the cyanine dye family, is a bright, orange-red fluorescent dye renowned for its utility in a multitude of molecular biology applications. Its robust photostability, high quantum yield, and distinct spectral properties make it an invaluable tool for the sensitive detection and visualization of biomolecules. This guide provides an in-depth overview of the core applications of this compound, complete with detailed experimental protocols and quantitative data to empower researchers in their experimental design and execution.

Core Properties of this compound

The performance of any fluorophore is dictated by its intrinsic photophysical properties. This compound exhibits favorable characteristics that make it well-suited for various fluorescence-based assays.[1][2]

PropertyValueReference(s)
Excitation Maximum (λex)~581 nm[1][3]
Emission Maximum (λem)~596 nm[1][3]
Molar Extinction Coefficient (ε)116,000 - 150,000 M⁻¹cm⁻¹[1]
Fluorescence Quantum Yield (Φ)0.15 - 0.35[1]
Stokes Shift~15 nm[1]

Note: Spectral properties can be influenced by the local environment, including solvent polarity and conjugation to biomolecules.

Key Applications and Experimental Protocols

This compound is a versatile dye employed in a wide array of molecular biology techniques. Its primary utility lies in its ability to be covalently attached to biomolecules such as proteins, antibodies, and nucleic acids, thereby rendering them fluorescent.

Biomolecule Labeling

The foundation of most this compound applications is its conjugation to a target molecule. This is typically achieved through reactive derivatives of the dye, such as N-hydroxysuccinimide (NHS) esters or maleimides, which react with primary amines and sulfhydryl groups, respectively.

This protocol outlines the covalent labeling of proteins or antibodies with this compound NHS ester.

Materials:

  • Protein or antibody of interest in an amine-free buffer (e.g., PBS)

  • This compound NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., desalting column like Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Ensure the protein/antibody is in an amine-free buffer. If necessary, dialyze against PBS.

    • Adjust the concentration to 1-2 mg/mL.

    • Add 1 M sodium bicarbonate to a final concentration of 0.1 M to raise the pH to 8.3-8.5.[1]

  • Dye Preparation:

    • Immediately before use, dissolve the this compound NHS ester in DMSO or DMF to a concentration of 10 mg/mL.[3]

  • Conjugation Reaction:

    • Slowly add the dissolved dye to the protein solution while gently vortexing. A typical starting molar ratio of dye to protein is 10:1 to 20:1, though this may require optimization.[1][4]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[1]

  • Purification:

    • Separate the labeled protein from unconjugated dye using a desalting column equilibrated with PBS.[1]

    • Collect the first colored fraction, which contains the this compound-conjugated protein.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and 581 nm (for this compound).

    • Calculate the DOL using the Beer-Lambert law and the molar extinction coefficients of the protein and this compound.

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis p_prep Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) mix Mix Protein and Dye (10:1 to 20:1 molar ratio) p_prep->mix d_prep Dissolve this compound NHS Ester in DMSO/DMF d_prep->mix incubate Incubate 1 hr at RT (in dark) mix->incubate purify Purify via Desalting Column incubate->purify analyze Determine Degree of Labeling (DOL) purify->analyze

Workflow for Protein Labeling with this compound NHS Ester.

This compound can be incorporated into oligonucleotides during synthesis or post-synthetically by reacting a this compound NHS ester with an amino-modified oligonucleotide.[5]

Materials:

  • Amino-modified oligonucleotide

  • This compound NHS Ester

  • Nuclease-free water or TE buffer

  • Anhydrous DMSO

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0

Procedure:

  • Oligonucleotide Preparation:

    • Resuspend the amino-modified oligonucleotide in nuclease-free water or TE buffer to a concentration of 1 mM. Ensure the buffer is free of primary amines.[3]

  • Dye Preparation:

    • Prepare a 10 mg/mL stock solution of this compound NHS ester in anhydrous DMSO immediately before use.[3]

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the amino-modified oligonucleotide with the labeling buffer.

    • Add the this compound NHS ester stock solution.

    • Vortex gently and incubate for 2-4 hours at room temperature in the dark.[3]

  • Purification:

    • Purify the labeled oligonucleotide using methods such as ethanol precipitation, size-exclusion chromatography, or HPLC to remove unconjugated dye.

Immunofluorescence

Immunofluorescence (IF) microscopy utilizes fluorescently labeled antibodies to visualize the localization of specific proteins within cells or tissues. This compound-conjugated secondary antibodies are commonly used for this purpose.

Materials:

  • Cells grown on coverslips or tissue sections

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal serum in PBS)

  • Primary antibody (unlabeled)

  • This compound-conjugated secondary antibody

  • Mounting medium with an antifade reagent

Procedure:

  • Fixation: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: If targeting intracellular antigens, permeabilize cells with Triton X-100 for 10-15 minutes.

  • Blocking: Block non-specific antibody binding by incubating with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with the this compound-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Washing: Wash three times with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Visualization: Image using a fluorescence microscope with appropriate filters for this compound (Excitation: ~581 nm, Emission: ~596 nm).

Fluorescence In Situ Hybridization (FISH)

FISH is a powerful technique for detecting specific DNA or RNA sequences in cells and tissues. This compound-labeled oligonucleotide probes are frequently used in FISH protocols.[6]

Materials:

  • Fixed cells or tissue on a slide

  • This compound-labeled DNA or RNA probe

  • Hybridization buffer (containing formamide and SSC)

  • Wash buffers (e.g., SSC solutions of varying concentrations)

  • DAPI (for counterstaining)

  • Mounting medium

Procedure:

  • Pretreatment: Prepare the sample by treating with RNase (for DNA FISH) or DNase (for RNA FISH) and pepsin to improve probe accessibility.

  • Denaturation: Denature the target DNA/RNA and the probe by heating.

  • Hybridization: Apply the this compound-labeled probe in hybridization buffer to the sample and incubate overnight at a specific temperature (e.g., 37°C) to allow the probe to anneal to its complementary sequence.

  • Washing: Perform a series of stringent washes to remove unbound and non-specifically bound probes.

  • Counterstaining: Stain the cell nuclei with DAPI.

  • Mounting and Visualization: Mount the slide and visualize using a fluorescence microscope.

G start Start prep Sample Preparation (Fixation, Permeabilization) start->prep denature Denaturation (Sample and Probe) prep->denature hybridize Hybridization (with this compound Probe) denature->hybridize wash Stringent Washes hybridize->wash counterstain Counterstain (e.g., DAPI) wash->counterstain visualize Fluorescence Microscopy counterstain->visualize

General Workflow for Fluorescence In Situ Hybridization (FISH).
Flow Cytometry

In flow cytometry, this compound-conjugated antibodies are used to label specific cell populations for identification, quantification, and sorting.[1] Its brightness allows for the detection of both high and low abundance antigens.

Materials:

  • Suspension of single cells

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA)

  • Fc receptor blocking solution (optional)

  • This compound-conjugated antibody

Procedure:

  • Cell Preparation: Prepare a single-cell suspension in cold Flow Cytometry Staining Buffer.

  • Fc Receptor Blocking (Optional): Incubate cells with an Fc receptor blocking solution to reduce non-specific binding.[1]

  • Antibody Staining: Add the optimal concentration of the this compound-conjugated antibody and incubate for 20-30 minutes at 4°C in the dark.[1]

  • Washing: Wash the cells by adding staining buffer and centrifuging.

  • Resuspension: Resuspend the cells in staining buffer.

  • Analysis: Analyze the cells on a flow cytometer equipped with a laser and detectors appropriate for this compound.

Signaling Pathway Visualization

This compound-labeled antibodies can be used in techniques like immunofluorescence to visualize the localization and expression levels of key proteins within a signaling pathway. For instance, in a simplified MAPK/ERK pathway, this compound could be used to label phosphorylated ERK (p-ERK) to study its nuclear translocation upon pathway activation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk p_erk p-ERK erk->p_erk Phosphorylation (Visualized with This compound anti-p-ERK) transcription Gene Transcription p_erk->transcription

Simplified MAPK/ERK Signaling Pathway Visualization.

Conclusion

This compound remains a cornerstone fluorescent dye in molecular biology due to its bright signal, good photostability, and versatility in labeling various biomolecules. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies. As with any fluorescent technique, optimization of labeling ratios, antibody concentrations, and imaging parameters is crucial for achieving high-quality, reproducible results. By understanding the core principles and methodologies outlined here, researchers can confidently integrate this compound into their experimental workflows to advance their scientific discoveries.

References

Methodological & Application

Cy3.5 Dye Labeling Protocol for Proteins: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cyanine 3.5 (Cy3.5) dye is a bright, orange-red fluorescent label widely used for the covalent labeling of proteins, peptides, and other biomolecules.[1] Its strong fluorescence, high water solubility, and good photostability make it a reliable choice for a variety of applications, including fluorescence microscopy, flow cytometry, and immunoassays.[1] This document provides detailed protocols for labeling proteins with this compound, focusing on the most common amine-reactive N-hydroxysuccinimide (NHS) ester chemistry. An alternative protocol for labeling sulfhydryl groups using maleimide chemistry is also presented.

Chemical and Spectroscopic Properties of this compound

The key characteristics of this compound are essential for designing experiments, selecting appropriate instrumentation, and quantifying the degree of labeling.

PropertyValueReference(s)
AppearanceDark purple solid[1]
Molecular Weight (NHS Ester)741.62 g/mol [1]
Excitation Maximum (λex)~581-591 nm[1][2]
Emission Maximum (λem)~596-604 nm[1][2]
Molar Extinction Coefficient (ε)116,000 M⁻¹cm⁻¹[1][2]
Fluorescence Quantum Yield (Φ)0.35[1]
SolubilitySoluble in organic solvents (DMF, DMSO), insoluble in water[1]
StorageStore at -20°C in the dark, desiccated[1]

Protein Labeling with this compound NHS Ester

The most common method for labeling proteins with this compound involves the use of an N-hydroxysuccinimide (NHS) ester derivative of the dye. This reactive group efficiently forms a stable amide bond with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of the polypeptide chain, under mild basic conditions.[1]

Signaling Pathway of Amine-Reactive Labeling

G Protein Protein with Primary Amines (e.g., Lysine, N-terminus) Reaction Labeling Reaction (pH 8.3-8.5) Protein->Reaction Cy35_NHS This compound NHS Ester Cy35_NHS->Reaction Labeled_Protein This compound-Labeled Protein (Stable Amide Bond) Reaction->Labeled_Protein NHS N-hydroxysuccinimide (Byproduct) Reaction->NHS

Caption: Covalent labeling of a protein with this compound NHS Ester.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep 1. Protein Preparation (Amine-free buffer, 2-10 mg/mL) Conjugation 3. Conjugation Reaction (1-4h at RT or overnight at 4°C) Protein_Prep->Conjugation Dye_Prep 2. Dye Preparation (10 mM in anhydrous DMSO/DMF) Dye_Prep->Conjugation Quenching 4. Quenching (Optional) (Tris or Glycine) Conjugation->Quenching Purification 5. Purification (Gel filtration or dialysis) Quenching->Purification Analysis 6. Characterization (Calculate DOL) Purification->Analysis

Caption: General workflow for protein labeling with this compound NHS Ester.

Detailed Protocol for Amine Labeling

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Purification column (e.g., gel filtration or desalting column)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.

    • If the protein solution contains amine-containing buffers like Tris or glycine, it must be dialyzed against an amine-free buffer such as PBS.[3]

  • Dye Preparation:

    • Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[4]

  • Labeling Reaction:

    • For optimal labeling, a molar excess of the dye is required. A starting point of a 10:1 to 15:1 molar ratio of dye to protein is recommended.[1][3] This may need to be optimized for your specific protein.

    • Add the calculated amount of the dye solution to the protein solution while gently stirring.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[3]

  • Quench the Reaction (Optional):

    • To stop the labeling reaction, add a quenching buffer (e.g., Tris-HCl or Glycine) to a final concentration of 50-100 mM.[5]

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye using a gel filtration or desalting column.[3]

    • Collect the fractions containing the labeled protein. The first colored fraction is typically the labeled protein.

  • Characterization and Storage:

    • Determine the protein concentration and the degree of labeling (DOL). The DOL is the average number of dye molecules per protein molecule and can be calculated from the absorbance at 280 nm and ~591 nm.[1]

    • Store the labeled protein at 4°C for short-term storage or at -20°C to -80°C for long-term storage, protected from light.[3]

Calculation of Degree of Labeling (DOL)

The DOL can be determined using the following formula:

DOL = (A_max × M_protein) / ((A_280 - (A_max × CF)) × ε_dye)

Where:

  • A_max is the absorbance of the conjugate at the dye's maximum absorbance wavelength (~591 nm for this compound).

  • M_protein is the molecular weight of the protein in g/mol .

  • A_280 is the absorbance of the conjugate at 280 nm.

  • CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05-0.1 for Cy dyes).

  • ε_dye is the molar extinction coefficient of the dye at its A_max (116,000 M⁻¹cm⁻¹ for this compound).[1][2]

Alternative Protocol: Labeling with this compound Maleimide

For proteins where amine labeling might interfere with function, such as at an antibody's antigen-binding site, maleimide chemistry offers a valuable alternative by targeting sulfhydryl groups (-SH) found in cysteine residues.

Principle of Maleimide Labeling

Maleimide groups react specifically with free sulfhydryl groups at a neutral pH range (6.5-7.5) to form a stable thioether bond. In antibodies, inter-chain disulfide bonds in the hinge region can be selectively reduced to generate free sulfhydryls for labeling without affecting the antigen-binding sites.

Detailed Protocol for Sulfhydryl Labeling

Materials:

  • IgG Antibody (1-10 mg/mL in a suitable buffer)

  • This compound Maleimide

  • Reaction Buffer: PBS, pH 7.2-7.4, or Tris/HEPES buffer, pH 7.0-7.5

  • Reducing Agent (Optional): TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)

  • Anhydrous DMSO or DMF

  • Purification Media: Sephadex® G-25 or equivalent desalting column

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of 1-10 mg/mL. For optimal results, a concentration of 2-10 mg/mL is preferred.

    • If reduction of disulfide bonds is necessary, incubate the antibody with a reducing agent like TCEP or DTT for approximately 30 minutes at room temperature.

  • Dye Preparation:

    • Allow the vial of this compound maleimide to warm to room temperature before opening.

    • Prepare a stock solution by dissolving the dye in anhydrous DMSO or DMF. For example, dissolve 1 mg of the dye in 100 µL of DMSO.

  • Conjugation Reaction:

    • Add the this compound maleimide stock solution to the antibody solution. The optimal dye-to-antibody molar ratio should be determined empirically, with starting ratios of 5:1, 10:1, 15:1, or 20:1 being common.

    • Incubate the reaction mixture at room temperature for 1 hour with continuous rotation or shaking.

  • Purification:

    • Purify the labeled antibody using a desalting column (e.g., Sephadex® G-25) equilibrated with PBS buffer.

    • Apply the reaction mixture to the column and collect the fractions. The first colored band to elute will be the labeled antibody.

Applications of this compound-Labeled Proteins

This compound-labeled proteins are versatile tools in various research and diagnostic applications.

  • Fluorescence Microscopy: Labeled proteins and antibodies can be used to visualize their localization and trafficking within cells and tissues.[3]

  • Flow Cytometry: this compound-conjugated antibodies are used for the identification and sorting of specific cell populations based on the expression of cell surface and intracellular antigens.[2][3]

  • Immunoassays (ELISA): Labeled antibodies or antigens can be used for the sensitive quantification of analytes in a sample.[3]

  • Western Blotting: Fluorescently labeled secondary antibodies enable the sensitive detection of target proteins.[3]

  • Förster Resonance Energy Transfer (FRET): this compound can serve as a FRET donor or acceptor in studies of molecular interactions.[3]

Troubleshooting

ProblemPotential CauseRecommended SolutionReference(s)
Low Degree of Labeling (DOL) Low protein concentrationIncrease protein concentration to >2 mg/mL.[1]
Presence of competing amines in the bufferUse an amine-free buffer like bicarbonate or borate. Perform buffer exchange if necessary.[1][6]
Incorrect buffer pHVerify the reaction buffer pH is within the optimal range of 8.3-8.5.[1][6]
Protein Precipitation High concentration of organic solventKeep the volume of DMSO/DMF added to the protein solution to a minimum (<10% of the total volume).[1]
High Background Fluorescence Incomplete removal of unreacted dyeEnsure thorough purification of the conjugate by gel filtration or dialysis. Repeat the purification step if necessary.[1]

References

Application Notes and Protocols: Cy3.5 NHS Ester Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of Cy3.5 NHS ester to antibodies. N-hydroxysuccinimide (NHS) esters are widely used for labeling proteins and other biomolecules containing primary amines, such as the lysine residues found in antibodies.[1][2] The reaction results in a stable amide bond, covalently linking the fluorescent dye to the antibody.[3] this compound is a bright and photostable cyanine dye with fluorescence excitation and emission maxima in the orange-red region of the spectrum, making it a suitable choice for various fluorescence-based applications, including immunofluorescence microscopy, flow cytometry, and immunoassays.[3][4] This protocol outlines the necessary reagents, a step-by-step procedure for conjugation and purification, and methods for characterizing the final conjugate.

Spectroscopic and Chemical Properties of this compound NHS Ester

A summary of the key quantitative data for this compound NHS ester is presented in the table below for easy reference. These properties are crucial for designing experiments and for the accurate calculation of the degree of labeling.

PropertyValueReference(s)
AppearanceDark purple solid[3][5]
Molecular Weight741.62 g/mol [3][5]
Maximum Excitation (λex)~591 nm[3][5]
Maximum Emission (λem)~604 nm[3][5]
Molar Extinction Coefficient (ε)116,000 M⁻¹cm⁻¹ at 591 nm[3][5]
Fluorescence Quantum Yield (Φ)0.35[3][5]
Correction Factor (CF280)0.22[5]
SolubilitySoluble in DMSO and DMF[3][5]
Storage ConditionsStore at -20°C, desiccated and protected from light[3][5]

Experimental Workflow

The overall workflow for conjugating this compound NHS ester to an antibody involves antibody preparation, dye preparation, the conjugation reaction, and purification of the final conjugate.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Antibody_Prep Antibody Preparation (Buffer Exchange) Conjugation Conjugation Reaction (Antibody + Dye) Antibody_Prep->Conjugation Amine-free buffer pH 8.0-9.0 Dye_Prep This compound NHS Ester Stock Solution Prep Dye_Prep->Conjugation Freshly prepared in DMSO/DMF Purification Purification (e.g., Gel Filtration) Conjugation->Purification Removal of unconjugated dye Characterization Characterization (DOL Calculation) Purification->Characterization Spectrophotometry

Caption: Workflow for this compound NHS ester antibody conjugation.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific antibodies and applications.[3]

Materials and Reagents
  • Antibody to be labeled (in an amine-free buffer)

  • This compound NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.0-9.0[6]

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification column (e.g., Sephadex G-25) or dialysis equipment[7][]

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure

1. Antibody Preparation:

  • If the antibody is in a buffer containing primary amines (e.g., Tris or glycine) or stabilizers like BSA, it must be purified.[6][7] This can be achieved by dialysis against the Reaction Buffer or by using an antibody purification kit.[9]

  • The recommended antibody concentration for optimal labeling is 2-10 mg/mL.[7][10]

2. Preparation of this compound NHS Ester Stock Solution:

  • Allow the vial of this compound NHS ester to warm to room temperature before opening to prevent moisture condensation.[6]

  • Prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous DMSO or DMF.[1][3] Vortex briefly to ensure it is fully dissolved. This solution should be used immediately.[11]

3. Conjugation Reaction:

  • Adjust the antibody concentration with the Reaction Buffer.

  • Add the calculated amount of the this compound NHS ester stock solution to the antibody solution while gently vortexing. A typical starting molar ratio of dye to antibody is 10:1 to 20:1, but this should be optimized for each specific antibody.[3][12]

  • Incubate the reaction for 1-2 hours at room temperature in the dark, with gentle stirring or rotation.[3]

4. Quenching the Reaction (Optional):

  • To stop the labeling reaction, a quenching buffer can be added. Add Tris-HCl or Glycine to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[6]

5. Purification of the Conjugated Antibody:

  • Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis.[7][]

  • For column chromatography, equilibrate the column with PBS. Apply the reaction mixture to the column and elute with PBS. The first colored fraction will be the conjugated antibody.[3][7]

  • For dialysis, transfer the reaction mixture to a dialysis cassette and dialyze against PBS at 4°C with several buffer changes.[13]

6. Storage of the Conjugated Antibody:

  • Store the purified antibody conjugate at 4°C for short-term storage or at -20°C for long-term storage.[1] For long-term storage, it is recommended to add a cryoprotectant like glycerol and to aliquot the conjugate to avoid repeated freeze-thaw cycles.[1]

Characterization of the Conjugate: Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each antibody molecule.[14][15] An optimal DOL is typically between 2 and 10 for most antibodies.[15][16]

Calculation of DOL
  • Measure the absorbance of the purified conjugate solution in a quartz cuvette at 280 nm (A280) and at the absorbance maximum of this compound (~591 nm, Amax).[14][16]

  • The concentration of the antibody is calculated using the following formula:

    Antibody Concentration (M) = [A280 – (Amax × CF280)] / ε_antibody

    • A280: Absorbance of the conjugate at 280 nm.

    • Amax: Absorbance of the conjugate at ~591 nm.

    • CF280: Correction factor for the dye's absorbance at 280 nm (0.22 for this compound).[5]

    • ε_antibody: Molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically ~210,000 M⁻¹cm⁻¹).[16]

  • The concentration of the dye is calculated using the following formula:

    Dye Concentration (M) = Amax / ε_dye

    • Amax: Absorbance of the conjugate at ~591 nm.

    • ε_dye: Molar extinction coefficient of this compound at ~591 nm (116,000 M⁻¹cm⁻¹).[3][5]

  • The DOL is the molar ratio of the dye to the antibody:

    DOL = Dye Concentration (M) / Antibody Concentration (M)

Troubleshooting

IssuePossible CauseSuggested SolutionReference(s)
Low Degree of Labeling (DOL) - Low antibody concentration.- Increase antibody concentration to >2 mg/mL.[3]
- Presence of competing amines in the buffer.- Use an amine-free buffer like bicarbonate or borate. Ensure all interfering substances are removed.[3]
- Inactive NHS ester due to hydrolysis.- Prepare fresh dye stock solution in anhydrous DMSO or DMF immediately before use.[3]
Protein Precipitation - High concentration of organic solvent.- Keep the volume of DMSO/DMF added to the antibody solution to a minimum (<10% of the total volume).[3]
High Background Fluorescence - Incomplete removal of unconjugated dye.- Ensure thorough purification of the conjugate by gel filtration or extensive dialysis.[3]

References

Application Notes: Cy3.5 for Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cy3.5 (Cyanine-3.5) is a bright, orange-red fluorescent dye belonging to the cyanine family.[1][] It is a valuable tool for fluorescently labeling biomolecules such as proteins and nucleic acids in various research and diagnostic applications.[1] In the field of immunofluorescence (IF), including immunocytochemistry (ICC) and immunohistochemistry (IHC), this compound-conjugated secondary antibodies are utilized to detect the binding of primary antibodies to specific target antigens within cells and tissues. Its distinct spectral properties, high quantum yield, and good photostability make it a reliable choice for fluorescence microscopy and other fluorescence-based detection methods.[1]

Principle of Detection

Immunofluorescence using this compound follows the indirect detection method. This technique involves multiple steps:

  • A primary antibody specifically binds to the target antigen.

  • A secondary antibody, which is conjugated to the this compound fluorophore, recognizes and binds to the primary antibody.

  • The sample is illuminated with light at the excitation wavelength of this compound.

  • The this compound dye emits fluorescent light at a longer wavelength, which is then captured by a fluorescence microscope to visualize the location and distribution of the target antigen.

This indirect method provides significant signal amplification, as multiple secondary antibodies can bind to a single primary antibody, enhancing the overall fluorescent signal.[3]

Key Advantages of this compound

  • Bright Fluorescence: this compound exhibits strong fluorescence, contributing to a high signal-to-noise ratio in imaging experiments.[1][4][5][6]

  • High Photostability: It demonstrates resistance to photobleaching, allowing for longer exposure times during image acquisition without significant signal loss.[1]

  • Distinct Spectral Profile: Its well-defined excitation and emission peaks reduce spectral overlap in multiplexing experiments where multiple fluorophores are used.[1]

  • Compatibility: this compound is compatible with common filter sets, such as those used for Texas Red or Alexa Fluor 594, making it accessible for use with standard fluorescence microscopes.[]

Quantitative Data

The performance of a fluorophore is defined by its spectral properties. The following table summarizes the key quantitative characteristics of this compound.

PropertyValueSource(s)
Excitation Maximum (λex) ~579-581 nm[1][8][9]
Emission Maximum (λem) ~591-596 nm[1][3][8][9]
Stokes Shift ~12-15 nm[1]
Extinction Coefficient (ε) 116,000 cm⁻¹M⁻¹[]
Quantum Yield (Φ) 0.35[]

Experimental Workflow and Protocols

The following diagram and protocol outline the key steps for performing immunofluorescence staining using a this compound-conjugated secondary antibody.

IF_Workflow Immunofluorescence Staining Workflow with this compound cluster_prep Sample Preparation cluster_stain Staining cluster_final Imaging Sample 1. Sample Preparation (Cells on Coverslips or Tissue Sections) Fix 2. Fixation (e.g., 4% PFA) Sample->Fix Perm 3. Permeabilization (e.g., 0.1-0.5% Triton X-100 for intracellular targets) Fix->Perm Block 4. Blocking (e.g., 5% Normal Serum or BSA) Perm->Block PrimaryAb 5. Primary Antibody Incubation (Target-specific antibody) Block->PrimaryAb Wash1 6. Washing (3x with PBS/PBST) PrimaryAb->Wash1 SecondaryAb 7. Secondary Antibody Incubation (this compound-conjugated anti-primary IgG) Wash1->SecondaryAb Wash2 8. Washing (3x with PBS/PBST) SecondaryAb->Wash2 Counterstain 9. Counterstaining (Optional) (e.g., DAPI for nuclei) Wash2->Counterstain Mount 10. Mounting (Using anti-fade mounting medium) Counterstain->Mount Image 11. Imaging (Fluorescence Microscope) Mount->Image

Immunofluorescence staining workflow using this compound.
Detailed Protocol for Immunocytochemistry (ICC)

This protocol is intended for staining adherent cells grown on coverslips.

Reagents and Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS (only for intracellular targets)

  • Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) with 0.1% Triton X-100 in PBS

  • Primary Antibody (specific to the target antigen)

  • This compound-conjugated Secondary Antibody (specific to the host species of the primary antibody)

  • Nuclear Counterstain (e.g., DAPI) (optional)

  • Anti-fade Mounting Medium

  • Glass microscope slides and coverslips

Procedure:

  • Cell Preparation:

    • Culture cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

    • Gently wash the cells three times with PBS for 5 minutes each to remove culture medium.[10]

  • Fixation:

    • Fix the cells by incubating them in 4% PFA in PBS for 10-15 minutes at room temperature.[10]

    • Wash the cells three times with PBS for 5 minutes each.[10]

  • Permeabilization (for intracellular antigens):

    • If the target antigen is intracellular, permeabilize the cells with Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature.[10]

    • If the target is a surface protein, skip this step.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells in Blocking Buffer for 30-60 minutes at room temperature to minimize non-specific antibody binding.[11]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its predetermined optimal concentration in Blocking Buffer.

    • Aspirate the blocking solution and add the diluted primary antibody to the coverslips.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[11]

  • Washing:

    • Wash the cells three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each to remove unbound primary antibody.[10]

  • Secondary Antibody Incubation:

    • Dilute the this compound-conjugated secondary antibody in Blocking Buffer (typically at a 1:100 to 1:1000 dilution).[10][11]

    • Incubate the cells with the diluted secondary antibody for 45-60 minutes at room temperature, protected from light.[10]

    • Note: All subsequent steps should be performed while minimizing light exposure to prevent photobleaching of the this compound dye.

  • Washing:

    • Wash the cells three times with PBST for 5 minutes each, protected from light.[11]

  • Counterstaining (Optional):

    • To visualize cell nuclei, incubate the cells with a DAPI solution (e.g., 1 µg/mL in PBS) for 5 minutes at room temperature.

    • Wash twice with PBS.

  • Mounting:

    • Carefully mount the coverslip, cell-side down, onto a glass microscope slide using a drop of anti-fade mounting medium.

    • Seal the edges of the coverslip with clear nail polish to prevent drying.

  • Imaging:

    • Visualize the staining using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~581 nm, Emission: ~596 nm) and the counterstain (e.g., DAPI).[1]

    • Store slides at 4°C in the dark. For best results, image the slides shortly after preparation.[12]

Application in Signaling Pathway Visualization

Immunofluorescence with this compound is a powerful technique to visualize the components of cellular signaling pathways. For example, it can be used to determine the subcellular localization of a key signaling protein (e.g., a transcription factor) in response to a specific stimulus. The diagram below illustrates a generic growth factor signaling pathway where IF could be used to detect the phosphorylation or translocation of downstream effectors.

Signaling_Pathway Visualization of a Signaling Protein via IF ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binds adaptor Adaptor Proteins receptor->adaptor Activates kinase_cascade Kinase Cascade (e.g., RAS-MAPK) adaptor->kinase_cascade Initiates tf Transcription Factor (TF) (Target Protein) kinase_cascade->tf Phosphorylates & Activates nucleus Nucleus tf->nucleus Translocates to if_process IF Detection: Primary Ab (anti-TF) + Secondary Ab (this compound) tf->if_process gene_exp Gene Expression nucleus->gene_exp Regulates

Detecting transcription factor translocation with this compound.

References

Cy3.5 Oligonucleotide Labeling: A Guide to Methods and Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorescent dye Cy3.5 is a valuable tool for labeling oligonucleotides used in a wide range of molecular biology and diagnostic applications. As a member of the cyanine dye family, this compound exhibits bright fluorescence in the orange-red spectrum, making it suitable for techniques such as Fluorescence In Situ Hybridization (FISH), Förster Resonance Energy Transfer (FRET), and quantitative PCR (qPCR).[1] The selection of an appropriate labeling strategy is critical for achieving optimal labeling efficiency and ensuring the functionality of the labeled oligonucleotide in downstream applications. This document provides a detailed overview of the common methods for this compound oligonucleotide labeling, their respective efficiencies, and comprehensive protocols for their implementation.

Physicochemical Properties of this compound

A thorough understanding of the spectral properties of this compound is essential for designing experiments and interpreting data accurately.

PropertyValue
Excitation Maximum (λex) ~581 nm[1]
Emission Maximum (λem) ~596 nm[1]
Extinction Coefficient (ε) 125,000 cm⁻¹M⁻¹[1][2]
Molecular Weight ~607.71 g/mol [1]

Oligonucleotide Labeling Methods: A Comparative Overview

There are three primary methods for labeling oligonucleotides with this compound: post-synthetic conjugation using an N-Hydroxysuccinimide (NHS) ester, direct incorporation during synthesis via a phosphoramidite reagent, and post-synthetic "click" chemistry. Each method offers distinct advantages and disadvantages in terms of efficiency, cost, and experimental complexity.

Labeling MethodGeneral PrincipleTypical Labeling EfficiencyAdvantagesDisadvantages
Post-Synthetic NHS Ester Conjugation An amine-modified oligonucleotide is reacted with a this compound NHS ester, forming a stable amide bond.[1]70-90%[3]Cost-effective for single labels; flexible positioning of the label (5', 3', or internal).[1]Requires an additional purification step to remove unreacted dye; NHS esters are moisture-sensitive.[3][4]
Direct Incorporation (Phosphoramidite) A this compound phosphoramidite is directly incorporated into the oligonucleotide during automated solid-phase synthesis.[5]>98% (per coupling cycle)High coupling efficiency; no post-synthesis purification of unreacted dye needed; allows for multiple labels.[6]Higher initial cost for the phosphoramidite reagent; may not be suitable for all synthesis platforms.
Post-Synthetic Click Chemistry An alkyne-modified oligonucleotide is reacted with a this compound-azide conjugate in the presence of a copper(I) catalyst.[7]High, often near-quantitative[8][9]Highly efficient and specific reaction; bioorthogonal (does not interfere with biological molecules); can be performed in aqueous solutions.[7][10]Requires synthesis of modified oligonucleotides (alkyne and azide); catalyst removal may be necessary.

Experimental Protocols

Method 1: Post-Synthetic Labeling of Amine-Modified Oligonucleotides with this compound NHS Ester

This is the most common method for single-labeling of oligonucleotides. It involves the reaction of an amine-modified oligonucleotide with this compound NHS ester in a slightly basic buffer.

Materials:

  • Amine-modified oligonucleotide (lyophilized)

  • This compound NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.5-9.0

  • Nuclease-free water

  • Ethanol (for precipitation)

  • 3 M Sodium Acetate

Protocol:

  • Oligonucleotide Preparation: Dissolve the lyophilized amine-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM. Ensure the solution is free of amine-containing buffers like Tris, which can compete with the labeling reaction.

  • Dye Preparation: Allow the vial of this compound NHS ester to warm to room temperature before opening. Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO. This solution should be prepared fresh for each reaction as NHS esters are susceptible to hydrolysis.[1]

  • Labeling Reaction:

    • In a microcentrifuge tube, combine 20-30 nmol of the amine-modified oligonucleotide with the 0.1 M sodium bicarbonate/borate buffer to a final volume of 200 µL.

    • Add a 10-20 fold molar excess of the this compound NHS ester stock solution to the oligonucleotide solution.

    • Vortex the reaction mixture gently and incubate for 2-4 hours at room temperature in the dark. Wrapping the tube in aluminum foil is recommended to prevent photobleaching.[1] For potentially higher efficiency, the reaction can be left overnight at 4°C.

  • Purification:

    • Ethanol Precipitation (for bulk removal of unreacted dye): Add 0.1 volumes of 3 M Sodium Acetate and 2.5 volumes of cold absolute ethanol to the reaction mixture. Mix well and incubate at -20°C for at least 1 hour. Centrifuge at high speed to pellet the labeled oligonucleotide. Wash the pellet with 70% ethanol and resuspend in nuclease-free water.

    • High-Performance Liquid Chromatography (HPLC): For high-purity labeled oligonucleotides, reverse-phase HPLC is the recommended purification method.[4][11][12] This will effectively separate the labeled oligonucleotide from the unlabeled oligonucleotide and free dye.

Method 2: Direct Incorporation using this compound Phosphoramidite

This method integrates the labeling process directly into the solid-phase oligonucleotide synthesis.

Materials:

  • Standard oligonucleotide synthesis reagents and synthesizer

  • This compound Phosphoramidite

  • 0.02 M Iodine solution

  • Ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA) for deprotection

Protocol:

  • Synthesis: Program the DNA synthesizer to incorporate the this compound phosphoramidite at the desired position (typically the 5' end). A longer coupling time of 3 minutes is recommended for the this compound phosphoramidite.[5]

  • Oxidation: Use a 0.02 M iodine solution for the oxidation step to prevent degradation of the cyanine dye.[5]

  • Deprotection: Deprotect the oligonucleotide using standard conditions. For dmf-dG protected oligonucleotides, use ammonium hydroxide for 2 hours at 65°C. For ibu-dG, deprotect for 24-36 hours at room temperature. This compound is also compatible with ultrafast deprotection using AMA (10 minutes at 65°C) if Ac-dC was used during synthesis.[5]

  • Purification: HPLC purification is recommended to remove any failure sequences.

Method 3: Post-Synthetic Labeling via Click Chemistry

Click chemistry provides a highly efficient and specific method for labeling oligonucleotides.

Materials:

  • Alkyne-modified oligonucleotide (lyophilized)

  • This compound-Azide

  • DMSO

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

  • Sodium Ascorbate

Protocol:

  • Oligonucleotide and Dye Preparation: Dissolve the alkyne-modified oligonucleotide in nuclease-free water. Prepare a stock solution of this compound-azide in DMSO.

  • Catalyst Preparation: Prepare fresh stock solutions of CuSO₄, THPTA, and sodium ascorbate in nuclease-free water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the alkyne-modified oligonucleotide with the this compound-azide (a 1.5 to 10-fold molar excess is recommended).[7][13]

    • Add the premixed CuSO₄/THPTA solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Incubate the reaction at room temperature for 1-4 hours, or at a slightly elevated temperature (e.g., 40°C) for a shorter duration.[13]

  • Purification: Purify the labeled oligonucleotide using ethanol precipitation followed by HPLC.

Quality Control and Calculation of Labeling Efficiency

After purification, it is crucial to assess the quality and concentration of the labeled oligonucleotide.

1. UV-Vis Spectroscopy:

  • Measure the absorbance of the purified labeled oligonucleotide at 260 nm (for the oligonucleotide) and at the excitation maximum of this compound (~581 nm).

  • The concentration of the oligonucleotide can be calculated using its extinction coefficient at 260 nm.

  • The concentration of the dye can be calculated using the Beer-Lambert law (A = εcl) with the extinction coefficient of this compound (125,000 cm⁻¹M⁻¹).

2. Calculation of Degree of Labeling (DOL):

  • The DOL, or the dye-to-oligo ratio, can be calculated as follows: DOL = (A_dye / ε_dye) / (A_oligo / ε_oligo) Where A is the absorbance and ε is the extinction coefficient. A correction factor may be needed for the dye's absorbance at 260 nm.

3. HPLC Analysis:

  • Analytical reverse-phase HPLC can be used to assess the purity of the labeled oligonucleotide and confirm the removal of free dye.[12]

Applications and Visualized Workflows

Application Example: Detection of c-Fos mRNA in the MAPK/ERK Signaling Pathway using FISH

This compound-labeled oligonucleotides are frequently used as probes in Fluorescence In Situ Hybridization (FISH) to detect specific mRNA transcripts within cells.[14] A common application is the detection of immediate early genes like c-Fos, which are transcribed in response to extracellular signals, such as those activating the MAPK/ERK pathway.[15][16][17][18][19]

MAPK_c_Fos_FISH cluster_0 MAPK/ERK Signaling Pathway cluster_1 FISH Detection Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates c-Fos Transcription c-Fos Transcription ERK->c-Fos Transcription Induces c-Fos mRNA c-Fos mRNA c-Fos Transcription->c-Fos mRNA Hybridization Hybridization c-Fos mRNA->Hybridization This compound-labeled Probe This compound-labeled Probe This compound-labeled Probe->Hybridization Fluorescence Detection Fluorescence Detection Hybridization->Fluorescence Detection

MAPK/ERK pathway leading to c-Fos mRNA detection by a this compound-labeled FISH probe.
General Experimental Workflow for Oligonucleotide Labeling and Purification

The following diagram illustrates the general workflow for post-synthetic labeling and purification of oligonucleotides.

Oligo_Labeling_Workflow cluster_workflow Oligonucleotide Labeling and Purification Workflow start Start: Modified Oligo & this compound Reagent reagent_prep Reagent Preparation (Oligo, Dye, Buffers) start->reagent_prep labeling_reaction Labeling Reaction (e.g., NHS Ester or Click Chemistry) reagent_prep->labeling_reaction purification Purification (Ethanol Precipitation and/or HPLC) labeling_reaction->purification qc Quality Control (UV-Vis, HPLC) purification->qc final_product Purified this compound-labeled Oligo qc->final_product

General workflow for post-synthetic oligonucleotide labeling and purification.

Conclusion

The successful labeling of oligonucleotides with this compound is a critical step for a multitude of molecular biology applications. By carefully selecting the appropriate labeling method based on the desired efficiency, cost, and experimental setup, researchers can generate high-quality fluorescent probes. The detailed protocols and workflows provided in these application notes serve as a comprehensive guide for scientists and professionals in the field of drug development and molecular diagnostics to effectively utilize this compound-labeled oligonucleotides in their research.

References

Application Notes and Protocols for Cy3.5 Dye in Fluorescence In Situ Hybridization (FISH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Cy3.5 dye in Fluorescence In Situ Hybridization (FISH), a powerful technique for visualizing specific DNA or RNA sequences within their cellular context. This document outlines the properties of this compound, offers detailed protocols for its application in FISH, presents comparative data, and provides troubleshooting guidance.

Introduction to this compound in FISH

This compound is a bright and photostable orange-red fluorescent dye belonging to the cyanine family. Its spectral properties, characterized by an excitation maximum around 581 nm and an emission maximum around 596 nm, make it an excellent choice for fluorescence microscopy applications, including FISH.[1] When conjugated to nucleic acid probes, this compound offers several advantages:

  • High Quantum Yield: Efficient conversion of excitation light into fluorescent signal, resulting in bright signals.[1]

  • Good Photostability: Resistance to photobleaching allows for longer exposure times and repeated imaging.[1]

  • Anomalous Fluorescence Enhancement: Like Cy3, this compound exhibits a significant increase in fluorescence intensity upon covalent attachment to macromolecules like DNA, leading to improved signal-to-noise ratios.[2][3]

  • Suitability for Multiplexing: Its distinct spectral characteristics allow for its use in combination with other fluorophores for multi-target detection.[4]

Quantitative Data: A Comparative Overview of Fluorophores

The selection of a fluorophore is critical for the success of a FISH experiment. The following table summarizes key quantitative parameters for this compound and other commonly used fluorescent dyes. This data is compiled from various sources and should be used as a guide for experimental design.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldRelative BrightnessRelative Photostability
This compound ~581[1]~596[1]~150,000High[1]+++++++
Cy3 ~550~570~150,000[5]~0.24[5]+++++++[6]
Fluorescein (FITC) ~495~517~75,000~0.92+++
Alexa Fluor 555 ~555~565~150,000~0.10+++++++++

Note: Relative brightness and photostability are generalized comparisons. Actual performance can vary depending on the specific experimental conditions, including mounting media and illumination source.

Experimental Protocols

This section provides detailed protocols for probe labeling with this compound and performing a FISH experiment.

Protocol 1: Labeling of DNA Probes with this compound

This protocol is adapted from a method for labeling probes with cyanine dyes and includes specific optimization for this compound.

Materials:

  • Purified DNA probe

  • This compound NHS ester

  • Labeling Buffer (1 M sodium bicarbonate, pH 8.6-9.0)

  • Nuclease-free water

  • QIAquick Nucleotide Removal Kit (or similar purification system)

  • SpeedVac concentrator

Procedure:

  • Probe Preparation:

    • For optimal labeling efficiency with this compound, start with 5 µg of purified DNA probe.

    • Purify the probe using a QIAquick Nucleotide Removal Kit according to the manufacturer's instructions, with the following modification: elute the probe in 40 µL of nuclease-free water instead of the provided elution buffer.

    • Lyophilize the purified probe to dryness using a SpeedVac.

  • Labeling Reaction:

    • Resuspend the dried DNA pellet in 10 µL of Labeling Buffer.

    • Carefully add the resuspended DNA to the vial of this compound NHS ester.

    • To ensure all the DNA is transferred, add another 10 µL of Labeling Buffer to the original tube, rinse, and transfer to the dye vial.

    • Vortex the reaction mixture extensively to ensure the dye is fully dissolved and mixed.

    • Incubate the reaction in the dark at room temperature overnight.

  • Purification of Labeled Probe:

    • Purify the this compound-labeled probe from the free dye using a QIAquick Nucleotide Removal Kit.

    • Resuspend the labeled probe in 500 µL of Buffer PN and apply to the column.

    • To maximize recovery, re-apply the flow-through to the column a second time.

    • Wash the column twice with Buffer PE.

    • Elute the labeled probe in 100 µL of nuclease-free water.

  • Quantification:

    • Measure the absorbance of the labeled probe at 260 nm (for DNA) and 581 nm (for this compound) using a spectrophotometer to determine the concentration and labeling efficiency.

Protocol 2: Fluorescence In Situ Hybridization (FISH)

This is a general protocol for FISH on formalin-fixed, paraffin-embedded (FFPE) tissue sections and can be adapted for use with this compound-labeled probes.

Materials:

  • FFPE tissue sections on charged slides

  • Xylene

  • Ethanol series (100%, 90%, 70%)

  • 20x SSC buffer

  • Pretreatment solution (e.g., citrate buffer, pH 6.0)

  • Pepsin solution (0.5 mg/mL in 0.01 N HCl)

  • 1% Formaldehyde in PBS

  • This compound-labeled DNA probe

  • Hybridization buffer (e.g., 50% formamide, 10% dextran sulfate in 2x SSC)

  • DAPI counterstain

  • Antifade mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene twice for 10 minutes each.

    • Rehydrate through a series of decreasing ethanol concentrations (100%, 90%, 70%) for 5 minutes each.[4]

    • Rinse with distilled water.

  • Pretreatment:

    • Incubate slides in a 2x SSC solution at 98°C for 15 minutes.[4]

    • Wash twice in distilled water for 2 minutes each and air dry.[4]

    • Treat with pepsin solution at 37°C for 15 minutes in a humid chamber to permeabilize the cells.[4] The optimal digestion time may need to be determined empirically.

    • Wash for 5 minutes in 2x SSC.[4]

    • Incubate in 1% formaldehyde for 15 minutes.[4]

    • Wash for 5 minutes in 2x SSC and then 1 minute in distilled water.[4]

    • Dehydrate through an ethanol series (70%, 90%, 100%) for 1 minute each and air dry.[4]

  • Denaturation and Hybridization:

    • Apply the this compound-labeled probe in hybridization buffer to the slide.

    • Cover with a coverslip and seal the edges.

    • Denature the probe and target DNA on a heat block at 75°C for 10 minutes.[4]

    • Transfer the slides to a humidified chamber and incubate overnight at 37°C.[4]

  • Post-Hybridization Washes:

    • Carefully remove the coverslip and wash the slides in 2x SSC at 40°C for 5 minutes.[4]

    • Wash in 0.1x SSC at 40°C for 5 minutes.[4]

    • Wash again in 2x SSC at 40°C for 5 minutes.[4]

    • Allow the slides to cool to room temperature.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI solution.

    • Mount with an antifade mounting medium.

  • Imaging:

    • Visualize the slides using a fluorescence microscope equipped with appropriate filter sets for DAPI and this compound.

Mandatory Visualizations

Experimental Workflow for this compound FISH

FISH_Workflow cluster_prep Sample Preparation cluster_hyb Hybridization cluster_post Post-Hybridization & Imaging Deparaffinization Deparaffinization (Xylene, Ethanol Series) Rehydration Rehydration Deparaffinization->Rehydration Pretreatment Pretreatment (Heat, Pepsin) Rehydration->Pretreatment Fixation Post-Fixation (Formaldehyde) Pretreatment->Fixation Dehydration Dehydration (Ethanol Series) Fixation->Dehydration Probe_Application Probe Application (this compound-labeled probe) Dehydration->Probe_Application Denaturation Denaturation (75°C) Probe_Application->Denaturation Hybridization_Step Hybridization (Overnight at 37°C) Denaturation->Hybridization_Step Washes Post-Hybridization Washes (SSC Buffers) Hybridization_Step->Washes Counterstain Counterstaining (DAPI) Washes->Counterstain Mounting Mounting (Antifade Medium) Counterstain->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: A streamlined workflow for FISH using this compound-labeled probes.

Signaling Pathway: HER2 Amplification in Breast Cancer

A common and critical application of FISH is the detection of gene amplifications in cancer, such as the ERBB2 (HER2) gene in breast cancer. Amplification of the HER2 gene leads to overexpression of the HER2 protein, a receptor tyrosine kinase, which drives uncontrolled cell proliferation and survival. FISH with probes for the HER2 gene (often labeled with a red fluorophore like this compound) and a control probe for chromosome 17 (often labeled in green) is the gold standard for assessing HER2 amplification status.

HER2_Signaling cluster_membrane Cell Membrane cluster_nucleus Nucleus HER2 HER2 Receptor (Overexpressed due to Gene Amplification) HER3 HER3 Receptor HER2->HER3 PI3K PI3K HER3->PI3K Activation RAS RAS HER3->RAS Activation Ligand Ligand (e.g., Heregulin) Ligand->HER3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival

References

Application Notes and Protocols for Cy3.5 in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Cy3.5, a bright orange-red fluorescent dye, in flow cytometry experiments. Detailed protocols for antibody conjugation, cell staining, and instrument setup are provided to ensure optimal results in immunophenotyping and other single-cell analyses.

Introduction to this compound

(E)-Cyanine 3.5 (this compound) is a synthetic fluorophore belonging to the cyanine dye family, recognized for its robust fluorescence and high photostability.[1] Its distinct spectral properties make it a valuable tool for a variety of biological applications, most notably flow cytometry.[2] When conjugated to antibodies, this compound allows for the precise detection and quantification of cell surface and intracellular antigens.[2] Its brightness is particularly advantageous for identifying both low and high abundance targets.[2]

Quantitative Data

The selection of an appropriate fluorophore is critical for the success of flow cytometry experiments. The brightness of a fluorophore is determined by its molar extinction coefficient and fluorescence quantum yield. The following tables summarize the key photophysical properties of this compound and provide a comparison with other commonly used fluorophores in a similar spectral range.

Table 1: Spectral Properties of this compound

ParameterValueReference
Excitation Maximum (λex) ~579-591 nm[2][3][4]
Emission Maximum (λem) ~591-604 nm[2][3][4]
Molar Extinction Coefficient (ε) 116,000 L·mol⁻¹·cm⁻¹[2][]
Fluorescence Quantum Yield (Φ) 0.35[2][6]
Stokes Shift ~15 nm[1]

Table 2: Comparative Brightness of Common Fluorophores

FluorophoreMolar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹)Fluorescence Quantum Yield (Φ)Relative Brightness (ε x Φ)
This compound 116,0000.3540,600
Cy3 150,0000.046,000
Alexa Fluor 555 155,0000.1015,500
ATTO 550 120,0000.6072,000

Note: Data is compiled from various sources and may have been determined under different experimental conditions. For the most accurate comparison, these dyes should be evaluated side-by-side under identical conditions.[7]

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound NHS Ester

This protocol describes the covalent labeling of an antibody with a this compound N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on the antibody.

Materials:

  • Antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)

  • This compound NHS ester

  • Anhydrous DMSO

  • 1 M Sodium Bicarbonate

  • Desalting column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, dialyze the antibody against PBS. Adjust the antibody concentration to 1-2 mg/mL.[2] Add 1 M sodium bicarbonate to the antibody solution to a final concentration of 0.1 M, adjusting the pH to 8.3-8.5.[2]

  • Dye Preparation: Immediately before use, dissolve the this compound NHS ester in DMSO to a concentration of 10 mg/mL.[2]

  • Conjugation Reaction: Slowly add the dissolved dye to the antibody solution while gently vortexing. A starting molar ratio of 10:1 to 20:1 (dye:antibody) is recommended, though the optimal ratio should be determined empirically.[2] Incubate the reaction for 1 hour at room temperature, protected from light.[2]

  • Purification: Separate the labeled antibody from the unconjugated dye using a desalting column pre-equilibrated with PBS. The first colored fraction is typically the conjugated antibody.[2]

  • Determination of Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for protein) and 591 nm (for this compound). Calculate the protein concentration and the dye concentration to determine the DOL.[2]

  • Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and a preservative such as sodium azide.[2]

Protocol 2: Cell Surface Staining for Flow Cytometry

This protocol provides a step-by-step guide for staining suspended cells with a this compound-conjugated antibody for analysis by flow cytometry.[2]

Materials:

  • Single-cell suspension (e.g., PBMCs, cultured cells)

  • This compound-conjugated antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA and 0.1% sodium azide)

  • Fc Receptor Blocking solution (optional but recommended)

  • Viability dye (optional)

Procedure:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in cold Flow Cytometry Staining Buffer.[8]

  • Fc Receptor Blocking (Optional): To minimize non-specific binding, incubate the cells with an Fc receptor blocking solution for 10-15 minutes at 4°C.[2]

  • Antibody Staining: Add the predetermined optimal concentration of the this compound-conjugated antibody to 100 µL of the cell suspension (1 x 10⁶ cells).[8] Vortex gently and incubate for 20-30 minutes at 4°C in the dark.[2][9]

  • Washing: Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.[2][9] Carefully decant the supernatant. Repeat the wash step twice.[2]

  • Viability Staining (Optional): If a viability dye is to be used, resuspend the cells in the appropriate buffer and add the viability dye according to the manufacturer's protocol.[2]

  • Data Acquisition: Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer and acquire events on a flow cytometer.[2][8]

Instrument Setup

Proper instrument setup is crucial for the optimal detection of this compound and to minimize spectral overlap in multicolor experiments.

  • Laser: this compound is optimally excited by a yellow-green laser (e.g., 561 nm) or a green laser (e.g., 532 nm).[][11]

  • Filters: A bandpass filter appropriate for the emission peak of this compound should be used. A common filter choice is 585/42 nm.[4][12]

  • Compensation: When performing multicolor flow cytometry, it is essential to perform compensation to correct for spectral overlap between different fluorophores.[13] Use single-stained compensation controls for each fluorophore in the panel.

Visualizations

Experimental Workflow: Antibody Conjugation

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage antibody_prep Antibody Preparation (Amine-free buffer, pH 8.3-8.5) conjugation Conjugation Reaction (1 hour, room temperature, dark) antibody_prep->conjugation dye_prep Dye Preparation (Dissolve this compound NHS ester in DMSO) dye_prep->conjugation purify Purification (Desalting column) conjugation->purify dol Determine Degree of Labeling (DOL) purify->dol storage Storage (4°C, protected from light) dol->storage G cell_prep Cell Preparation (1x10^6 cells in staining buffer) fc_block Fc Receptor Blocking (Optional, 10-15 min, 4°C) cell_prep->fc_block ab_stain Antibody Staining with this compound (20-30 min, 4°C, dark) fc_block->ab_stain wash1 Wash with Staining Buffer (300-400 x g, 5 min) ab_stain->wash1 wash2 Repeat Wash wash1->wash2 viability Viability Staining (Optional) wash2->viability acquire Data Acquisition (Flow Cytometer) viability->acquire G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factors ERK->TF Gene Gene Expression TF->Gene

References

Application Notes and Protocols: A Step-by-Step Guide to Labeling Peptides with Cy3.5

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(E)-Cyanine 3.5 (Cy3.5) is a bright, orange-red fluorescent dye widely utilized in biological research and drug development for the labeling of biomolecules, including peptides.[1][2] Its N-hydroxysuccinimide (NHS) ester form is particularly useful as it readily reacts with primary amino groups (-NH2), such as the N-terminus or the side chain of lysine residues on a peptide, to form stable, covalent amide bonds.[1][3] This labeling process enables researchers to visualize and track peptides in various applications, including fluorescence microscopy, immunoassays, and Förster Resonance Energy Transfer (FRET) studies.[1][3]

This guide provides a detailed, step-by-step protocol for the successful labeling of peptides with this compound NHS ester, covering the labeling reaction, purification of the conjugate, and characterization of the final product.

Physicochemical and Spectral Properties of this compound

The spectral properties of this compound are crucial for designing experiments and selecting the appropriate instrumentation.

PropertyValue
Excitation Maximum (λex) ~581 - 591 nm[1][2]
Emission Maximum (λem) ~596 - 604 nm[1][2]
Molar Extinction Coefficient (ε) ~116,000 L·mol⁻¹·cm⁻¹[1][2]
Fluorescence Quantum Yield (Φ) ~0.35[1][2]
Recommended pH for Labeling 8.3 - 8.5[1][4]
Solubility Soluble in organic solvents (DMF, DMSO)[1][2]

Experimental Workflow and Protocols

The overall process for labeling peptides with this compound involves preparing the reagents, running the labeling reaction, purifying the resulting conjugate, and finally, characterizing the degree of labeling.

G cluster_prep 1. Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_char 4. Characterization Peptide_Prep Prepare Peptide Solution in Amine-Free Buffer (pH 8.3-8.5) Reaction Add Dye to Peptide Solution Incubate for 1-4 hours at RT (Protected from light) Peptide_Prep->Reaction Dye_Prep Prepare this compound NHS Ester Stock Solution (in anhydrous DMSO/DMF) Dye_Prep->Reaction Purify Purify Labeled Peptide (e.g., Reverse-Phase HPLC) Reaction->Purify Characterize Calculate Concentration and Degree of Labeling (DOL) Purify->Characterize

Caption: General workflow for labeling peptides with this compound NHS Ester.

Protocol 1: Labeling Peptides with this compound NHS Ester

This protocol outlines the procedure for covalently attaching this compound NHS ester to a peptide containing a primary amine.

Materials:

  • Peptide with at least one primary amine (N-terminus or lysine residue)

  • This compound NHS Ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.3-8.5. Ensure the buffer is free of primary amines (e.g., Tris or glycine).[2][5]

  • Reaction tubes (e.g., microcentrifuge tubes), protected from light (e.g., wrapped in foil)

Procedure:

  • Prepare Peptide Solution:

    • Dissolve the peptide in the Labeling Buffer to a final concentration of 1-10 mg/mL.[4][5] Higher concentrations are generally more efficient.[5]

    • If the peptide has poor aqueous solubility, it can first be dissolved in a minimal amount of DMSO or DMF before adding the Labeling Buffer.[6] Keep the final percentage of organic solvent below 10% to avoid protein precipitation.[2]

  • Prepare this compound Stock Solution:

    • Allow the vial of this compound NHS ester to warm to room temperature before opening to prevent moisture condensation.[2]

    • Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[2] Vortex briefly to ensure it is fully dissolved. This solution should be used immediately.[2]

  • Calculate Molar Ratio:

    • The efficiency of the labeling reaction depends on the molar ratio of dye to peptide. For peptides, a lower molar excess of dye is often sufficient compared to larger proteins.[1]

    • Determine the optimal molar excess empirically. A starting point is crucial for achieving the desired degree of labeling.

Peptide CharacteristicsRecommended Starting Molar Ratio (Dye:Peptide)
Single Primary Amine (N-terminus) 1:1 to 3:1[6]
Multiple Primary Amines (e.g., Lysine residues) 5:1 to 15:1[7]
  • Perform the Labeling Reaction:

    • While stirring or vortexing, add the calculated volume of the this compound stock solution to the peptide solution.[8]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[1][4] The entire reaction should be protected from light to prevent photobleaching of the dye.[1][8]

  • Stop the Reaction (Optional):

    • The reaction can be stopped by adding a quenching buffer, such as 1 M Tris-HCl or Glycine, to a final concentration of 50-100 mM.[2] This will consume any unreacted NHS ester.

Protocol 2: Purification of the Labeled Peptide

Purification is a critical step to remove unreacted, free dye from the labeled peptide conjugate. Incomplete removal can lead to high background fluorescence and inaccurate characterization.[2]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the preferred method for purifying labeled peptides due to its high resolution, which allows for the separation of the labeled peptide from both the free dye and any unlabeled peptide.[1][9]

  • Gel Filtration Chromatography (Size Exclusion): For larger peptides, a gel filtration or desalting column (e.g., Sephadex G-25) can be used to separate the larger labeled peptide from the smaller, unreacted dye molecules.[1][5]

Protocol 3: Characterization of the Labeled Peptide

After purification, it is essential to determine the concentration of the labeled peptide and the Degree of Labeling (DOL), which is the average number of dye molecules per peptide molecule.[1][10]

Procedure:

  • Measure Absorbance:

    • Using a UV-Vis spectrophotometer, measure the absorbance of the purified labeled peptide solution at two wavelengths:

      • 280 nm (A₂₈₀): For peptide concentration. Note that the dye also absorbs at this wavelength.

      • ~591 nm (Aₘₐₓ): The absorbance maximum of this compound.[2]

  • Calculate the Degree of Labeling (DOL):

    • The DOL is calculated using the Beer-Lambert law. You will need the molar extinction coefficients (ε) for both the peptide and the this compound dye, and a correction factor (CF) to account for the dye's absorbance at 280 nm.

    • Correction Factor (CF) for this compound at 280 nm: The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its λₘₐₓ. For many cyanine dyes, this value is provided by the manufacturer or can be determined experimentally.

    • Step 1: Calculate Peptide Concentration (M) Peptide Conc. (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_peptide

    • Step 2: Calculate Dye Concentration (M) Dye Conc. (M) = Aₘₐₓ / ε_dye (where ε_dye for this compound is ~116,000 L·mol⁻¹·cm⁻¹)[1][2]

    • Step 3: Calculate DOL DOL = Dye Conc. (M) / Peptide Conc. (M)

    • Ideal DOL: For most applications, a DOL between 0.5 and 1.0 is ideal for peptides, ensuring sufficient signal without causing issues like self-quenching or altered biological activity.[10]

Visualizing the Labeling Chemistry and Application

Caption: Reaction of a peptide's primary amine with this compound NHS ester.

G Peptide This compound-Labeled Peptide Receptor Cell Surface Receptor Peptide->Receptor Binding Signaling Downstream Signaling Cascade Receptor->Signaling Activation Response Cellular Response Signaling->Response Induction

Caption: A labeled peptide binding a receptor to initiate a signal.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Degree of Labeling (DOL) 1. Presence of competing amines (Tris, glycine) in the buffer.[2] 2. Peptide concentration is too low (<2 mg/mL).[5] 3. pH of the reaction is not optimal.[2][5] 4. Insufficient molar excess of dye.1. Exchange the buffer to an amine-free buffer (e.g., PBS, bicarbonate, borate).[2][5] 2. Increase the peptide concentration.[5] 3. Ensure the pH of the labeling buffer is between 8.3 and 8.5.[1][5] 4. Increase the molar ratio of dye to peptide.
High Background Fluorescence Incomplete removal of unreacted dye.[2]Ensure thorough purification of the conjugate, preferably using RP-HPLC for peptides.[1][2]
Peptide Precipitation High concentration of organic solvent (DMSO/DMF) added with the dye.[2]Keep the volume of the dye stock solution to a minimum, ideally <10% of the total reaction volume.[2]
Over-labeling (DOL > 1.5) Molar ratio of dye to peptide is too high.Reduce the molar excess of the dye in the labeling reaction.

References

Application Note: Determination of Degree of Labeling for Cy3.5 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The precise quantification of fluorescent dye conjugation to proteins is a critical step in the development of fluorescently labeled reagents for a wide array of applications, including immunoassays, fluorescence microscopy, and flow cytometry. The Degree of Labeling (DOL), also referred to as the dye-to-protein ratio, represents the average number of dye molecules covalently bound to a single protein molecule.[1][2]

Determining the DOL is essential for ensuring experimental reproducibility and optimizing assay performance.[3] An excessively high DOL can lead to fluorescence quenching and potential loss of the protein's biological activity, while a low DOL may result in insufficient signal for sensitive detection.[2][3] For most antibodies, an optimal DOL typically ranges from 2 to 10.[2]

This application note provides a detailed protocol for calculating the DOL of proteins conjugated with Cy3.5, a bright, orange-red fluorescent dye, using a straightforward spectrophotometric method.[4]

Principle of the Method

The calculation of the DOL is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution (A = εcl).[5]

By measuring the absorbance of the this compound-protein conjugate at two specific wavelengths, it is possible to determine the concentrations of both the protein and the dye, and subsequently, their molar ratio. The absorbance is measured at:

  • 280 nm: The wavelength at which proteins exhibit maximum absorbance due to the presence of aromatic amino acids like tryptophan and tyrosine.[6][7]

  • ~581 nm: The maximum absorbance wavelength (λmax) for the this compound dye.[4]

A correction factor is required because the this compound dye also absorbs light at 280 nm.[5][8] The absorbance measurement at 280 nm must be adjusted to subtract the contribution from the dye to accurately determine the protein concentration.[5]

Materials and Equipment

  • Equipment:

    • UV-Vis Spectrophotometer

    • Quartz cuvettes (1 cm path length)

  • Reagents:

    • Purified this compound-protein conjugate solution

    • Conjugation or storage buffer (for use as a blank)

Key Spectroscopic Parameters

Accurate DOL calculation relies on several key parameters. These values are summarized in the table below.

ParameterSymbolValueDescription
This compound Parameters
Max Absorbance Wavelengthλmax~581 nmThe peak wavelength at which this compound absorbs light.[4]
Molar Extinction Coefficientε_dye116,000 M⁻¹cm⁻¹The absorbance of a 1 M solution of this compound at its λmax.[]
Correction Factor at 280 nmCF₂₈₀~0.15The ratio of this compound absorbance at 280 nm to its absorbance at λmax. This value should be determined empirically from the free dye's spectrum.
Protein Parameters
Max Absorbance Wavelengthλprot280 nmThe peak wavelength at which proteins absorb light.[6][10]
Molar Extinction Coefficientε_protVariesThe absorbance of a 1 M solution of the specific protein at 280 nm. (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹)

Experimental Protocol

This protocol outlines the steps for measuring the absorbance of the this compound-protein conjugate to determine its DOL.

Sample Preparation
  • Purify the Conjugate: It is imperative to remove all non-conjugated, free this compound dye from the labeled protein. This is typically achieved through methods such as dialysis or size-exclusion gel filtration chromatography.[3][8] Incomplete removal of free dye will lead to an overestimation of the DOL.

  • Prepare Sample for Measurement: If the conjugate solution is highly concentrated, dilute it with the appropriate buffer to ensure that the absorbance reading at the dye's λmax is within the linear range of the spectrophotometer (ideally < 2.0).[3][8] Record the dilution factor accurately for the final calculation.

Spectrophotometric Measurement
  • Set up the Spectrophotometer: Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.

  • Blank the Instrument: Fill a quartz cuvette with the buffer used for the conjugate solution. Place it in the spectrophotometer and perform a blank measurement to zero the instrument across the desired wavelength range.

  • Measure Conjugate Absorbance: Discard the blanking buffer, rinse the cuvette with the conjugate solution, and then fill it with the conjugate solution.

  • Record Absorbance Values: Measure and record the absorbance of the conjugate solution at two wavelengths:

    • A₂₈₀: Absorbance at 280 nm.

    • A_max: Absorbance at the λmax of this compound (~581 nm).

Workflow for Determining Degree of Labeling (DOL)

G cluster_prep Sample Preparation cluster_measurement Spectrophotometry cluster_calc Calculation p1 Purify this compound-Protein Conjugate (Remove Free Dye) p2 Dilute Sample if Necessary (Record Dilution Factor) p1->p2 m1 Blank Spectrophotometer with Buffer p2->m1 Proceed to Measurement m2 Measure Absorbance of Conjugate m1->m2 m3 Record A_max (at ~581 nm) m2->m3 m4 Record A_280 (at 280 nm) m2->m4 c1 Calculate Corrected Protein Absorbance (A_prot = A_280 - A_max * CF_280) m3->c1 Input Data c3 Calculate Dye Concentration [Dye] = A_max / ε_dye m3->c3 Input Data m4->c1 Input Data c2 Calculate Protein Concentration [Protein] = A_prot / ε_prot c1->c2 c4 Calculate Degree of Labeling (DOL) DOL = [Dye] / [Protein] c2->c4 c3->c4 G Amax Measured A_max (at ~581 nm) Dye_Conc [Dye] Concentration Amax->Dye_Conc Prot_Abs_Corrected Corrected Protein Absorbance (A_prot) Amax->Prot_Abs_Corrected A280 Measured A_280 A280->Prot_Abs_Corrected E_dye ε_dye (116,000 M⁻¹cm⁻¹) E_dye->Dye_Conc E_prot ε_prot (e.g., 210,000 M⁻¹cm⁻¹) Prot_Conc [Protein] Concentration E_prot->Prot_Conc CF280 CF_280 (~0.15) CF280->Prot_Abs_Corrected DOL Degree of Labeling (DOL) Dye_Conc->DOL Prot_Abs_Corrected->Prot_Conc Prot_Conc->DOL

References

Application Notes for Cy3.5-Conjugated Secondary Antibodies in Fluorescent Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fluorescent Western Blotting with Cy3.5

Fluorescent Western blotting is a powerful immunodetection technique that offers significant advantages over traditional chemiluminescent or colorimetric methods. By utilizing fluorophore-conjugated secondary antibodies, researchers can achieve direct, quantitative, and multiplexed detection of target proteins. This compound, a bright orange-red cyanine dye, is an excellent choice for fluorescent Western blotting due to its high quantum yield, exceptional photostability, and distinct spectral properties, which facilitate sensitive and reproducible results.[1]

This document provides detailed application notes and a comprehensive protocol for the successful use of this compound-conjugated secondary antibodies in Western blotting experiments.

Principle of Detection: The core principle involves the use of a primary antibody specific to the protein of interest, followed by a this compound-conjugated secondary antibody that recognizes the primary antibody. An imaging system equipped with an appropriate light source excites the this compound dye, which then emits light at a longer wavelength. This emitted light is captured by a digital imager to produce a quantitative representation of the target protein.[2]

Logical Relationship: Principle of Indirect Fluorescent Detection

G cluster_membrane Blotting Membrane Target Target Protein PrimaryAb Primary Antibody (e.g., from Rabbit) Target->PrimaryAb Binds to Target SecondaryAb Goat anti-Rabbit IgG Secondary Antibody PrimaryAb->SecondaryAb Binds to Primary Ab Cy35 This compound Dye SecondaryAb->Cy35 Signal Emitted Light (~596 nm) Cy35->Signal Emits Light Excitation Light (~581 nm) Light->Cy35 Excites

Caption: Indirect detection workflow for fluorescent Western blotting.

Data Presentation: Properties of this compound and Related Fluorophores

Selecting the appropriate fluorophore is critical for successful fluorescent detection. The choice depends on the available imaging equipment, the potential for multiplexing, and the desired signal intensity and stability. This compound offers a balanced profile of brightness and photostability.

Table 1: Spectral and Photophysical Properties of this compound and Spectrally Similar Dyes

Property (E)-Cyanine 3.5 Alexa Fluor 555 Cy3
Excitation Max (λex) ~581 nm[1] ~555 nm ~550 nm
Emission Max (λem) ~596 nm[1] ~565 nm ~570 nm
Molar Extinction Coefficient (ε) ~116,000 M⁻¹cm⁻¹ ~150,000 M⁻¹cm⁻¹ ~150,000 M⁻¹cm⁻¹
Quantum Yield (Φ) ~0.35 ~0.10 Not widely reported
Photostability Good[1] Excellent, superior to many cyanine dyes.[3] Good, but generally less photostable than Alexa Fluor dyes.[4]

| Key Advantage | High quantum yield, anomalous fluorescence enhancement upon protein conjugation.[5][6] | High brightness and exceptional photostability.[3] | Well-established dye, good performance in non-polar media. |

Note: Values are approximate and can be influenced by the solvent and conjugation state. Data compiled from multiple sources.

Table 2: Recommended Antibody Dilution Ranges for Fluorescent Western Blotting

Antibody Starting Dilution Range Concentration Range Notes
Primary Antibody 1:500 - 1:2000 0.5 - 2 µg/mL Concentration may need to be 2-5 times higher than for chemiluminescence. Titration is essential.

| This compound Secondary Antibody | 1:5,000 - 1:25,000 | 0.04 - 0.2 µg/mL | A good starting point is 1:10,000. Higher concentrations can increase background. |

These are general guidelines. Optimal dilutions must be determined empirically for each specific antibody and antigen pair.

Experimental Protocols

This section provides a comprehensive protocol for performing a fluorescent Western blot using a this compound-conjugated secondary antibody.

Diagram: Fluorescent Western Blotting Experimental Workflow

G start Start: Sample Preparation lysis 1. Cell Lysis & Protein Quantification start->lysis sds_page 2. SDS-PAGE lysis->sds_page transfer 3. Protein Transfer (to Low-Fluorescence PVDF) sds_page->transfer blocking 4. Blocking (1 hour, RT) transfer->blocking primary_ab 5. Primary Antibody Incubation (Overnight, 4°C) blocking->primary_ab wash1 6. Washing (3 x 5 min, TBST) primary_ab->wash1 secondary_ab 7. This compound Secondary Antibody Incubation (1 hour, RT, in the dark) wash1->secondary_ab wash2 8. Final Washes (3 x 5 min, TBST, in the dark) secondary_ab->wash2 imaging 9. Imaging & Data Analysis wash2->imaging end End imaging->end

Caption: Key steps in the fluorescent Western blotting workflow.

Reagents and Materials
  • Transfer Buffer: Standard Tris-Glycine transfer buffer, may be supplemented with 20% methanol.

  • Membrane: Low-fluorescence Polyvinylidene Fluoride (PVDF) is highly recommended to minimize background. Nitrocellulose can also be used.

  • Blocking Buffer: 5% w/v non-fat dry milk or Bovine Serum Albumin (BSA) in TBST.

  • Tris-Buffered Saline (TBS): 20 mM Tris, 150 mM NaCl, pH 7.6.

  • Wash Buffer (TBST): TBS with 0.1% Tween-20. For PVDF membranes, adding 0.01-0.02% SDS to the secondary antibody incubation and wash steps can reduce background.[7]

  • Primary Antibody: Specific to the target protein.

  • This compound-conjugated Secondary Antibody: Specific to the host species of the primary antibody.

  • Imaging System: A digital imager equipped with excitation and emission filters appropriate for this compound (e.g., excitation ~581 nm, emission ~596 nm).

Detailed Protocol
  • Sample Preparation and Gel Electrophoresis:

    • Prepare protein lysates from cells or tissues using an appropriate lysis buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a standard assay (e.g., BCA).

    • Load 10-30 µg of total protein per lane onto an SDS-PAGE gel. Include a fluorescent molecular weight marker.

    • Perform electrophoresis until adequate separation is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a low-fluorescence PVDF membrane.

    • Prior to transfer, activate the PVDF membrane by briefly immersing in 100% methanol, followed by equilibration in transfer buffer.

    • Assemble the transfer stack and perform the electrotransfer according to the manufacturer's instructions for your system.

    • After transfer, you may briefly stain the membrane with Ponceau S to confirm successful transfer, then destain completely with water before proceeding.

  • Blocking:

    • Place the membrane in a clean incubation tray and add enough blocking buffer to fully cover the surface.

    • Incubate for 1 hour at room temperature with gentle agitation. This step is critical to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in fresh blocking buffer to its predetermined optimal concentration.

    • Decant the blocking buffer from the membrane and add the primary antibody solution.

    • Incubate overnight at 4°C with gentle agitation. Alternatively, incubate for 1-2 hours at room temperature.

  • Washing:

    • Decant the primary antibody solution.

    • Wash the membrane with TBST three times for 5 minutes each with gentle agitation.

  • Secondary Antibody Incubation:

    • Crucial Step: From this point forward, protect the membrane from light by covering the incubation tray with aluminum foil or using a dark box.

    • Dilute the this compound-conjugated secondary antibody in blocking buffer to its optimal concentration (e.g., 1:10,000).

    • Add the secondary antibody solution to the membrane and incubate for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Decant the secondary antibody solution.

    • Wash the membrane with TBST three times for 5 minutes each, keeping it protected from light.

  • Imaging and Analysis:

    • Carefully remove the membrane from the final wash buffer. Do not let the membrane dry out completely if you intend to re-image it later.

    • Place the damp membrane in a compatible digital imaging system.

    • Select the appropriate channel for this compound detection.

    • Acquire the image, adjusting the exposure time to achieve a strong signal without saturating the brightest bands.

    • Quantify the band intensities using appropriate software. Normalize the signal of the target protein to a loading control.

Application in Signaling Pathway Analysis

Fluorescent Western blotting is ideal for studying signaling pathways, where changes in protein expression or post-translational modifications (e.g., phosphorylation) are key readouts. The quantitative nature of the technique allows for precise measurement of these changes in response to stimuli or drug treatment.

Example: Analysis of the p53 Tumor Suppressor Pathway

The p53 pathway is a critical regulator of cell cycle arrest and apoptosis. Its activation by cellular stress (e.g., DNA damage) leads to the transcriptional upregulation of target genes like the cyclin-dependent kinase inhibitor p21 and the pro-apoptotic protein PUMA. Western blotting can be used to detect the increased expression of these downstream targets, confirming p53 pathway activation.

Diagram: p53 Signaling Pathway Activation and Detection

G cluster_pathway Cellular Response to DNA Damage cluster_detection Western Blot Detection stress DNA Damage (e.g., Chemotherapy) p53 p53 Stabilization & Activation stress->p53 transcription Transcription of Target Genes p53->transcription p21 p21 Protein transcription->p21 puma PUMA Protein transcription->puma arrest Cell Cycle Arrest p21->arrest wb_p21 Detect p21 Upregulation (Primary Ab + this compound Secondary Ab) p21->wb_p21 apoptosis Apoptosis puma->apoptosis wb_puma Detect PUMA Upregulation (Primary Ab + this compound Secondary Ab) puma->wb_puma

Caption: Using Western blot to validate p53 pathway activation.

Troubleshooting Guide

Table 3: Common Problems and Solutions in Fluorescent Western Blotting

Problem Possible Cause(s) Recommended Solution(s)
High Background - Antibody concentration too high.- Inadequate blocking.- Membrane autofluorescence.- Contaminated buffers or equipment. - Titrate primary and secondary antibodies to find the optimal dilution.[8]- Increase blocking time to 1-2 hours. Use fresh blocking buffer.- Use a low-fluorescence PVDF membrane.[1][7]- Ensure all trays and containers are clean. Use fresh, filtered buffers.
Weak or No Signal - Insufficient protein loaded.- Poor protein transfer.- Primary or secondary antibody concentration too low.- Photobleaching of the fluorophore. - Increase the amount of protein loaded per lane (20-40 µg).- Confirm transfer with Ponceau S staining.- Decrease the antibody dilution (increase concentration).- Keep the membrane protected from light during and after secondary antibody incubation.[8]
Non-specific Bands - Primary antibody is not specific.- Secondary antibody concentration is too high.- Insufficient washing. - Validate the primary antibody with a positive and negative control.- Decrease the secondary antibody concentration.- Increase the number and duration of wash steps (e.g., 4 x 10 minutes).[9]

| Speckled or Uneven Background | - Aggregated secondary antibody.- Particulates in blocking or wash buffers.- Membrane dried out during incubation. | - Centrifuge the secondary antibody vial briefly before dilution.- Filter all buffers before use.- Ensure the membrane is always fully submerged in liquid during all steps. |

References

In Vivo Imaging Applications of Cy3.5: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine 3.5 (Cy3.5) is a bright, orange-red fluorescent dye that serves as a valuable tool for in vivo imaging studies.[1] With an absorption maximum around 581 nm and an emission peak at approximately 596 nm, its spectral characteristics are well-suited for a variety of biological imaging applications.[1] While near-infrared (NIR) dyes are often preferred for deep-tissue imaging due to reduced tissue autofluorescence and greater photon penetration, this compound is highly effective for applications involving subcutaneous tissues, tracking of labeled cells or nanoparticles in superficial layers, and scenarios where its specific spectral properties are advantageous.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound in in vivo imaging.

Quantitative Data

The photophysical properties of this compound are critical for designing and interpreting in vivo imaging experiments. The following tables summarize key quantitative data for this compound.

PropertyValueReference
Excitation Maximum (λex)~581-591 nm[4]
Emission Maximum (λem)~596-604 nm[4]
Molar Extinction Coefficient~116,000 cm⁻¹M⁻¹[4]
Quantum Yield~0.35[4]
Stokes Shift~15-25 nm[4]

Note: These values can be influenced by the local environment, such as the solvent and the biomolecule to which the dye is conjugated.

Experimental Protocols

Protocol 1: Conjugation of this compound NHS Ester to Antibodies for In Vivo Imaging

This protocol details the covalent labeling of a monoclonal antibody with this compound NHS (N-hydroxysuccinimidyl) ester, which reacts with primary amines on the protein to form stable amide bonds.[4]

Materials:

  • Monoclonal antibody (mAb) of interest

  • This compound NHS ester[5][6]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 8.0-8.5[7]

  • Sodium bicarbonate (1 M solution)[4]

  • PD-10 desalting columns or equivalent size-exclusion chromatography system[7]

  • Reaction tubes

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Dissolve the mAb in PBS (pH 8.0-8.5) at a concentration of 2-5 mg/mL.[7]

    • Add 1 M sodium bicarbonate to the antibody solution to a final concentration of 100 mM to maintain a pH of ~8.3, which is optimal for the NHS ester reaction.[4]

  • Dye Preparation:

    • Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[4][7]

  • Conjugation Reaction:

    • Add the this compound NHS ester stock solution to the antibody solution. A typical starting molar ratio of dye to antibody is between 5:1 and 10:1.[6][7] This ratio may require optimization for different antibodies.

    • Incubate the reaction mixture for 1 hour at room temperature in the dark with gentle stirring.[7]

  • Purification:

    • Equilibrate a PD-10 desalting column with PBS.[7]

    • Load the conjugation reaction mixture onto the column to separate the labeled antibody from unreacted dye.[7]

    • Elute the column with PBS and collect the fractions. The first colored band to elute contains the this compound-labeled antibody.[7]

  • Characterization (Optional but Recommended):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~581 nm (for this compound).[4][7]

    • Calculate the Degree of Labeling (DOL), which is the average number of dye molecules per antibody, using the molar extinction coefficients of the antibody and this compound.[7]

Protocol 2: In Vivo Imaging of a Subcutaneous Tumor Model with this compound-Labeled Antibody

This protocol describes the use of a this compound-conjugated antibody to visualize a subcutaneous tumor in a mouse model.

Materials:

  • This compound-labeled antibody (from Protocol 1)

  • Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous xenografts)[7]

  • Anesthetic (e.g., isoflurane or sodium pentobarbital)[5][8]

  • In vivo imaging system with appropriate filters for this compound (Excitation: ~580 nm, Emission: ~600 nm)[4]

  • Sterile PBS for injection

Procedure:

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse using a calibrated vaporizer for isoflurane or via intraperitoneal injection of an appropriate anesthetic.[5][8]

    • Place the anesthetized mouse in the prone position within the imaging system.[5]

  • Administration of Labeled Antibody:

    • Dilute the this compound-labeled antibody in sterile PBS to the desired concentration. A typical dose is 1-5 nmol of dye per injection.[7]

    • Inject approximately 100-200 µL of the solution intravenously via the tail vein.[5][7]

  • In Vivo Fluorescence Imaging:

    • Acquire fluorescence images at various time points post-injection (e.g., 4, 24, 48, and 72 hours) to monitor the accumulation of the labeled antibody at the tumor site and its clearance from non-target organs.[7]

    • Use the imaging system's software to acquire both a white light image and a fluorescence image. Overlay the images to visualize the location of the fluorescent signal.

  • Ex Vivo Analysis:

    • At the final time point, euthanize the mouse.

    • Dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).[5][7]

    • Arrange the excised tissues in the imaging system and acquire a final fluorescence image to confirm the in vivo signal and assess the biodistribution of the labeled antibody.[7]

    • Quantify the fluorescence intensity per gram of tissue to determine the biodistribution profile.[7]

Visualizations

experimental_workflow cluster_conjugation Antibody-Dye Conjugation cluster_invivo In Vivo Imaging cluster_analysis Data Analysis mAb Monoclonal Antibody Reaction Conjugation Reaction (pH 8.0-8.5) mAb->Reaction Cy3_5 This compound NHS Ester Cy3_5->Reaction Purification Purification (Size-Exclusion Chromatography) Reaction->Purification Labeled_mAb This compound-Labeled Antibody Purification->Labeled_mAb Injection Intravenous Injection Labeled_mAb->Injection Animal_Model Tumor-Bearing Mouse Model Animal_Model->Injection Imaging Longitudinal In Vivo Imaging Injection->Imaging Ex_Vivo Ex Vivo Organ Imaging Imaging->Ex_Vivo Biodistribution Biodistribution Quantification Ex_Vivo->Biodistribution

Workflow for targeted tumor imaging with a this compound-labeled antibody.

troubleshooting_workflow cluster_signal Signal Issues cluster_solutions_signal Potential Solutions Start In Vivo Imaging Issue Observed No_Signal No or Low Signal Start->No_Signal High_Background High Background Signal Start->High_Background Check_Conjugation Verify Antibody-Dye Conjugation (DOL, Antibody Integrity) No_Signal->Check_Conjugation Optimize_Dose Optimize Injected Dose and Imaging Time Points No_Signal->Optimize_Dose Check_Filters Confirm Correct Excitation/ Emission Filters No_Signal->Check_Filters High_Background->Optimize_Dose (clearance) Improve_Blocking Improve Blocking Steps (if applicable) High_Background->Improve_Blocking Check_Autofluorescence Assess Tissue Autofluorescence (use spectral unmixing if available) High_Background->Check_Autofluorescence

Troubleshooting common issues in in vivo fluorescence imaging.

References

Application Notes and Protocols for Cy3.5 Filter Set in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyanine 3.5 (Cy3.5) is a synthetic orange-red fluorescent dye belonging to the cyanine family.[1] It is characterized by its high molar extinction coefficient and sharp spectral peaks, making it a valuable tool in various biotechnological applications.[1] this compound is particularly well-suited for fluorescence microscopy, flow cytometry, and immunoassays due to its bright fluorescence and good photostability.[2] This document provides a comprehensive overview of the this compound fluorophore, the appropriate filter set specifications for its use in fluorescence microscopy, and detailed protocols for its application in immunofluorescence and fluorescence in situ hybridization (FISH).

Photophysical and Spectral Properties of this compound

The efficiency of fluorescence imaging is fundamentally dependent on the photophysical properties of the chosen fluorophore. This compound exhibits excitation and emission maxima in the orange-red region of the visible spectrum.[3] These properties, along with its molar extinction coefficient and quantum yield, are crucial for selecting the appropriate excitation source and filter set to maximize signal detection and minimize background noise. The key spectral properties of this compound are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex) ~579 - 581 nm[1][2][4][5]
Emission Maximum (λem) ~591 - 604 nm[1][2][4][5][6]
Molar Extinction Coefficient (ε) 116,000 - 150,000 M⁻¹cm⁻¹[1][7][8]
Fluorescence Quantum Yield (Φ) 0.15 - 0.35[1][7][8]
Stokes Shift ~12 - 23 nm[1][2]

This compound Filter Set Specifications for Fluorescence Microscopy

A correctly matched filter set is critical for isolating the fluorescence signal of this compound from the excitation light and autofluorescence. A typical this compound filter set consists of an excitation filter, a dichroic beamsplitter, and an emission filter. The specifications for these components should be centered around the excitation and emission maxima of the dye. Below is a table of recommended and commercially available filter set configurations for this compound.

Filter ComponentWavelength Range (nm)Purpose
Excitation Filter 560/40 (540-580 nm)Transmits light to excite this compound
Dichroic Beamsplitter 595 DCLP or 590 DRLPReflects excitation light, transmits emission light
Emission Filter 630/60 (600-660 nm) or 610 ALPTransmits this compound fluorescence to the detector

Note: The notation "Wavelength/Bandwidth" (e.g., 560/40) indicates a center wavelength of 560 nm and a bandwidth of 40 nm. DCLP stands for Dichroic Long Pass, and ALP stands for Advancing Long Pass.

Applications in Fluorescence Microscopy

This compound is a versatile fluorophore used in a variety of fluorescence microscopy applications, including:

  • Immunofluorescence (IF): For the localization of specific proteins within cells and tissues.[9] this compound-conjugated secondary antibodies are commonly used to detect primary antibodies targeting the protein of interest.[3]

  • Fluorescence In Situ Hybridization (FISH): To detect and localize specific DNA or RNA sequences in cells.[9][10] this compound-labeled oligonucleotide probes bind to complementary target sequences.

  • Flow Cytometry: For the analysis and sorting of cells based on their fluorescent properties.[2]

  • Western Blotting and Immunoassays: To enhance the detection and quantification of proteins and antibodies.[2]

Experimental Protocols

This protocol outlines the steps for staining adherent cells grown on coverslips using a primary antibody and a this compound-conjugated secondary antibody.[3][11][12]

Materials:

  • Cultured cells on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody specific to the target protein

  • This compound-conjugated secondary antibody

  • Antifade mounting medium

  • Nuclear counterstain (e.g., DAPI) (optional)

Procedure:

  • Cell Culture: Grow cells on coverslips in a petri dish until they reach the desired confluency.

  • Rinsing: Gently rinse the cells twice with PBS to remove the culture medium.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Blocking Buffer. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope equipped with a this compound filter set.

This protocol provides a general workflow for detecting specific DNA sequences in chromosome preparations.[13][14]

Materials:

  • Chromosome preparations on glass slides

  • 20x Saline-Sodium Citrate (SSC) buffer

  • RNase A

  • Pepsin

  • Paraformaldehyde

  • Ethanol series (70%, 80%, 95%)

  • This compound-labeled DNA probe

  • Hybridization mix (50% formamide, 10% dextran sulfate, 2x SSC)

  • Wash buffers (e.g., 20% formamide in 0.1x SSC, 0.1x SSC, 2x SSC)

  • Detection buffer (e.g., 4x SSC with 0.2% Tween 20)

  • Blocking buffer (e.g., 5% BSA in detection buffer)

  • Antifade mounting medium with DAPI

Procedure:

  • Slide Preparation: Start with prepared chromosome spreads on slides.

  • RNase Treatment: Incubate slides with RNase A solution for 1 hour at 37°C to remove cellular RNA.

  • Washing: Wash slides twice in 2x SSC for 5 minutes each.

  • Pepsin Treatment: Incubate slides with pepsin solution for 10 minutes at 37°C to permeabilize the cells.

  • Washing: Wash slides twice in 2x SSC for 5 minutes each.

  • Post-Fixation: Stabilize the slides in 4% paraformaldehyde for 10 minutes.

  • Washing: Wash slides twice in 2x SSC for 5 minutes each.

  • Dehydration: Dehydrate the slides through an ethanol series (70%, 80%, 95%) for 2 minutes each and air dry.

  • Denaturation: Denature the chromosomal DNA by incubating the slides in a 70% formamide/2x SSC solution at 70°C for 2-5 minutes.

  • Probe Hybridization: Apply the this compound-labeled probe in hybridization mix to the slide, cover with a coverslip, and incubate overnight at 37°C in a humidified chamber.

  • Post-Hybridization Washes: Wash the slides in a series of increasingly stringent wash buffers to remove the unbound probe. This typically involves washes with formamide/SSC solutions at elevated temperatures.

  • Counterstaining: Counterstain the slides with DAPI in an antifade mounting medium.

  • Imaging: Analyze the slides using a fluorescence microscope equipped with filter sets for this compound and DAPI.

Visualized Workflows

To better illustrate the experimental processes, the following diagrams created using Graphviz depict the logical flow of the immunofluorescence and FISH protocols.

Immunofluorescence_Workflow start Start: Cells on Coverslip rinse1 Rinse with PBS start->rinse1 fix Fixation (4% PFA) rinse1->fix wash1 Wash (PBS) fix->wash1 permeabilize Permeabilization (0.1% Triton X-100) wash1->permeabilize wash2 Wash (PBS) permeabilize->wash2 block Blocking (5% NGS) wash2->block primary_ab Primary Antibody Incubation block->primary_ab wash3 Wash (PBS) primary_ab->wash3 secondary_ab This compound Secondary Antibody Incubation wash3->secondary_ab wash4 Wash (PBS) secondary_ab->wash4 mount Mount with Antifade Medium wash4->mount image Image with Microscope mount->image

Caption: Workflow for indirect immunofluorescence staining.

FISH_Workflow start Start: Chromosome Preparations on Slide rnase RNase Treatment start->rnase wash1 Wash (2x SSC) rnase->wash1 pepsin Pepsin Treatment wash1->pepsin wash2 Wash (2x SSC) pepsin->wash2 postfix Post-Fixation (PFA) wash2->postfix dehydrate Dehydrate (Ethanol Series) postfix->dehydrate denature Denaturation dehydrate->denature hybridize Hybridization with This compound Probe denature->hybridize postwash Post-Hybridization Washes hybridize->postwash mount Mount with Antifade + DAPI postwash->mount image Image with Microscope mount->image

References

Application Note: Designing Multi-Color Imaging Panels with Cy3.5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Multi-Color Imaging

Multi-color fluorescence microscopy is a powerful technique that allows for the simultaneous visualization of multiple targets within a single sample.[1][2] This is achieved by labeling different molecules of interest with distinct fluorophores that emit light at different wavelengths.[2] By carefully selecting a panel of compatible fluorescent dyes, researchers can gain deeper insights into complex biological systems, such as the spatial relationships and co-localization of different proteins, cellular structures, and signaling pathways.[1] Effective multi-color panel design is crucial for obtaining high-quality, unambiguous data and requires careful consideration of the spectral properties of each fluorophore to minimize spectral overlap and ensure robust signal detection.[2][3]

Cy3.5: A Versatile Fluorophore for Multi-Color Imaging

(E)-Cyanine 3.5 (this compound) is a synthetic cyanine dye that exhibits bright orange-red fluorescence.[4] It is a photostable fluorophore with a high quantum yield, making it a valuable tool for various fluorescence-based assays, including fluorescence microscopy and flow cytometry.[4][5] this compound is commonly used for labeling biomolecules such as proteins and nucleic acids.[4][6] Its spectral properties make it a suitable component for multi-color imaging panels, often paired with other popular fluorophores.[7]

Designing a Multi-Color Panel with this compound

The key to successful multi-color imaging lies in the strategic selection of fluorophores with minimal spectral overlap. This means choosing dyes whose emission spectra are well-separated to prevent the signal from one fluorophore from "bleeding" into the detection channel of another.

Key Considerations for Panel Design:

  • Spectral Properties: The excitation and emission maxima of each fluorophore are the most critical parameters. Aim for maximal separation between the emission peaks of the chosen dyes.[2]

  • Fluorophore Brightness: Brighter fluorophores are ideal for detecting low-abundance targets.[2]

  • Photostability: Choose fluorophores that are resistant to photobleaching, especially for experiments requiring long exposure times.[8]

  • Instrument Capabilities: Ensure that the excitation sources (lasers or lamps) and emission filters of your microscope are compatible with the selected fluorophores.[2][9]

  • Antigen Density: Match brighter fluorophores to antigens with lower expression levels to ensure adequate signal detection.[10]

Data Presentation: Spectral Properties of this compound and Compatible Fluorophores

The following table summarizes the key spectral properties of this compound and a selection of commonly used fluorophores that are spectrally compatible for a multi-color imaging panel.

FluorophoreExcitation Max (nm)Emission Max (nm)Color
DAPI358461Blue
FITC (or Alexa Fluor 488)495519Green
This compound 579 [11][12]591 [11][12]Orange-Red [4]
Alexa Fluor 647 (or Cy5)650668Far-Red

Experimental Protocols

Protocol: Four-Color Immunofluorescence Staining of Cultured Cells

This protocol outlines the steps for simultaneously staining four different targets in cultured cells grown on coverslips using a panel composed of DAPI, FITC, this compound, and Alexa Fluor 647.

Materials:

  • Sterile glass coverslips[13]

  • 24-well culture plates[13]

  • Phosphate Buffered Saline (PBS)[13]

  • Formaldehyde Fixative (e.g., 4% paraformaldehyde in PBS)[13]

  • Permeabilization Buffer (e.g., 0.2% Triton X-100 in PBS)[13]

  • Blocking Buffer (e.g., 1% BSA and 0.1% Tween-20 in PBS)

  • Primary antibodies raised in different species (e.g., mouse, rabbit, goat, chicken)

  • Secondary antibodies conjugated to FITC, this compound, and Alexa Fluor 647

  • DAPI solution (for nuclear counterstaining)[14]

  • Aqueous Mounting Medium[13]

  • Fluorescence microscope with appropriate filters for DAPI, FITC, this compound, and Alexa Fluor 647

Procedure:

  • Cell Culture: Seed cells onto sterile glass coverslips in a 24-well plate and culture until they reach the desired confluency.[15]

  • Washing: Gently wash the cells three times with ice-cold PBS for 5 minutes each.[13]

  • Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[15]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[15]

  • Permeabilization: If targeting intracellular antigens, permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.[13][15]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[15]

  • Blocking: Block non-specific antibody binding by incubating the cells with Blocking Buffer for 1 hour at room temperature.[15]

  • Primary Antibody Incubation: Dilute the primary antibodies in Blocking Buffer and incubate the cells with the antibody cocktail for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[14][15]

  • Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in Blocking Buffer and incubate the cells for 1 hour at room temperature, protected from light.[14][15]

  • Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.[14]

  • Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.[14]

  • Final Washes: Wash the cells twice with PBS.[14]

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.[14]

  • Imaging: Visualize the staining using a fluorescence microscope equipped with the appropriate filter sets for each fluorophore.[14] Acquire images in separate channels for each fluorophore and merge them to create a multi-color image.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging Cell_Culture Cell Culture on Coverslips Washing1 Wash with PBS Cell_Culture->Washing1 Fixation Fixation (4% PFA) Washing1->Fixation Washing2 Wash with PBS Fixation->Washing2 Permeabilization Permeabilization (Triton X-100) Washing2->Permeabilization Washing3 Wash with PBS Permeabilization->Washing3 Blocking Blocking (BSA) Washing3->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Washing4 Wash Primary_Ab->Washing4 Secondary_Ab Secondary Antibody Incubation (FITC, this compound, Alexa Fluor 647) Washing4->Secondary_Ab Washing5 Wash Secondary_Ab->Washing5 Counterstain Counterstain (DAPI) Washing5->Counterstain Washing6 Final Wash Counterstain->Washing6 Mounting Mounting Washing6->Mounting Microscopy Fluorescence Microscopy Mounting->Microscopy

Caption: Experimental workflow for four-color immunofluorescence.

spectral_compatibility DAPI DAPI (Em: 461 nm) FITC FITC (Em: 519 nm) Cy3_5 This compound (Em: 591 nm) Alexa647 Alexa Fluor 647 (Em: 668 nm)

Caption: Spectral compatibility of a four-color imaging panel.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Ligand Ligand Ligand->Receptor Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF_inactive Inactive Transcription Factor Kinase2->TF_inactive Phosphorylation TF_active Active Transcription Factor TF_inactive->TF_active Translocation Gene Target Gene TF_active->Gene Transcription

References

Probing the Transcriptome: A Guide to Northern Blotting with Cy3.5 Labeled Probes

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Northern blotting is a cornerstone technique in molecular biology for the detection and size-fractionation of specific RNA molecules within a complex sample. This method provides valuable insights into gene expression, including the analysis of transcript size, alternative splicing, and RNA degradation. While traditionally reliant on radioactive probes, the advent of fluorescent dyes offers a safer, more stable, and equally sensitive alternative. This document provides a detailed protocol for the use of Cy3.5, a bright and photostable cyanine dye, for labeling oligonucleotide probes for Northern blot analysis.

Cyanine 3.5 (this compound) is an orange-red fluorescent dye with an excitation maximum around 581 nm and an emission maximum at approximately 596 nm.[1] Its properties make it well-suited for fluorescent imaging systems. This protocol will guide users through the process of labeling an oligonucleotide probe with this compound, performing the Northern blot, and detecting the fluorescent signal. As an example, we will discuss the detection of c-myc mRNA, a key regulator of cellular proliferation whose expression is frequently analyzed by Northern blotting.[2][3]

Data Presentation

For reproducible and comparable results, careful quantification and documentation of key experimental parameters are essential.

Table 1: this compound Dye Characteristics

PropertyValue
Excitation Maximum (λex)~581 nm
Emission Maximum (λem)~596 nm
Molar Extinction Coefficient~150,000 cm⁻¹M⁻¹
Recommended Laser Line561 nm
Common Filter Set585/42 nm

Table 2: Recommended Reagent Concentrations and Conditions

StepParameterRecommended Value/Range
Probe Labeling Oligonucleotide Concentration100 µM
This compound NHS Ester Concentration10 mg/mL in anhydrous DMSO
Labeling Buffer0.1 M Sodium Bicarbonate, pH 8.5-9.0
Incubation Time2-4 hours at room temperature
Northern Blot Total RNA per Lane10-20 µg
Denaturing Gel1% Agarose, 1X MOPS, 2.2 M Formaldehyde
Transfer Buffer10X SSC
UV Cross-linking120 mJ/cm² at 254 nm
Hybridization Pre-hybridization Time≥ 30 minutes
Hybridization BufferULTRAhyb™ Ultrasensitive Hybridization Buffer or similar
Probe Concentration5-10 pmol in 10 mL hybridization buffer
Hybridization Temperature37-42°C
Hybridization TimeOvernight
Washing Low Stringency Wash2X SSC, 0.1% SDS (2 x 10 min at RT)
High Stringency Wash1X SSC, 0.1% SDS (1 x 15 min at RT)

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments.

Protocol 1: 5'-End Labeling of an Amino-Modified Oligonucleotide with this compound NHS Ester

This protocol describes the covalent attachment of a this compound dye to an oligonucleotide probe that has been synthesized with a 5' amino modifier.

Materials:

  • 5'-amino-modified DNA oligonucleotide probe (e.g., antisense to c-myc mRNA)

  • This compound NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.5-9.0

  • Nuclease-free water

  • Ethanol (70% and 100%)

  • 3 M Sodium Acetate, pH 5.2

  • Size-exclusion chromatography columns (e.g., G-25)

  • Microcentrifuge tubes

Procedure:

  • Oligonucleotide Preparation: Resuspend the 5'-amino-modified oligonucleotide in nuclease-free water to a final concentration of 100 µM.

  • Dye Preparation: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: a. In a microcentrifuge tube, combine 5 µL of the 100 µM oligonucleotide (500 pmol) with 50 µL of 0.1 M sodium bicarbonate buffer. b. Add 5 µL of the 10 mg/mL this compound NHS ester solution. c. Vortex briefly and incubate the reaction for 2-4 hours at room temperature in the dark.

  • Probe Purification: a. Purify the labeled probe from unconjugated dye using a size-exclusion column (e.g., G-25) according to the manufacturer's instructions. b. Alternatively, ethanol precipitate the labeled oligonucleotide by adding 0.1 volumes of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour. c. Centrifuge at high speed for 30 minutes at 4°C. d. Carefully remove the supernatant and wash the pellet with 70% ethanol. e. Air dry the pellet and resuspend in an appropriate volume of TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0).

  • Quantification and Storage: Determine the concentration and labeling efficiency of the probe using a spectrophotometer. Store the labeled probe protected from light at -20°C.

Protocol 2: Northern Blotting with a this compound Labeled Probe

This protocol outlines the procedure for separating RNA by gel electrophoresis, transferring it to a membrane, and hybridizing with the this compound labeled probe.

Materials:

  • Total RNA samples

  • Denaturing agarose gel (1% agarose, 1X MOPS, 2.2 M formaldehyde)

  • 10X MOPS buffer

  • Formaldehyde

  • RNA loading buffer

  • Positively charged nylon membrane

  • 20X SSC and 2X SSC buffers

  • Pre-hybridization/Hybridization buffer (e.g., ULTRAhyb™)

  • This compound labeled oligonucleotide probe

  • Low and high stringency wash buffers (see Table 2)

  • Fluorescent imaging system with appropriate lasers and filters for this compound detection

Procedure:

  • RNA Electrophoresis: a. Prepare a 1% denaturing agarose gel. b. Denature 10-20 µg of total RNA per sample by heating at 65°C for 15 minutes in RNA loading buffer. c. Separate the RNA by electrophoresis in 1X MOPS running buffer.

  • RNA Transfer: a. Transfer the RNA from the gel to a positively charged nylon membrane overnight by capillary action using 10X SSC as the transfer buffer.

  • RNA Cross-linking: a. After transfer, rinse the membrane in 2X SSC. b. UV cross-link the RNA to the membrane using a UV cross-linker (120 mJ/cm² at 254 nm).[4]

  • Pre-hybridization: a. Place the membrane in a hybridization bottle or bag with at least 10 mL of pre-warmed hybridization buffer. b. Incubate for at least 30 minutes at 42°C with rotation.[5]

  • Hybridization: a. Denature the this compound labeled probe by heating at 95-100°C for 5 minutes and then immediately placing on ice. b. Add the denatured probe to the pre-hybridization buffer to a final concentration of 5-10 pmol per 10 mL. c. Incubate overnight at 42°C with rotation.[6]

  • Washing: a. Discard the hybridization solution. b. Perform two low stringency washes with 2X SSC, 0.1% SDS for 10 minutes each at room temperature.[1] c. Perform one high stringency wash with 1X SSC, 0.1% SDS for 15 minutes at room temperature.[1]

  • Detection: a. Briefly rinse the membrane in 2X SSC. b. Image the blot using a fluorescent imaging system equipped with a laser and filter set appropriate for this compound (e.g., 561 nm laser and 585/42 nm emission filter). c. The membrane can be imaged while still wet, or it can be air-dried and stored in the dark for later imaging.

Visualizations

Northern_Blot_Workflow cluster_prep Preparation cluster_blotting Blotting Procedure cluster_hybridization Hybridization & Detection cluster_analysis Analysis RNA_Extraction RNA Extraction & Quantification Gel_Electrophoresis Denaturing Agarose Gel Electrophoresis RNA_Extraction->Gel_Electrophoresis Probe_Labeling Oligonucleotide Probe Labeling with this compound Hybridization Hybridization with this compound Probe Probe_Labeling->Hybridization Transfer Capillary Transfer to Nylon Membrane Gel_Electrophoresis->Transfer Crosslinking UV Cross-linking Transfer->Crosslinking Prehybridization Pre-hybridization Crosslinking->Prehybridization Prehybridization->Hybridization Washing Stringency Washes Hybridization->Washing Detection Fluorescence Imaging Washing->Detection Data_Analysis Data Analysis (Band Size & Intensity) Detection->Data_Analysis

Caption: Workflow for Northern blotting with this compound labeled probes.

c_myc_pathway cluster_signals Extracellular Signals cluster_transduction Signal Transduction cluster_regulation Transcriptional Regulation cluster_function Cellular Functions Growth_Factors Growth Factors (e.g., WNT, TGF-β) Receptors Cell Surface Receptors Growth_Factors->Receptors Signaling_Cascades Signaling Cascades (e.g., MAPK, PI3K) Receptors->Signaling_Cascades c_myc_transcription c-myc Gene Transcription Signaling_Cascades->c_myc_transcription c_myc_mRNA c-myc mRNA c_myc_transcription->c_myc_mRNA Northern Blot Target c_myc_protein c-Myc Protein c_myc_mRNA->c_myc_protein Target_Genes Target Gene Expression c_myc_protein->Target_Genes Cellular_Response Cell Proliferation, Growth, Apoptosis Target_Genes->Cellular_Response

Caption: Simplified c-myc signaling pathway.

Troubleshooting

Table 3: Troubleshooting Guide for Fluorescent Northern Blotting

ProblemPossible CauseRecommended Solution
High Background Insufficient blockingIncrease pre-hybridization time. Use a high-quality blocking agent in your hybridization buffer.
Probe concentration too highReduce the concentration of the this compound labeled probe in the hybridization solution.[7]
Inadequate washingIncrease the volume, duration, or number of wash steps. Consider a slightly higher temperature for the high stringency wash.[3]
Membrane dried out during procedureEnsure the membrane remains wet at all times after the transfer step.
Contaminated reagents or equipmentUse fresh, filtered buffers. Clean hybridization bottles/bags thoroughly.
Weak or No Signal Insufficient amount of target RNALoad more total RNA per lane. Use poly(A) selected RNA to enrich for your target.[7]
Inefficient probe labelingVerify labeling efficiency by spectrophotometry. Ensure the this compound NHS ester is fresh and was dissolved in anhydrous DMSO.
Inefficient RNA transferStain the gel with ethidium bromide after transfer to check for remaining RNA. Ensure good contact between the gel and membrane.
Incorrect hybridization temperatureOptimize the hybridization temperature based on the probe's melting temperature (Tm). A temperature too high will prevent binding.
Photobleaching of this compound dyeProtect the labeled probe and the membrane from light as much as possible. Minimize exposure time during imaging.[8]
Incorrect imaging settingsEnsure the correct laser and emission filters for this compound are being used. Adjust the gain or exposure time on the imaging system.
Non-specific Bands Probe sequence has homology to other RNAsPerform a BLAST search to check for potential off-target binding. Redesign the probe to a more unique region of the target RNA.
Hybridization or washing conditions not stringent enoughIncrease the hybridization temperature or the stringency of the washes (lower salt concentration, higher temperature).
Partial degradation of target RNAEnsure high-quality, intact RNA is used. Run a denaturing gel and check the integrity of ribosomal RNA bands.

References

Troubleshooting & Optimization

Cy3.5 Photobleaching: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating photobleaching issues associated with the Cy3.5 fluorescent dye. The information is presented in a question-and-answer format to directly address common problems encountered during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is my this compound signal fading?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light. The process begins when the fluorophore absorbs a photon and is elevated to an excited singlet state. While most molecules relax back to the ground state by emitting a photon (fluorescence), some can transition to a long-lived, highly reactive triplet state.[1] This triplet state molecule can then react with molecular oxygen to generate reactive oxygen species (ROS), which subsequently attack and permanently damage the fluorophore, rendering it non-fluorescent.[1] This leads to the gradual fading of your fluorescent signal during imaging.

Q2: What are the primary factors that accelerate this compound photobleaching?

A2: Several factors can increase the rate of photobleaching:

  • High Excitation Light Intensity: More intense light increases the rate at which fluorophores enter the excited state, thereby raising the probability of transitioning to the destructive triplet state.[1]

  • Presence of Molecular Oxygen: Oxygen is a key reactant in the photobleaching pathway for most organic dyes, including cyanines.[1] It readily reacts with triplet-state fluorophores to create damaging ROS.

  • Long Exposure Times: Prolonged or repeated exposure to excitation light increases the cumulative damage to the fluorophore population.[1]

  • Sample Environment: The chemical composition of the imaging buffer or mounting medium significantly influences photostability. The absence of protective agents will lead to faster bleaching.[1]

Q3: How can I tell if my signal loss is due to photobleaching or another issue?

A3: Signal loss from photobleaching typically appears as a gradual decrease in fluorescence intensity over time during continuous imaging. If the signal is weak or absent from the start, the problem might be related to low labeling efficiency, incorrect filter sets, or low expression of the target molecule. To confirm photobleaching, you can move to a fresh field of view on your sample; if the initial signal is bright and then fades upon exposure, photobleaching is the likely culprit.

Q4: What are antifade reagents and how do they work?

A4: Antifade reagents are chemical compounds added to the imaging medium to slow down photobleaching. They primarily fall into two categories:

  • Oxygen Scavengers: These are enzymatic or chemical systems that remove dissolved molecular oxygen from the imaging buffer, thereby preventing the formation of ROS. A common example is the GLOX system (glucose oxidase and catalase).[1]

  • Triplet State Quenchers (TSQs): These molecules directly interact with the excited triplet-state fluorophore, returning it to the ground state before it can react with oxygen. Common TSQs include Trolox (a vitamin E analog).[1]

Q5: Are there more photostable alternatives to this compound?

A5: Yes, some fluorescent dyes are inherently more photostable than others. For instance, the Alexa Fluor series of dyes are generally reported to exhibit greater photostability compared to their spectrally similar Cy dye counterparts.[2][3] When selecting a fluorophore for experiments requiring long exposure times or high-intensity illumination, it is advisable to consult comparative photostability data from the manufacturers or relevant literature.

Troubleshooting Guide

Problem: Rapid fading of this compound signal during live-cell imaging.

Potential Cause Recommended Solution
High Excitation Light Intensity Reduce the laser power or illumination intensity to the lowest level that provides an adequate signal-to-noise ratio. Use neutral density filters to attenuate the excitation light.[4][5]
Long Exposure Times Decrease the camera exposure time.[4]
High Oxygen Concentration Prepare a specialized imaging buffer containing an oxygen scavenging system (e.g., GLOX or PCA/PCD) to remove dissolved oxygen.[1][6] See Protocol 2 for a recipe.
Absence of Protective Reagents Add a triplet state quencher like Trolox to your imaging medium.[1]

Problem: The fluorescence of my this compound-stained fixed samples is weak or bleaches quickly.

Potential Cause Recommended Solution
Inappropriate Mounting Medium Use a commercial antifade mounting medium specifically formulated to be compatible with cyanine dyes, such as ProLong™ Gold or SlowFade™ Diamond.[1] Avoid mounting media containing p-Phenylenediamine (PPD), which can degrade cyanine dyes.[7]
Suboptimal Storage Store stained slides at 4°C in the dark to prevent photobleaching and chemical degradation. Ensure the mounting medium has fully cured (if applicable) to provide a stable chemical environment.[1]
Refractive Index Mismatch For high-resolution imaging, use a mounting medium with a refractive index (RI) that matches your immersion oil (e.g., ~1.52). This minimizes spherical aberration and improves signal collection, which can indirectly reduce the required excitation power.[1]
Low Labeling Efficiency Optimize your staining protocol by titrating primary and secondary antibodies to find the optimal concentration. Ensure adequate incubation times.

Quantitative Data Summary

While comprehensive, standardized quantitative data for this compound photostability across all conditions is limited, the following table summarizes the expected relative performance of this compound and other common fluorophores. Photostability is highly dependent on the specific experimental conditions.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹)Quantum Yield (Φ)Relative Photostability
This compound ~581~596~150,000~0.15 - 0.4Moderate
Cy3 ~550~570~150,000>0.15Moderate
Alexa Fluor 555 ~555~565~150,000Not explicitly stated, but conjugates are consistently reported as brighter than Cy3 conjugates.High
Alexa Fluor 568 ~578~603Not explicitly statedNot explicitly statedHigh
FITC ~495~521~75,000~0.36Low

Note: The data presented is compiled from various sources and may have been determined under different experimental conditions. Values for Molar Extinction Coefficient and Quantum Yield for this compound and Cy3 are from multiple sources. Alexa Fluor dyes are generally considered more photostable than Cy dyes and FITC.[2][3]

Experimental Protocols

Protocol 1: Preparation of a Glycerol-Based Antifade Mounting Medium with n-Propyl Gallate

This protocol provides a simple method for preparing a high-refractive-index, antifade mounting medium suitable for cyanine dyes.[7]

Materials:

  • Glycerol (high purity)

  • Phosphate-buffered saline (PBS), 10X stock

  • n-Propyl gallate (NPG) powder

  • Distilled water

  • 50 mL conical tube

  • Water bath or heat block

Procedure:

  • Prepare a 90% Glycerol Solution: In a 50 mL conical tube, combine 45 mL of glycerol and 5 mL of 10X PBS.

  • Mix thoroughly by vortexing or inverting the tube until the solution is homogeneous.

  • Add n-Propyl Gallate: Weigh out 0.25 g of n-propyl gallate and add it to the glycerol/PBS solution. This will give a final concentration of 0.5% (w/v).

  • Dissolve the n-Propyl Gallate: NPG can be difficult to dissolve. Gently warm the solution to 37°C in a water bath and vortex periodically until the NPG is completely dissolved. This may take some time.

  • Final pH and Storage: The pH of the final solution should be between 7.0 and 8.0. If necessary, adjust the pH of the 10X PBS stock before preparation. Store the mounting medium in small aliquots at -20°C, protected from light. Thaw one aliquot at a time for use.

Protocol 2: Preparation of a GLOX Oxygen Scavenging System for Live-Cell Imaging

This protocol outlines the preparation of a glucose oxidase and catalase (GLOX) oxygen scavenging system to be added to the imaging buffer immediately before use.[1]

Materials:

  • Imaging Buffer Base (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl)

  • D-Glucose (e.g., 50% w/v stock solution)

  • Glucose Oxidase (e.g., Sigma-Aldrich, G2133)

  • Catalase (e.g., Sigma-Aldrich, C40)

  • (Optional) Trolox (100 mM stock in DMSO)

Procedure:

  • Prepare GLOX Enzyme Stock (100x): Dissolve 10 mg of Glucose Oxidase and 1.75 mg of Catalase in 250 µL of Imaging Buffer Base. This stock can be stored in aliquots at -20°C.

  • Prepare Final Imaging Buffer (1 mL):

    • To 1 mL of Imaging Buffer Base, add D-Glucose to a final concentration of 10-20 mM (e.g., 20-40 µL of a 50% w/v stock).

    • Add 10 µL of the 100x GLOX enzyme stock.

    • (Optional) Add Trolox to a final concentration of 1-2 mM.

  • Final Use: Use the freshly prepared imaging buffer for your live-cell imaging experiment. The oxygen scavenging activity will begin immediately.

Visualizations

Jablonski_Photobleaching cluster_0 Singlet States cluster_1 Triplet State cluster_2 Photobleaching S0 S₀ (Ground State) S1 S₁ (Excited Singlet) S0->S1 Excitation (Light Absorption) S1->S0 Fluorescence T1 T₁ (Excited Triplet) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (slow) ROS Reactive Oxygen Species (ROS) T1->ROS + O₂ Bleached Bleached Fluorophore (Non-fluorescent) ROS->Bleached Oxidation

Caption: Jablonski diagram illustrating the photobleaching pathway of a fluorophore.

Experimental_Workflow cluster_prep Sample Preparation cluster_mount Mounting & Imaging cluster_optimization Photobleaching Prevention stain Stain Sample with This compound Conjugate wash Wash to Remove Unbound Dye stain->wash mount Mount with Antifade Mounting Medium wash->mount image Image Acquisition mount->image settings Optimize Imaging Settings: - Low Excitation Power - Short Exposure Time settings->image inform reagents Use Oxygen Scavengers &/or Triplet State Quenchers (for live-cell) reagents->mount inform (live-cell)

Caption: Experimental workflow for fluorescence microscopy with photobleaching prevention.

Troubleshooting_Flowchart This compound Photobleaching Troubleshooting start Signal Fades Rapidly live_or_fixed Live or Fixed Cells? start->live_or_fixed live_actions Live-Cell Actions: 1. Lower Excitation Power/Exposure 2. Add Oxygen Scavenger (GLOX) 3. Add Triplet State Quencher (Trolox) live_or_fixed->live_actions Live fixed_actions Fixed-Cell Actions: 1. Check Mounting Medium (Avoid PPD, use NPG/DABCO) 2. Lower Excitation Power/Exposure 3. Check Sample Storage (Dark, 4°C) live_or_fixed->fixed_actions Fixed check_signal Is Initial Signal Strong? live_actions->check_signal fixed_actions->check_signal no_initial_signal Troubleshoot Staining Protocol: - Antibody Concentration - Incubation Time - Filter Sets check_signal->no_initial_signal No end Problem Resolved check_signal->end Yes no_initial_signal->end

Caption: Troubleshooting flowchart for this compound photobleaching issues.

References

Cy3.5 dye aggregation problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cy3.5 Dye. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues related to this compound dye aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound dye aggregation and why is it a problem?

A1: this compound dye aggregation is the process where individual dye molecules stick together to form dimers or larger clusters (H- or J-aggregates).[1][2] This is a significant problem because aggregation can lead to fluorescence quenching, where the dye's brightness is severely reduced or eliminated, resulting in weak or no signal in your experiment.[3][4] H-aggregates, which exhibit a blue-shifted absorption spectrum, are typically non-fluorescent and are a common issue with cyanine dyes.[1][3][5]

Q2: What are the main factors that cause this compound dye to aggregate?

A2: Several factors influence dye aggregation. The primary cause for standard this compound is its low water solubility.[] Other key factors include high dye concentration, high salt (ionic strength) concentrations which reduce electrostatic repulsion between dye molecules, and low temperatures.[1][2][7][8] The molecular structure of the dye itself and the solvent used also play crucial roles.[1][7]

Q3: What is the difference between standard (non-sulfonated) this compound and Sulfo-Cy3.5?

A3: The key difference is the presence of sulfonate groups in Sulfo-Cy3.5. These negatively charged groups significantly increase the dye's water solubility, making it ideal for labeling proteins and nucleic acids in aqueous buffers.[9][10] This enhanced solubility helps prevent the aggregation that is common with non-sulfonated this compound in biological assays.[9][11] Standard this compound is more hydrophobic and requires an organic co-solvent like DMSO or DMF for initial dissolution.[][12]

Q4: How does salt concentration impact my labeling experiment with this compound?

A4: Salt concentration has a profound effect on aggregation. Adding salts to an aqueous solution of this compound can increase the solution's dielectric constant, which shields the charges on the dye molecules.[13] This reduces electrostatic repulsion, allowing the dye molecules to come closer together and form aggregates.[8][13] While some salt is necessary for many biological buffers, excessively high concentrations can promote aggregation and lead to signal loss. The effect can also depend on the charge of the salt's cation.[13]

Q5: How should I properly store and handle this compound dyes to minimize problems?

A5: this compound dyes have poor chemical and photostability.[] They should be stored dry at -20°C, protected from light, and preferably under an inert gas.[][12] When preparing solutions, it is best to make fresh stock solutions in an appropriate high-quality, anhydrous solvent (like DMSO or DMF) and use them promptly. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Problem 1: Low or No Fluorescence Signal After Labeling

Your labeled protein or oligonucleotide shows a much weaker signal than expected.

  • Possible Cause 1: H-Aggregation and Self-Quenching. The dye molecules on your labeled biomolecule are too close together, causing them to form non-fluorescent H-aggregates. This is more likely with high dye-to-protein labeling ratios.[4]

  • Solution:

    • Optimize Dye/Protein Ratio: Reduce the molar excess of the dye during the conjugation reaction. While this compound is generally less prone to quenching at high labeling ratios compared to Cy5, optimization is still key.[4][14]

    • Switch to a Sulfonated Dye: Use Sulfo-Cy3.5, as its higher water solubility reduces the tendency to aggregate on the surface of the biomolecule.[9][11]

    • Use Organic Solvents: For standard this compound, ensure it is fully dissolved in an organic solvent before adding it to the aqueous reaction buffer. This helps prevent aggregation before the labeling reaction occurs.[]

Problem 2: Precipitate Forms When Adding Dye to Aqueous Buffer

You observe visible precipitate or cloudiness after adding your this compound stock solution to the reaction buffer.

  • Possible Cause 1: Poor Solubility. Standard, non-sulfonated this compound has limited solubility in aqueous environments.[] Adding a concentrated stock in an organic solvent directly to a fully aqueous buffer can cause it to crash out of solution.

  • Solution:

    • Add Dye Slowly: Add the dye stock solution to the reaction buffer slowly while vortexing to ensure rapid mixing and prevent localized high concentrations.

    • Check Buffer Composition: High salt concentrations can decrease the solubility of the dye, leading to precipitation (a "salting-out" effect).[8][15] If possible, perform the labeling in a buffer with a lower ionic strength.

    • Use a Water-Soluble Dye: The most effective solution is to use a sulfonated version of the dye (Sulfo-Cy3.5), which is designed for high water solubility.[9][10]

Data Presentation

Table 1: Comparison of this compound and Sulfo-Cy3.5 Properties

PropertyThis compound (Non-Sulfonated)Sulfo-Cy3.5Reference(s)
Excitation Max. ~590 nm~581 nm[][9]
Emission Max. ~605 nm~596 nm[][9]
Extinction Coeff. 116,000 cm⁻¹M⁻¹High[][12]
Quantum Yield 0.35High[][9][12]
Water Solubility LowHigh[][9][10]
Required Solvent DMF, DMSOAqueous Buffers[][9][12]

Experimental Protocols

Protocol: Solubilization and Preparation of this compound NHS Ester for Labeling

This protocol outlines the recommended procedure for dissolving and using a standard (non-sulfonated) this compound NHS ester to minimize aggregation during a typical protein labeling reaction.

  • Reagent Preparation:

    • Equilibrate the vial of this compound NHS ester to room temperature before opening to prevent moisture condensation.

    • Use high-quality, anhydrous dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of the dye (e.g., 10 mg/mL) in anhydrous DMSO.

    • Briefly vortex and then centrifuge the vial to ensure all the dye is dissolved and collected at the bottom.

    • This stock solution should be used immediately. For short-term storage, protect from light and moisture and store at -20°C.

  • Protein Preparation:

    • Dissolve the protein to be labeled in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). Buffers containing primary amines like Tris will compete for reaction with the NHS ester.

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess.

    • Crucial Step: Add the calculated volume of the this compound stock solution dropwise to the protein solution while gently stirring or vortexing. This prevents localized high concentrations of the dye that can lead to immediate aggregation and precipitation.[]

  • Incubation and Purification:

    • Incubate the reaction for 1 hour at room temperature, protected from light.

    • Remove unreacted dye and purify the labeled protein conjugate using a desalting column or dialysis.

Visualizations

Aggregation_Factors cluster_problems Factors Promoting Aggregation cluster_solutions Factors Promoting Monomeric State Monomer Monomeric this compound (Bright Fluorescence) Aggregate Aggregated this compound (Quenched/No Fluorescence) Monomer->Aggregate Aggregation High_Conc High Dye Concentration High_Conc->Aggregate High_Salt High Salt (Ionic Strength) High_Salt->Aggregate Low_Sol Low Aqueous Solubility Low_Sol->Aggregate Low_Temp Low Temperature Low_Temp->Aggregate Sulfonation Sulfonation (Sulfo-Cy3.5) Sulfonation->Monomer Organic_Solvent Organic Co-Solvents (DMSO, DMF) Organic_Solvent->Monomer Low_Conc Optimized Dye Concentration Low_Conc->Monomer

Caption: Factors influencing this compound dye state and fluorescence.

Troubleshooting_Workflow Start Start: Low Fluorescence Signal Check_Dye Is dye standard or sulfonated? Start->Check_Dye Check_Ratio Check Dye:Protein Labeling Ratio Check_Dye->Check_Ratio Standard Check_Buffer Check Buffer (Salt Concentration) Check_Dye->Check_Buffer Sulfonated Use_Sulfo Solution: Use Sulfo-Cy3.5 Check_Dye->Use_Sulfo Standard (Precipitation Issue) Check_Ratio->Check_Buffer Optimal Reduce_Ratio Solution: Reduce Molar Excess of Dye Check_Ratio->Reduce_Ratio High Lower_Salt Solution: Lower Ionic Strength Check_Buffer->Lower_Salt High

Caption: Troubleshooting workflow for low this compound fluorescence.

References

Optimizing Cy3.5 Signal-to-Noise Ratio: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the signal-to-noise ratio (SNR) in experiments utilizing the Cy3.5 fluorescent dye.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during experiments with this compound and offers solutions to enhance your results.

High Background Fluorescence

High background can obscure specific signals and diminish the quality of your data.

Question: What are the primary causes of high background fluorescence with this compound, and how can I mitigate them?

Answer: High background fluorescence can originate from several sources. Here are the common causes and their respective solutions:

  • Non-Specific Antibody Binding: This occurs when the fluorescently labeled antibody binds to unintended targets in your sample.

    • Solution: Proper blocking is crucial. Use a blocking buffer tailored to your sample type, such as Bovine Serum Albumin (BSA) or normal serum from the host species of the secondary antibody. For experiments involving monocytes or macrophages, consider a specialized cyanine dye blocking buffer. Additionally, titrating your antibody to find the optimal concentration can significantly reduce non-specific binding.[1][2]

  • Inadequate Washing: Insufficient washing can leave unbound antibodies on the sample, contributing to background noise.

    • Solution: Increase the number and duration of your wash steps. Typically, 3-4 washes of 5 minutes each are recommended. Including a mild detergent like 0.05-0.2% Tween-20 in your wash buffer can also help remove unbound antibodies more effectively.[1][3]

  • Autofluorescence: Some cells and tissues naturally fluoresce, which can interfere with the this compound signal.

    • Solution: Always include an unstained control to assess the level of autofluorescence. If autofluorescence is high, particularly when using aldehyde-based fixatives, you might need to reduce the fixative concentration or incubation time.[1][3]

  • Contamination: Reagents or labware may be contaminated with fluorescent particles.

    • Solution: Use fresh, high-quality reagents and ensure that all glassware and plasticware are thoroughly cleaned and free of any fluorescent residues.[3]

Weak or No Signal

A faint or absent signal can be equally frustrating. The following are common culprits and how to address them.

Question: My this compound signal is very weak or completely absent. What are the likely causes and troubleshooting steps?

Answer: A weak or non-existent signal can stem from various factors throughout the experimental process:

  • Suboptimal Antibody Labeling: The efficiency of this compound conjugation to your antibody is critical.

    • Solution: For NHS ester coupling, ensure the pH of your reaction buffer is between 8.3 and 8.5.[3] Use fresh, anhydrous DMSO or DMF to dissolve the dye.[3] It is also important to purify the conjugated antibody to remove any free dye.[1]

  • Low Target Abundance: The protein or molecule of interest may be present at very low levels in your sample.

    • Solution: If feasible, increase the amount of sample you are using. Alternatively, consider a signal amplification strategy, such as using a secondary antibody conjugated with multiple this compound molecules.[1][3]

  • Photobleaching: this compound, like all fluorophores, is susceptible to photobleaching, where it loses its ability to fluoresce after prolonged exposure to excitation light.

    • Solution: Minimize the sample's exposure to the excitation light source. Use a mounting medium containing an antifade reagent, such as n-propyl gallate, to protect your sample.[1][3]

  • Incorrect Filter Sets: Using improper optical filters will result in inefficient excitation of this compound and/or poor collection of its emission.

    • Solution: Ensure that the excitation and emission filters on your imaging system are appropriate for the spectral properties of this compound (Excitation max ~579 nm, Emission max ~591 nm).[3][4]

  • Dye-Dye Quenching: Over-labeling an antibody with too many this compound molecules can lead to self-quenching, where the fluorophores interact and reduce the overall fluorescence intensity.

    • Solution: Optimize the dye-to-protein molar ratio during the conjugation reaction. A common starting point is a 10:1 molar ratio.[1]

Data Presentation

Table 1: Troubleshooting Summary for High Background
Potential CauseRecommended Solution
Non-Specific Antibody BindingTitrate antibody concentration; use appropriate blocking buffers (e.g., BSA, normal serum).[1][2]
Inadequate WashingIncrease the number and duration of wash steps; add a mild detergent (e.g., Tween-20) to the wash buffer.[1][3]
AutofluorescenceImage an unstained control; reduce concentration or incubation time of aldehyde-based fixatives.[1][3]
Reagent/Labware ContaminationUse fresh, high-quality reagents; ensure labware is clean and free of fluorescent contaminants.[3]
Table 2: Troubleshooting Summary for Weak or No Signal
Potential CauseRecommended Solution
Suboptimal Labeling ReactionEnsure reaction buffer pH is 8.3-8.5 for NHS ester coupling; use fresh, anhydrous DMSO/DMF for dye dissolution.[3]
Low Target AbundanceIncrease the amount of sample used; consider a signal amplification strategy.[1][3]
PhotobleachingMinimize exposure to excitation light; use an antifade mounting medium.[1][3]
Incorrect Filter SetsVerify that excitation and emission filters are appropriate for this compound's spectral properties.[3]
Dye-Dye QuenchingOptimize the dye-to-protein molar ratio to avoid over-labeling.

Experimental Protocols

General Protocol for Antibody Conjugation with this compound NHS Ester

This protocol provides a general guideline for labeling antibodies with this compound NHS ester.

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (like Tris), dialyze the antibody against PBS.[5]

    • Adjust the antibody concentration to 1-2 mg/mL.[5]

    • Add 1 M sodium bicarbonate to the antibody solution to reach a final concentration of 0.1 M, which will adjust the pH to approximately 8.3-8.5.[5]

  • Dye Preparation:

    • Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[5]

  • Conjugation Reaction:

    • Add the dissolved this compound to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 is common.[1]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of this compound (~579 nm).

General Protocol for Indirect Immunofluorescence

This protocol outlines a general procedure for staining cells using a this compound-conjugated secondary antibody.

  • Cell Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[6]

    • If targeting an intracellular antigen, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[6]

  • Blocking:

    • Block non-specific binding sites by incubating the cells in a suitable blocking buffer for 1 hour at room temperature.[6]

  • Primary Antibody Incubation:

    • Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[6]

  • Washing:

    • Wash the cells three times with PBS.[6]

  • Secondary Antibody Incubation:

    • Incubate with the this compound-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.[6]

  • Final Washes and Mounting:

    • Repeat the washing step (step 4).

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging fixation Cell Fixation permeabilization Permeabilization (if required) fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Washing primary_ab->wash1 secondary_ab This compound Secondary Antibody Incubation wash1->secondary_ab wash2 Final Washes secondary_ab->wash2 mounting Mounting with Antifade wash2->mounting acquisition Image Acquisition mounting->acquisition

Caption: General experimental workflow for indirect immunofluorescence with this compound.

troubleshooting_workflow start Suboptimal Signal-to-Noise Ratio high_bg High Background? start->high_bg weak_signal Weak Signal? high_bg->weak_signal No check_blocking Optimize Blocking & Antibody Conc. high_bg->check_blocking Yes check_labeling Verify Antibody Labeling weak_signal->check_labeling Yes end Optimized SNR weak_signal->end No check_washing Improve Washing Protocol check_blocking->check_washing check_autofluor Assess Autofluorescence check_washing->check_autofluor check_autofluor->end check_target Confirm Target Abundance check_labeling->check_target check_photobleaching Minimize Photobleaching check_target->check_photobleaching check_filters Check Filter Compatibility check_photobleaching->check_filters check_filters->end

Caption: Troubleshooting decision tree for optimizing this compound signal-to-noise ratio.

References

Cy3.5 Fluorescence Quenching Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cy3.5. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the causes of this compound fluorescence quenching. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound fluorescence quenching?

A1: this compound fluorescence quenching can be broadly attributed to several factors:

  • Photobleaching: Irreversible photodegradation of the fluorophore upon exposure to excitation light, often mediated by reactive oxygen species (ROS).[1]

  • Environmental Effects: The local chemical environment, including solvent polarity, viscosity, pH, and the presence of oxygen, can significantly impact fluorescence intensity.[2][3]

  • Quenching by Biomolecules: Proximity to certain nucleobases, particularly guanine, can lead to quenching through photoinduced electron transfer (PET).[4][5][6][7][8][9] Similarly, interaction with proteins can either enhance or quench fluorescence depending on the specific amino acid environment.[1][10][11]

  • Intermolecular and Intramolecular Quenching: High concentrations of this compound or the presence of other fluorophores can lead to self-quenching through mechanisms like Förster Resonance Energy Transfer (FRET) to a non-fluorescent acceptor or formation of non-fluorescent aggregates.[12][13]

Q2: How does photobleaching affect my this compound signal?

A2: Photobleaching is the irreversible destruction of the this compound fluorophore, leading to a permanent loss of signal. The primary mechanism is photooxidation, where the excited dye reacts with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen, which then attack the dye's polymethine chain.[1] This process is dependent on the intensity and duration of light exposure.

Q3: Can the local environment of the this compound dye affect its fluorescence?

A3: Yes, the local environment plays a crucial role. For instance, increased solvent viscosity can restrict the intramolecular motion of the dye, leading to a higher fluorescence quantum yield.[3][14] Conversely, the presence of dissolved oxygen can accelerate photobleaching.[15][16] When attached to DNA, the fluorescence of this compound is highly dependent on the adjacent nucleotide sequence, with guanine being a notable quencher.[4][5][17][18]

Q4: What is Protein-Induced Fluorescence Enhancement (PIFE) and can it also cause quenching?

A4: Protein-Induced Fluorescence Enhancement (PIFE) is a phenomenon where the fluorescence intensity of Cy3 (and similarly this compound) increases upon interaction with a protein.[10][11] This is often due to the protein sterically hindering the dye's intramolecular rotations, thus reducing non-radiative decay pathways.[10][11] However, the specific protein environment can also lead to quenching, a phenomenon termed Protein-Induced Fluorescence Quenching (PIFQ), depending on the amino acids in proximity to the dye.[11]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Possible Cause Recommended Solution
Rapid signal loss during imaging Photobleaching - Reduce excitation laser power to the minimum necessary for a good signal-to-noise ratio.- Decrease the exposure time per frame.- Use an antifade reagent in your imaging buffer or mounting medium.[19]
High oxygen concentration - Use an oxygen scavenging system (e.g., glucose oxidase/catalase) in your imaging buffer.
Low initial fluorescence intensity Quenching by adjacent molecules - If labeling DNA, avoid placing this compound adjacent to guanine residues.[4][5][18]- If labeling proteins, consider altering the labeling site to avoid quenching amino acid residues.
Inappropriate mounting medium - Use a mounting medium with a refractive index matched to your objective's immersion oil to maximize light collection.- Ensure the mounting medium is compatible with cyanine dyes; some antifade agents in commercial media can quench Cy dyes.[19]
Fluorescence signal is unstable or "blinks" Transient dark states - This can be due to the dye entering a long-lived triplet state. Using a triplet-state quencher in your buffer can help mitigate this.
High background fluorescence Autofluorescence of sample or medium - Use a spectrally distinct fluorophore if sample autofluorescence is high.- Use fresh, high-quality reagents to prepare your buffers and media.

Quantitative Data

Table 1: Photophysical Properties of this compound
PropertyValueReference
Excitation Maximum (λex)579 nm[20]
Emission Maximum (λem)591 nm[20]
Molar Extinction Coefficient (ε)150,000 cm⁻¹M⁻¹[21]
Fluorescence Lifetime (τ) in PBS0.5 ns[2]
Table 2: this compound Fluorescence Lifetime in Different Solvents
SolventFluorescence Lifetime (ns)Reference
PBS0.5[2]
Water~0.18 (for Cy3)[14]
MethanolNot specified for this compound
EthanolNot specified for this compound
Glycerol~1.8 (for Cy3)[14]

Note: Data for Cy3 is included as a close structural analog to this compound.

Table 3: Quenching Efficiency of Cy3 with Various Quenchers
QuencherQuenching Efficiency (%)Quenching MechanismReference
BHQ-298.0 ± 0.4Contact[12]
MPQ198.0 ± 0.4Contact[12]
MPQ297.6 ± 0.2Contact[12]
BHQ296.6FRET[13]

Note: Data for Cy3 is presented due to the high structural similarity to this compound and the availability of comparative data.

Experimental Protocols

Protocol 1: Measuring the Photobleaching Rate of this compound

Objective: To quantify the rate of photobleaching of a this compound-labeled sample under continuous illumination.

Materials:

  • This compound labeled sample (e.g., protein or DNA)

  • Fluorescence microscope with a suitable laser line (e.g., ~561 nm) and emission filters.

  • Imaging buffer (e.g., PBS)

  • Microscope slides and coverslips

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare your this compound-labeled sample at the desired concentration in the imaging buffer. Mount the sample on a microscope slide and cover with a coverslip. Seal the coverslip to prevent evaporation.

  • Microscope Setup:

    • Turn on the microscope and the laser.

    • Select the appropriate filter set for this compound.

    • Set the laser power to a constant, relevant level for your experiments.

    • Focus on the sample plane.

  • Image Acquisition:

    • Acquire a time-lapse series of images of the same field of view.

    • Use a constant exposure time for each frame.

    • Continue acquiring images until the fluorescence signal has significantly decreased (e.g., by >80%).

  • Data Analysis:

    • Open the image series in your analysis software.

    • Select a region of interest (ROI) containing the fluorescent signal.

    • Measure the mean fluorescence intensity within the ROI for each frame.

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the decay curve to a single exponential function to determine the photobleaching lifetime (τ).

Protocol 2: Investigating Quenching by Guanine

Objective: To determine the effect of guanine proximity on this compound fluorescence.

Materials:

  • This compound-labeled single-stranded DNA (ssDNA) oligonucleotides with varying sequences adjacent to the dye (e.g., with and without adjacent guanines).

  • Complementary unlabeled ssDNA oligonucleotides.

  • Fluorometer or fluorescence plate reader.

  • Hybridization buffer (e.g., saline-sodium citrate buffer).

Procedure:

  • Oligonucleotide Design: Synthesize or order this compound-labeled ssDNA with sequences such as 5'-Cy3.5-T-T-T-T-T-3' (control) and 5'-Cy3.5-G-T-T-T-T-3' (test).

  • Sample Preparation:

    • Prepare solutions of the this compound-labeled ssDNA and their complementary strands at a known concentration in the hybridization buffer.

    • To measure quenching in ssDNA, use the labeled oligonucleotides directly.

    • To measure quenching in double-stranded DNA (dsDNA), mix the labeled and complementary strands in a 1:1.1 molar ratio, heat to 95°C for 5 minutes, and then allow to cool slowly to room temperature to facilitate annealing.

  • Fluorescence Measurement:

    • Set the fluorometer to the excitation and emission wavelengths of this compound (~579 nm and ~591 nm, respectively).

    • Measure the fluorescence intensity of the control and test samples (both ssDNA and dsDNA).

  • Data Analysis:

    • Compare the fluorescence intensity of the this compound-labeled oligo with an adjacent guanine to the control oligo without an adjacent guanine.

    • Calculate the quenching efficiency as: Quenching Efficiency (%) = (1 - (Intensity_test / Intensity_control)) * 100.

Visualizations

Signaling Pathway of Photobleaching

Photobleaching_Workflow prep Prepare this compound-labeled sample mount Mount sample on microscope slide prep->mount setup Set up microscope and laser mount->setup acquire Acquire time-lapse image series setup->acquire analyze Analyze fluorescence intensity over time acquire->analyze fit Fit decay curve to determine lifetime analyze->fit Quenching_Factors Quenching Fluorescence Quenching Photobleaching Photobleaching Quenching->Photobleaching Environmental Environmental Effects Quenching->Environmental Biomolecular Biomolecular Interactions Quenching->Biomolecular Concentration High Concentration Quenching->Concentration ROS ROS Photobleaching->ROS Oxygen Oxygen Environmental->Oxygen Solvent Solvent Polarity/Viscosity Environmental->Solvent Guanine Guanine Biomolecular->Guanine Protein Protein Contact Biomolecular->Protein Aggregation Aggregation Concentration->Aggregation

References

Reducing background fluorescence in Cy3.5 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in their Cy3.5 experiments.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can obscure your specific signal, leading to poor image quality and difficulty in data interpretation. This guide provides a systematic approach to identifying and mitigating the common causes of high background in this compound immunofluorescence experiments.

Diagram: Troubleshooting Workflow for High Background Fluorescence

G cluster_0 Start: High Background Observed cluster_1 Initial Checks cluster_2 Autofluorescence Reduction cluster_3 Non-Specific Binding Reduction cluster_4 Result start High Background in this compound Staining control Run Controls: 1. Unstained Sample 2. Secondary Antibody Only start->control autofluorescence Autofluorescence Present? control->autofluorescence Evaluate Controls nonspecific Non-specific Binding? autofluorescence->nonspecific No fixation Optimize Fixation: - Use fresh aldehydes - Reduce fixation time - Switch to alcohol fixation autofluorescence->fixation Yes blocking Optimize Blocking: - Increase blocking time - Change blocking agent (BSA, serum) nonspecific->blocking Yes end Reduced Background & Improved Signal-to-Noise nonspecific->end No quenching Chemical Quenching: - Sodium Borohydride - Sudan Black B fixation->quenching quenching->nonspecific antibody Optimize Antibody Concentration: - Titrate primary & secondary Abs blocking->antibody washing Improve Washing: - Increase number/duration of washes - Add detergent (e.g., Tween-20) antibody->washing washing->end

Caption: Troubleshooting workflow for high background fluorescence in this compound experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of high background fluorescence in my this compound immunofluorescence staining?

High background fluorescence in immunofluorescence can generally be attributed to two main sources: autofluorescence and non-specific binding.[1]

  • Autofluorescence is the natural fluorescence emitted by the biological sample itself.[2] Common sources include endogenous molecules like collagen, elastin, NADH, and lipofuscin.[3] The fixation process, especially with aldehyde fixatives like formaldehyde and glutaraldehyde, can also induce autofluorescence.[4][5]

  • Non-specific binding occurs when antibodies or the this compound dye bind to unintended targets in the sample.[6] This can be due to inadequate blocking, excessive antibody concentrations, or electrostatic interactions between the dye and cellular components.[7][8]

Q2: How can I determine the source of my high background?

Running proper controls is crucial for diagnosing the source of high background.

  • Unstained Control: Image a sample that has gone through the entire staining procedure but without the addition of any fluorophore-conjugated antibodies. Any signal detected in this sample is due to autofluorescence.[9]

  • Secondary Antibody Only Control: This control includes the secondary antibody (conjugated with this compound) but omits the primary antibody. Signal in this control indicates non-specific binding of the secondary antibody.

Q3: My tissue has high autofluorescence. How can I reduce it?

Several methods can be employed to reduce autofluorescence:

  • Choice of Fixative: Aldehyde fixatives can increase autofluorescence.[10] Consider reducing the fixation time or switching to an organic solvent fixative like ice-cold methanol or ethanol, especially for cell surface markers.[2]

  • Chemical Quenching:

    • Sodium Borohydride (NaBH₄): This reducing agent is effective against aldehyde-induced autofluorescence.[2][5]

    • Sudan Black B (SBB): This dye can quench lipofuscin autofluorescence, which is common in aged tissues.[11][12]

  • Photobleaching: Exposing the sample to light before staining can reduce autofluorescence.[13]

Q4: I suspect non-specific binding of my antibodies or this compound dye. What can I do?

To minimize non-specific binding, consider the following:

  • Optimize Blocking: Increase the incubation time with your blocking buffer or try a different blocking agent. Common blocking agents include bovine serum albumin (BSA) and normal serum from the species in which the secondary antibody was raised.[8][14]

  • Antibody Titration: Use the lowest possible concentration of your primary and secondary antibodies that still provides a specific signal.[1][7]

  • Washing Steps: Increase the number and duration of washing steps after antibody incubations to remove unbound antibodies. Adding a detergent like Tween-20 to your wash buffer can also help.[7]

  • Specialized Buffers: For cyanine dyes that may exhibit non-specific binding to certain cell types like monocytes and macrophages, consider using commercially available specialized staining buffers.[15]

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence

This protocol is designed to reduce autofluorescence caused by aldehyde fixation (e.g., formaldehyde, glutaraldehyde).

Materials:

  • Sodium Borohydride (NaBH₄)

  • Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS)

  • Fixed samples (cells or tissue sections)

Procedure:

  • Preparation of NaBH₄ Solution: Immediately before use, prepare a 0.1% (w/v) solution of NaBH₄ in PBS or TBS. The solution will fizz upon preparation.[2]

  • Sample Preparation: After fixation and subsequent washes with PBS, your sample is ready for treatment.

  • Incubation:

    • For cell monolayers , incubate in the freshly prepared NaBH₄ solution for 4 minutes. Replace with a fresh solution and incubate for an additional 4 minutes.[5]

    • For paraffin-embedded tissue sections (7 µm), incubate three times for 10 minutes each in the NaBH₄ solution.[5]

  • Washing: Thoroughly rinse the samples with PBS at least 3-4 times to completely remove any residual sodium borohydride.[2]

  • Proceed with Staining: Continue with your standard immunofluorescence protocol (blocking, antibody incubations, etc.).

Protocol 2: Sudan Black B (SBB) Staining for Quenching Lipofuscin Autofluorescence

This protocol is effective for reducing autofluorescence from lipofuscin, commonly found in aged tissues like the brain and heart.

Materials:

  • Sudan Black B (SBB) powder

  • 70% Ethanol

  • PBS

  • Stained samples (after primary and secondary antibody incubations)

Procedure:

  • Preparation of SBB Solution: Prepare a 0.1% - 0.3% (w/v) solution of SBB in 70% ethanol. Stir the solution for 1-2 hours in the dark and then filter it to remove any undissolved particles.[12][16]

  • Sample Staining: Complete your standard immunofluorescence staining protocol up to the final washes after the secondary antibody incubation.

  • SBB Incubation: Apply the filtered SBB solution to your sample and incubate for 5-20 minutes at room temperature.[11][12][16]

  • Washing: Quickly and thoroughly wash the sample with PBS multiple times to remove excess SBB.[11]

  • Mounting and Imaging: Mount the coverslip and proceed with imaging. SBB-stained lipofuscin may become fluorescent in the far-red channel (Cy5), while quenching autofluorescence in the green and red channels.[11]

Data Presentation

Table 1: Comparison of Autofluorescence Reduction Methods
MethodTarget AutofluorescenceAdvantagesDisadvantages
Sodium Borohydride Aldehyde-inducedQuick and effective for aldehyde-fixed samples.[2][5]Can affect tissue morphology if incubation is too long. Needs to be freshly prepared.[5]
Sudan Black B LipofuscinVery effective for quenching lipofuscin in aged tissues.[11][12]Can introduce its own background if not washed properly. May not be effective for other sources of autofluorescence.[3]
Photobleaching Broad spectrumNo chemical treatment required. Can be effective across various fluorophores.[13]Time-consuming. May potentially damage the sample with excessive light exposure.[13]
Change of Fixative Aldehyde-inducedCan completely avoid the issue of aldehyde-induced autofluorescence.[2]Alcohol fixation may not be suitable for all antigens and can alter cell morphology.
Table 2: Troubleshooting Non-Specific Binding
StrategyPrincipleKey Considerations
Optimize Blocking Saturates non-specific binding sites.[17]Experiment with different blocking agents (BSA, normal serum) and incubation times (e.g., 1 hour at room temperature).[8]
Antibody Titration Reduces the chance of low-affinity, non-specific interactions.[7]Perform a dilution series for both primary and secondary antibodies to find the optimal concentration.
Improve Washing Removes unbound antibodies.[7]Increase the number of washes (e.g., 3-5 times) and the duration of each wash (e.g., 5-10 minutes). Consider adding a mild detergent.
Use Specialized Buffers Can block specific interactions of cyanine dyes with certain cell types.[15]Recommended for experiments with immune cells like monocytes and macrophages.

Signaling Pathways and Experimental Workflows

Diagram: General Immunofluorescence Workflow

G cluster_0 Sample Preparation cluster_1 Staining cluster_2 Imaging prep Cell/Tissue Preparation fix Fixation (e.g., 4% PFA) prep->fix perm Permeabilization (e.g., 0.1% Triton X-100) fix->perm For intracellular targets block Blocking (e.g., 5% BSA) fix->block For surface targets perm->block primary_ab Primary Antibody Incubation block->primary_ab wash1 Wash primary_ab->wash1 secondary_ab This compound-conjugated Secondary Antibody Incubation wash1->secondary_ab wash2 Wash secondary_ab->wash2 mount Mounting (Antifade medium) wash2->mount image Fluorescence Microscopy mount->image

Caption: A general workflow for indirect immunofluorescence staining using a this compound-conjugated secondary antibody.

References

Cy3.5 Fluorescence Intensity and pH: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cy3.5 fluorescent dye in their experiments. The content addresses potential issues and inquiries related to the effect of pH on this compound fluorescence intensity.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the fluorescence intensity of this compound?

Based on data from structurally similar cyanine dyes, such as Cy3 and Cy5, this compound is expected to exhibit stable fluorescence intensity across a broad pH range, particularly within the typical physiological pH range of 6.0 to 8.0. Studies on Cy3 and Cy5 have shown that their fluorescence intensity remains nearly constant from pH 3.5 to 8.3.[1][] While minor fluctuations can occur at extreme pH values, this compound is generally considered to be a pH-insensitive fluorophore for most biological applications.

Q2: I am observing lower than expected fluorescence intensity. Could a change in pH be the cause?

While significant changes in fluorescence intensity are not expected within the optimal pH range, extreme pH conditions (highly acidic or alkaline) could potentially lead to a decrease in signal. However, other factors are more likely to cause diminished fluorescence. These include:

  • Photobleaching: Prolonged exposure to excitation light can cause irreversible damage to the fluorophore.

  • Dye Concentration and Aggregation: High concentrations of cyanine dyes can lead to self-quenching due to aggregate formation.

  • Buffer Composition: The presence of certain components in your buffer, such as quenching agents or reactive species, could affect fluorescence.

  • Suboptimal Excitation/Emission Wavelengths: Ensure that your instrument is set to the correct excitation and emission maxima for this compound (approximately 581 nm and 596 nm, respectively).

Q3: What is the optimal pH range for working with this compound?

For optimal and stable fluorescence, it is recommended to use this compound in buffers with a pH between 6.0 and 8.0. This range is well within the reported stable pH range for similar cyanine dyes and is compatible with most biological experiments.[1][]

Troubleshooting Guide

Issue: Unexpected Decrease in this compound Fluorescence Signal

If you are experiencing a significant loss of fluorescence, consider the following troubleshooting steps:

  • Verify Buffer pH: Measure the pH of your experimental buffer to ensure it is within the recommended range (pH 6.0-8.0).

  • Prepare Fresh Dye Solutions: If you suspect dye degradation, prepare a fresh stock solution of this compound.

  • Optimize Dye Concentration: If you are labeling a molecule, perform a titration to determine the optimal dye-to-molecule ratio to avoid over-labeling and self-quenching.

  • Minimize Light Exposure: Protect your samples from light as much as possible during all experimental steps to prevent photobleaching.

  • Use Antifade Reagents: For microscopy applications, consider using a mounting medium containing an antifade reagent to enhance photostability.[3]

Quantitative Data Summary

The following table summarizes the expected stability of this compound fluorescence at different pH values, based on the behavior of the closely related Cy3 and Cy5 dyes.

pH RangeExpected Effect on this compound Fluorescence Intensity
3.5 - 5.5Minimal to no decrease in fluorescence.[1]
6.0 - 8.0Stable fluorescence intensity; optimal working range.[1]
8.5 - 10.0Potential for slight decrease in fluorescence at higher pH values.
< 3.5 or > 10.0Potential for significant decrease in fluorescence and dye degradation.

Disclaimer: This data is an extrapolation based on the published pH stability of Cy3 and Cy5 dyes. It is recommended to perform an internal validation for your specific experimental conditions.

Experimental Protocols

Protocol for Determining the Effect of pH on this compound Fluorescence

This protocol outlines a general method for testing the pH stability of this compound in a laboratory setting.

Materials:

  • This compound fluorescent dye stock solution (e.g., in DMSO)

  • A series of buffers with varying pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-10)

  • Spectrofluorometer or plate reader with appropriate filters for this compound (Excitation: ~581 nm, Emission: ~596 nm)

  • Cuvettes or microplates suitable for fluorescence measurements

Procedure:

  • Prepare a working solution of this compound by diluting the stock solution in a neutral pH buffer (e.g., PBS pH 7.4) to a final concentration that gives a strong but not saturating fluorescence signal.

  • For each pH value to be tested, add a small aliquot of the this compound working solution to the corresponding buffer to achieve the same final dye concentration in each sample.

  • Incubate the samples for a short period (e.g., 10-15 minutes) at room temperature, protected from light, to allow the dye to equilibrate in each buffer.

  • Measure the fluorescence intensity of each sample using a spectrofluorometer or plate reader. Be sure to use the same instrument settings for all measurements.

  • Plot the fluorescence intensity as a function of pH to generate a pH stability curve for this compound under your experimental conditions.

Visualizations

Expected Relationship Between pH and this compound Fluorescence cluster_0 cluster_1 cluster_2 Fluorescence\nIntensity Fluorescence Intensity pH pH p y_axis Relative Fluorescence (%) p->y_axis 100 50 0 x_axis pH p->x_axis    2      4      6      8      10     12 p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6

Caption: Expected stability of this compound fluorescence across a pH range.

G Workflow for Determining Fluorophore pH Sensitivity prep_dye Prepare this compound Working Solution mix Mix Dye with Each pH Buffer prep_dye->mix prep_buffers Prepare Buffers of Varying pH prep_buffers->mix incubate Incubate Samples (Protected from Light) mix->incubate measure Measure Fluorescence Intensity incubate->measure analyze Plot Intensity vs. pH & Analyze Results measure->analyze

Caption: Experimental workflow for assessing the pH sensitivity of a fluorophore.

References

Technical Support Center: Purification of Cy3.5-Labeled Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the removal of unconjugated Cy3.5 dye following a labeling reaction. Efficient removal of free dye is critical for the accuracy and reliability of downstream applications.[1]

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated this compound dye after a labeling reaction?

Removing unconjugated (free) this compound dye is essential for accurate and reliable experimental results.[1] Excess free dye can lead to high background signals in fluorescence-based assays, which lowers the signal-to-noise ratio and can interfere with accurate quantification.[1][2] This interference can ultimately compromise the validity of your data in applications like immunofluorescence, flow cytometry, and in vivo imaging.[]

Q2: What are the most common methods for removing unconjugated this compound dye?

The choice of purification method depends on the properties of the labeled molecule (e.g., protein, antibody, oligonucleotide), its molecular weight, and the experimental scale. The most widely used techniques separate the larger, labeled molecule from the smaller, free dye molecule.[4][5] Common methods include:

  • Size Exclusion Chromatography (SEC) / Desalting Columns: This is a rapid and popular method that separates molecules based on size.[4][6] Larger labeled proteins or antibodies pass through the column quickly, while the smaller, unconjugated dye molecules are retained by the porous resin and elute later.[1][7]

  • Dialysis: This technique uses a semi-permeable membrane that allows small molecules like free dye to diffuse into a large volume of buffer, while retaining the larger, labeled molecule.[1]

  • Ultrafiltration (Spin Columns): This method utilizes centrifugal force to pass the solution through a membrane with a specific molecular weight cutoff (MWCO).[1] The larger conjugate is retained on the filter, and the smaller free dye passes through into the filtrate.[8][9]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is particularly useful for purifying labeled peptides and oligonucleotides, separating molecules based on hydrophobicity.[9]

Q3: How do I choose the best purification method for my experiment?

Selecting the appropriate method is critical for maximizing recovery of your labeled molecule while ensuring efficient removal of free dye.[10] Key factors to consider include the molecular weight of your target molecule, sample volume, and desired purity. For instance, SEC is often a final "polishing" step in a purification workflow.[7] The decision-making workflow below can help guide your choice.

Start Start: Labeled Sample MW What is the Molecular Weight (MW) of your labeled molecule? Start->MW Volume What is your sample volume? MW->Volume > 10 kDa Purity Is highest purity required (e.g., for HPLC)? MW->Purity < 10 kDa (Peptides/Oligos) SEC Size Exclusion Chromatography (Spin or Gravity Column) Volume->SEC < 2.5 mL Dialysis Dialysis Volume->Dialysis > 2.5 mL Purity->SEC No HPLC RP-HPLC Purity->HPLC Yes Ultrafiltration Ultrafiltration (Spin Column) SEC->Ultrafiltration Need to concentrate? End Purified Conjugate SEC->End Dialysis->Ultrafiltration Need to concentrate? Dialysis->End Ultrafiltration->End HPLC->End

Figure 1. Decision workflow for selecting a purification method.

Q4: How can I confirm that the unconjugated dye has been successfully removed?

You can assess the removal of free dye by monitoring the absorbance of the flow-through or filtrate during purification steps like spin column chromatography.[8] After the final purification, you can use techniques like thin-layer chromatography (TLC) or spectrophotometry to check for the presence of free dye. For a more quantitative assessment, calculating the Degree of Labeling (DOL) helps determine the ratio of dye molecules to your protein or antibody.

Method Comparison

The table below summarizes and compares the most common techniques for removing unconjugated this compound dye.

FeatureSize Exclusion Chromatography (SEC)DialysisUltrafiltration (Spin Columns)
Principle Separation by molecular size[4][5]Diffusion across a semi-permeable membrane[1]Centrifugal force through a MWCO membrane[1]
Typical Sample Volume 100 µL - 2.5 mL> 1 mL100 µL - 15 mL
Speed Fast (~5-15 minutes)[11]Slow (Hours to overnight)[1]Moderate (~30-60 minutes)
Protein Recovery High (>90%)[11]Very High (>95%)Good, but potential for membrane binding[8][9]
Final Concentration DilutedDiluted[9]Concentrated
Key Advantage Speed and efficiency[5]Gentle, high recoveryConcentrates sample while purifying
Key Disadvantage Can dilute the sampleTime-consuming and results in sample dilution[9]Potential for protein loss due to membrane adsorption[8]

Troubleshooting Guide

Problem: I see high background fluorescence in my downstream application.

  • Possible Cause: Incomplete removal of unconjugated this compound dye is the most common cause of high background.[1][2]

  • Solution:

    • Repeat Purification: If using a spin column, a single pass may not be sufficient, especially if the initial dye-to-protein ratio was high.[8] Consider processing the sample through a second, fresh spin column.[8]

    • Optimize Washing: When using ultrafiltration (spin columns), ensure you perform multiple wash steps (at least 2-3) to thoroughly remove all traces of free dye from the filter unit.[1]

    • Alternative Method: For very high dye concentrations, dialysis followed by SEC may provide a more complete purification.[12]

Problem: My purified conjugate has low or no fluorescence.

  • Possible Cause 1: Over-labeling and Self-Quenching. Attaching too many this compound molecules to a single protein can cause them to interact, dissipating energy as heat rather than light, a phenomenon known as quenching.[13][14] This is a known issue with cyanine dyes like Cy5 and Cy7 and can also affect this compound.[13]

  • Solution: Reduce the molar ratio of dye to your target molecule in the labeling reaction.[14] Aim for a lower Degree of Labeling (DOL). You may need to perform a titration to find the optimal ratio for your specific protein.

  • Possible Cause 2: Photobleaching. Cyanine dyes are sensitive to light.[][14]

  • Solution: Protect the dye and the conjugate from light at all stages of the experiment, including during the reaction, purification, and storage, by using amber tubes or covering tubes with foil.[14]

Problem: My labeled protein precipitated during or after the labeling reaction.

  • Possible Cause 1: High Degree of Labeling (DOL). Over-labeling can alter the solubility of the protein, leading to aggregation and precipitation.[14]

  • Solution: Decrease the molar excess of the this compound dye in the reaction to achieve a lower DOL.[14]

  • Possible Cause 2: Inappropriate Buffer Conditions. The reaction buffer's pH may be too close to the isoelectric point (pI) of your protein, reducing its solubility.

  • Solution: Ensure the pH of your reaction buffer is suitable for your protein's stability.[14] You can also test different buffer conditions, such as varying the salt concentration.[14]

  • Possible Cause 3: Organic Solvent. The DMSO or DMF used to dissolve the dye can cause some proteins to precipitate, especially if the concentration is too high (e.g., >10%).[15]

  • Solution: Minimize the volume of organic solvent added to the reaction mixture. Add the dissolved dye solution slowly to the protein solution while gently vortexing.

Problem: I'm losing a significant amount of my protein during purification.

  • Possible Cause: The purification method may not be optimal for your protein, or your protein may be binding to the column matrix or membrane. This can be an issue with ultrafiltration spin columns.[8]

  • Solution:

    • Method Selection: Ensure the MWCO of your ultrafiltration membrane or the fractionation range of your SEC resin is appropriate for your protein's size.[11] For a 50 kDa protein, a 30 kDa MWCO spin filter is generally suitable.

    • Pre-treat Column/Membrane: To reduce non-specific binding, you can sometimes pre-equilibrate the column or membrane with a blocking agent like Bovine Serum Albumin (BSA), followed by thorough washing, before adding your sample.

    • Switch Methods: If protein loss remains high with spin columns, consider using dialysis, which typically has very high recovery rates.[1]

Detailed Experimental Protocol: Dye Removal Using a Spin Desalting Column

This protocol describes a common and rapid method for removing unconjugated this compound dye from a labeled protein sample (e.g., an antibody) using a commercially available spin desalting column.

Materials:

  • Labeled protein solution (e.g., this compound-antibody conjugate)

  • Spin Desalting Column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Microcentrifuge Collection Tubes

  • Microcentrifuge

  • Elution Buffer (e.g., PBS, pH 7.4)

Workflow Diagram:

cluster_prep Column Preparation cluster_purify Sample Purification cluster_result Result p1 1. Invert column to resuspend resin p2 2. Remove bottom closure and loosen cap p1->p2 p3 3. Place in collection tube p2->p3 p4 4. Centrifuge to remove storage buffer p3->p4 s1 5. Place column in a new collection tube p4->s1 s2 6. Apply labeling reaction mixture to resin s1->s2 s3 7. Centrifuge to collect purified sample s2->s3 r1 Purified Labeled Protein (in collection tube) s3->r1 r2 Free Dye & Buffer Salts (retained in column) s3->r2

Figure 2. Experimental workflow for dye removal via spin column.

Procedure:

  • Column Preparation:

    • Invert the spin column sharply several times to resuspend the packed resin.

    • Remove the bottom closure and loosen the cap.

    • Place the column into a microcentrifuge collection tube.

    • Centrifuge for 2 minutes at 1,500 x g to remove the storage buffer.

  • Sample Loading:

    • Discard the storage buffer and the collection tube. Place the spin column into a new, clean collection tube.

    • Slowly apply your labeling reaction mixture to the center of the compacted resin bed.

  • Elution:

    • Centrifuge the column for 2 minutes at 1,500 x g.

    • The eluate in the collection tube is your purified, labeled protein.[1] The unconjugated this compound dye remains trapped in the resin.[1]

  • Storage:

    • Store the purified labeled protein protected from light at 4°C for short-term use or at -20°C in single-use aliquots for long-term storage.[15] Avoid repeated freeze-thaw cycles.[15]

References

Cy3.5 Dye Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Cy3.5 dye with various mounting media. Find troubleshooting tips and answers to frequently asked questions to ensure the best performance and photostability of your fluorescently labeled samples.

Frequently Asked Questions (FAQs)

Q1: What are the key spectral properties of this compound dye?

This compound is a bright orange-red fluorescent dye belonging to the cyanine family. Its core spectral properties are essential for selecting the appropriate microscope filters and laser lines for excitation.[1]

PropertyValue
Excitation Maximum ~581 nm
Emission Maximum ~596 nm
Molar Extinction Coefficient ~150,000 cm⁻¹M⁻¹
Quantum Yield ~0.15 - 0.4
Fluorescence Lifetime (in PBS) 0.5 ns

Q2: Which mounting media are commonly used with cyanine dyes like this compound?

Several commercial and homemade mounting media are available. The most common choices include ProLong™ Gold Antifade Mountant, VECTASHIELD® Mounting Medium, and homemade Mowiol-based media.[1] The choice of mounting medium can significantly impact the fluorescence signal and photostability of this compound.[1]

Q3: How does the choice of antifade reagent affect this compound fluorescence?

Antifade reagents are crucial for preserving fluorescence by scavenging reactive oxygen species that cause photobleaching.[2] However, not all antifade reagents are compatible with cyanine dyes.

  • Recommended: n-Propyl gallate (NPG) and 1,4-diazabicyclo[2.2.2]octane (DABCO) are generally considered safe and effective for cyanine dyes.[1]

  • Use with Caution: p-Phenylenediamine (PPD), a common component in some mounting media like the original VECTASHIELD®, has been reported to react with and quench the fluorescence of cyanine dyes, potentially leading to a significant drop in the initial signal.[1] Newer formulations like VECTASHIELD® PLUS claim improved compatibility.[1]

Q4: Are there differences in performance between aqueous and non-polar mounting media for this compound?

Yes, the polarity of the mounting medium can affect the brightness of cyanine dyes. Cyanine dyes, including those similar to this compound, have been reported to be brighter and more photostable in non-polar, plastic-based mounting media like DPX and Permount™ compared to aqueous-based media.[3][4] However, these non-polar media require dehydration of the sample, which may not be suitable for all experimental needs.[3][4]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound dye with different mounting media.

Problem Possible Cause Solution
Weak or No Signal Initial Quenching by Mounting Medium: Some mounting media, particularly those containing PPD, can cause an initial drop in this compound fluorescence.[1]* Switch to a mounting medium known to be compatible with cyanine dyes, such as ProLong™ Gold or a homemade medium with NPG or DABCO.[1] * If using VECTASHIELD®, consider their newer formulations that claim better compatibility with cyanine dyes.[1]
Photobleaching: Excessive exposure to excitation light can lead to rapid fading of the fluorescent signal.* Use a mounting medium with a high-quality antifade reagent. * Minimize exposure time and excitation light intensity during image acquisition. * Use a more sensitive detector to reduce the required excitation power.
Low Antibody Concentration or Inefficient Staining: The issue may lie in the staining protocol rather than the mounting medium.* Optimize primary and secondary antibody concentrations through titration. * Ensure adequate incubation times and proper washing steps.
High Background Fluorescence Autofluorescence from Mounting Medium: Some mounting media can exhibit autofluorescence, obscuring the specific signal.* Select a mounting medium with low autofluorescence. * If autofluorescence is unavoidable, perform background subtraction during image analysis.
Non-specific Antibody Binding: Inadequate blocking or high antibody concentrations can lead to non-specific binding and high background.* Ensure proper blocking of the sample (e.g., with BSA or serum). * Titrate antibodies to the lowest concentration that provides a specific signal.
Inconsistent Results Batch-to-Batch Variability of Homemade Media: The composition and performance of homemade mounting media can vary between preparations.[1]* Prepare large batches of homemade mounting medium and test for consistency. * For critical experiments, consider using a commercial mounting medium for higher reproducibility.

Quantitative Data Summary

While extensive quantitative data for this compound in various mounting media is limited, the following table summarizes the expected performance based on available information for this compound and the spectrally similar Cy3 dye.

Mounting Medium This compound/Cy3 Photostability Initial Fluorescence Key Considerations
ProLong™ Gold Good to ExcellentLittle to no initial quenching reported.[1]Curing medium that provides long-term photobleach protection, making it suitable for archiving slides.[1]
VECTASHIELD® (Original) Potential for quenching and reduced stability.[1]Reports of significant initial quenching of cyanine dyes.[1]Contains PPD, which can negatively interact with cyanine dyes.[1] Newer "PLUS" formulation may offer improved performance.[1]
Mowiol (with NPG or DABCO) GoodGenerally well-preserved.A cost-effective homemade option, but performance can be subject to batch-to-batch variability.[1]
DPX/Permount™ (Non-polar) ExcellentEnhanced brightness compared to aqueous media.[3][4]Requires sample dehydration, which can cause tissue shrinkage and is not suitable for all applications.[3][4]

Experimental Protocols

Protocol for Evaluating this compound Compatibility and Photostability in Different Mounting Media

This protocol provides a framework for systematically comparing the performance of this compound in various mounting media.

1. Sample Preparation:

  • Prepare multiple identical biological samples stained with a this compound-conjugated antibody or probe using a standardized immunofluorescence protocol.
  • Ensure thorough washing to remove any unbound fluorophores.
  • After the final wash, carefully remove as much residual buffer as possible without allowing the sample to dry out.

2. Mounting:

  • Divide the samples into groups for each mounting medium to be tested (e.g., ProLong™ Gold, VECTASHIELD®, and homemade Mowiol with NPG).
  • Apply a small drop of the respective mounting medium to each sample.
  • Carefully place a coverslip over the sample, avoiding air bubbles.
  • For hardening mounting media like ProLong™ Gold, allow the slides to cure for 24 hours at room temperature in the dark.
  • For non-hardening media, seal the edges of the coverslip with nail polish to prevent drying.

3. Image Acquisition and Photobleaching Assay:

  • Use a fluorescence microscope equipped with appropriate filter sets for this compound (Excitation: ~581 nm, Emission: ~596 nm).[1]
  • For each slide, locate a representative field of view.
  • Initial Intensity Measurement: Acquire an initial image using a fixed set of imaging parameters (e.g., exposure time, laser power, gain).
  • Photobleaching: Continuously expose the same field of view to the excitation light for a defined period (e.g., 60-180 seconds).
  • Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 10 seconds) during the continuous exposure.

4. Data Analysis:

  • Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity of specific regions of interest (ROIs) in each image of the time-lapse series.
  • For each mounting medium, plot the normalized fluorescence intensity (as a percentage of the initial intensity) against time.
  • Compare the photobleaching curves to determine the relative photostability of this compound in each mounting medium. A slower decay rate indicates higher photostability.
  • Compare the initial fluorescence intensity measurements between the different mounting media to assess any quenching effects.

Visual Guides

G start Start: Select Mounting Medium for this compound long_term Long-term storage and high photostability required? start->long_term cost Is cost a major factor? long_term->cost No prolong ProLong™ Gold long_term->prolong Yes quenching Concerned about potential initial signal quenching? cost->quenching No mowiol Homemade Mowiol with NPG/DABCO cost->mowiol Yes quenching->prolong Yes vectashield VECTASHIELD® (use with caution) quenching->vectashield No

Caption: Decision tree for selecting a suitable mounting medium for this compound.

G cluster_prep Sample Preparation cluster_mount Mounting cluster_acq Image Acquisition & Analysis stain Stain Sample with This compound Conjugate wash Wash to Remove Unbound Dye stain->wash mount Mount in Different Media wash->mount cure Cure or Seal Coverslip mount->cure image Acquire Initial Image cure->image bleach Photobleach Sample image->bleach analyze Analyze Intensity Decay bleach->analyze

Caption: Experimental workflow for comparing this compound stability in mounting media.

References

Technical Support Center: Optimizing Laser Power for Cy3.5 Excitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on optimizing laser power for the excitation of Cyanine 3.5 (Cy3.5) in fluorescence-based applications. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key spectral properties of this compound?

This compound is a bright, orange-red fluorescent dye. Its spectral characteristics are crucial for selecting appropriate excitation sources and emission filters.

PropertyValueReference
Excitation Maximum (λex) ~581 nm[1]
Emission Maximum (λem) ~596 nm[1]
Molar Extinction Coefficient (ε) 150,000 cm⁻¹M⁻¹[2]
Fluorescence Quantum Yield (Φf) ~0.15[2]
Fluorescence Lifetime (τ) ~0.5 ns[3]

Q2: Which lasers are suitable for exciting this compound?

Given its excitation maximum around 581 nm, several common laser lines can efficiently excite this compound. The choice of laser will depend on the instrumentation available.

  • 561 nm laser: This is an excellent choice as it is very close to the excitation peak of this compound, ensuring high absorption and bright fluorescence.

  • 532 nm laser: While further from the peak than the 561 nm laser, the 532 nm laser is a common and powerful option that can still effectively excite this compound.[4]

  • Broad-spectrum lamps (e.g., Xenon or Mercury arc lamps): In widefield fluorescence microscopy, these lamps can be used with an appropriate excitation filter (e.g., a 560/25 nm bandpass filter) to isolate the desired wavelength range for this compound excitation.

Q3: What is photobleaching and how does it affect this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of fluorescence.[5][6] For this compound, as with other cyanine dyes, the primary mechanism is photooxidation. The process involves the fluorophore entering a long-lived, reactive triplet state, which can then react with molecular oxygen to generate reactive oxygen species (ROS). These ROS then chemically damage the dye, rendering it non-fluorescent.[7]

Factors that accelerate this compound photobleaching include:

  • High laser power: More intense light increases the rate at which fluorophores enter the excited state, thus increasing the probability of transitioning to the destructive triplet state.

  • Long exposure times: Prolonged illumination leads to cumulative damage to the fluorophore population.

  • Presence of molecular oxygen: Oxygen is a key reactant in the photobleaching pathway.[7]

Troubleshooting Guides

Issue 1: Weak or No Fluorescence Signal

A weak or absent signal can be frustrating. The following workflow can help diagnose the root cause.

weak_signal_troubleshooting start Weak/No this compound Signal check_laser Is the correct laser line and power enabled? start->check_laser check_filters Are the excitation and emission filters correct for this compound? check_laser->check_filters Yes solution_laser Enable correct laser and start with low power (1-5%). check_laser->solution_laser No check_sample_prep Was the sample staining protocol followed correctly? check_filters->check_sample_prep Yes solution_filters Use filters appropriate for this compound (e.g., Ex: 560/25 nm, Em: 607/36 nm). check_filters->solution_filters No check_concentration Is the this compound concentration adequate? check_sample_prep->check_concentration Yes solution_sample_prep Review and optimize staining protocol (e.g., antibody concentrations, incubation times). check_sample_prep->solution_sample_prep No check_photobleaching Has significant photobleaching occurred? check_concentration->check_photobleaching Yes solution_concentration Increase this compound conjugate concentration if necessary. check_concentration->solution_concentration No solution_photobleaching Reduce laser power, exposure time, and use antifade reagents. check_photobleaching->solution_photobleaching Yes

Troubleshooting workflow for a weak or absent this compound signal.
Issue 2: Rapid Photobleaching

If your this compound signal fades quickly during imaging, consider the following solutions.

Possible CauseRecommended Solution
Excessive Laser Power Reduce the laser power to the minimum level required for a satisfactory signal-to-noise ratio (SNR). For confocal microscopy, starting at 0.2-5% of the maximum laser power is a good practice.[8] For live-cell imaging, it's recommended not to exceed 10-15% laser power.[8]
Long Exposure Times Decrease the camera exposure time and the frequency of image acquisition to the minimum necessary to capture the biological event of interest.
High Oxygen Concentration For live-cell imaging, use a specialized imaging buffer containing an oxygen scavenging system (e.g., GLOX or PCA/PCD) to remove dissolved oxygen.[7] For fixed samples, use a commercial antifade mounting medium.
Inappropriate Mounting Medium Use a commercial mounting medium specifically formulated to be compatible with cyanine dyes. Avoid reagents like p-Phenylenediamine (PPD), which can degrade Cy dyes.[7]
Issue 3: Signal Saturation

Saturated pixels (pixels with the maximum possible intensity value) prevent accurate quantification.

signal_saturation_troubleshooting start Signal Saturation check_detector Are the detector gain/voltage settings too high? start->check_detector check_laser_power Is the laser power too high? check_detector->check_laser_power No solution_detector Reduce detector gain/voltage. check_detector->solution_detector Yes check_concentration Is the fluorophore concentration too high? check_laser_power->check_concentration No solution_laser_power Reduce laser power. check_laser_power->solution_laser_power Yes solution_concentration Reduce the concentration of the this compound conjugate. check_concentration->solution_concentration Yes no_saturation No Saturation check_concentration->no_saturation No

Troubleshooting workflow for this compound signal saturation.

Experimental Protocols

Protocol 1: Determining Optimal Laser Power for Confocal Microscopy

The goal is to find the lowest laser power that provides a sufficient signal-to-noise ratio (SNR) without causing significant photobleaching or saturation.

Materials:

  • Your this compound-labeled sample (e.g., fixed cells on a slide)

  • Confocal microscope with a suitable laser for this compound excitation (e.g., 561 nm)

  • Image analysis software (e.g., ImageJ/Fiji)

Methodology:

  • Initial Setup:

    • Place your sample on the microscope stage and bring it into focus using brightfield or DIC to minimize light exposure.

    • Switch to the fluorescence channel for this compound.

    • Set the detector gain to a mid-range value.

    • Set the pinhole to 1 Airy Unit (AU).

    • Start with a very low laser power (e.g., 0.5-1% of maximum).

  • Image Acquisition Series:

    • Acquire an image at the initial low laser power.

    • Increase the laser power in small increments (e.g., 1-2% at a time).

    • Acquire an image at each power setting, keeping all other parameters (gain, pinhole, scan speed, pixel dwell time) constant.

    • Continue until you observe pixel saturation in the brightest regions of your image. Use the microscope software's look-up table (LUT) or histogram to identify saturated pixels (often displayed in a specific color like red).

  • Data Analysis:

    • Open the series of images in your image analysis software.

    • For each image, select a region of interest (ROI) that contains your specific signal and another ROI in a background area.

    • Measure the mean fluorescence intensity for both the signal and background ROIs.

    • Calculate the SNR for each laser power setting: SNR = (Mean Signal Intensity) / (Mean Background Intensity).

    • Plot the mean signal intensity and the SNR as a function of laser power.

  • Determining the Optimal Power:

    • The optimal laser power will be in the range where the SNR is high, but the signal is not yet saturated. This is typically on the linear portion of the intensity vs. power curve, just before it starts to plateau due to saturation.

Protocol 2: Minimizing Photobleaching in Live-Cell Imaging

Live-cell imaging requires a delicate balance between acquiring a good signal and keeping the cells healthy.

Materials:

  • Live cells expressing or labeled with a this compound probe

  • Live-cell imaging chamber with temperature and CO₂ control

  • Antifade reagent for live-cell imaging (optional, but recommended)

Methodology:

  • Optimize Imaging Conditions:

    • Use the lowest possible laser power that still provides a usable signal.

    • Use the highest possible camera sensitivity (gain) without introducing excessive noise.

    • Use the shortest possible exposure time.

    • Reduce the frequency of image acquisition to the minimum required to capture the dynamics of interest.

    • Use a shutter to block the excitation light path when not actively acquiring images.

  • Use of Antifade Reagents:

    • If photobleaching is still a significant issue, consider adding an antifade reagent to your imaging medium.[9] These reagents work by scavenging reactive oxygen species that cause photobleaching.

    • Always test the antifade reagent for any potential cytotoxicity to your specific cell type.

  • Create a Photobleaching Curve:

    • To quantify the rate of photobleaching under your imaging conditions, continuously acquire images of your sample over time.

    • Measure the fluorescence intensity of a specific region in each image.

    • Plot the normalized intensity as a function of time. This curve will show you how quickly your signal is decaying and can be used to correct for photobleaching in quantitative studies.[10]

References

Cy3.5 conjugate purification methods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cy3.5 Conjugate Purification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to ensure the successful purification of your this compound conjugates.

Frequently Asked Questions (FAQs)

Q1: Which purification method is best for removing unconjugated this compound dye?

The ideal method depends on your specific requirements, such as sample volume, protein concentration, desired purity, and available equipment.[1] The three most common and effective methods are Size Exclusion Chromatography (SEC), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and Dialysis.[1][2]

Q2: What is the optimal dye-to-protein ratio for this compound labeling?

The optimal degree of labeling (DOL) or dye-to-protein ratio balances signal intensity with protein function. For most antibodies, a DOL between 2 and 10 is recommended.[3][4] It's important to perform a titration with different molar ratios (e.g., 5:1, 10:1, 20:1 dye-to-protein) to find the ideal balance for your specific protein and application.[3][5] Over-labeling can lead to fluorescence quenching and protein precipitation.[3][6] Interestingly, this compound, much like Cy3, can exhibit an anomalous fluorescence enhancement upon conjugation to a protein, which can lead to brighter signals compared to other dyes.[4][7]

Q3: How do I store my purified this compound conjugate?

For short-term storage, keep the conjugate at 4°C. For long-term storage, aliquot the conjugate to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3] Always protect the conjugate from light to prevent photobleaching.[3][6]

Q4: Why is my protein precipitating after the conjugation reaction?

Protein precipitation can be caused by several factors:

  • High Degree of Labeling (DOL): Attaching too many hydrophobic dye molecules can reduce the solubility of the protein.[6] Try reducing the molar ratio of dye to protein in the reaction.[6]

  • Inappropriate Buffer pH: If the reaction buffer pH is too close to the isoelectric point (pI) of your protein, it can cause aggregation.

  • Organic Solvent: The DMSO or DMF used to dissolve the dye can denature sensitive proteins. Use the minimum volume necessary.[5]

Purification Method Comparison

The choice of purification technique is critical for obtaining high-quality conjugates. The table below provides a comparison of the most common methods.

FeatureSize Exclusion Chromatography (SEC)Reverse-Phase HPLC (RP-HPLC)Dialysis
Principle Separation based on molecular size.[8]Separation based on hydrophobicity.[9]Diffusion across a semi-permeable membrane based on a molecular weight cut-off (MWCO).[1]
Primary Use Rapid removal of unconjugated dye, buffer exchange.[1][10]High-resolution purification of labeled peptides and proteins.[2][11]Removal of free dye from larger sample volumes.[1][10]
Speed Fast (5-15 minutes for spin columns).[1]Moderate to Slow (depends on gradient and column).Slow (several hours to overnight).[10]
Purity Achieved Good to Excellent.Very High.Good.
Yield High (>90% for spin columns).Variable, depends on sample and protocol.High (>90%), but potential for sample loss.
Scalability Excellent (from µg to grams).Excellent (analytical to preparative scale).Good for medium to large volumes.
Key Advantage Speed and ease of use, especially with pre-packed spin columns.[1]Highest resolution, can separate differently labeled species.Simple, requires minimal specialized equipment.
Key Disadvantage Potential for sample dilution with gravity columns.Requires specialized HPLC equipment; potential for protein denaturation.Time-consuming; risk of sample dilution.[12]

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound conjugates.

Problem 1: High Background or Non-Specific Staining

Cause: The most common cause is the presence of residual, unconjugated (free) this compound dye in the purified conjugate solution.[3][5]

Solution Workflow:

Start High Background Observed Check_Purification Was the conjugate purified post-labeling? Start->Check_Purification Repurify Re-purify the conjugate Check_Purification->Repurify Yes Check_Purification->Repurify No SEC Use Size Exclusion Chromatography (SEC) for rapid cleanup Repurify->SEC For speed Dialysis Perform extensive Dialysis with multiple buffer changes Repurify->Dialysis For volume Validate Validate purity via Spectrophotometry or HPLC SEC->Validate Dialysis->Validate End Proceed with Validated Conjugate Validate->End No free dye detected Inadequate Purification may be incomplete Validate->Inadequate Free dye detected Inadequate->Repurify

Caption: Troubleshooting workflow for high background fluorescence.

Problem 2: Low or No Fluorescent Signal from Conjugate

Cause: This can result from inefficient conjugation, over-labeling leading to self-quenching, or protein degradation.[3][6]

Solution Workflow:

Start Low or No Fluorescent Signal Check_DOL Calculate Degree of Labeling (DOL) Start->Check_DOL DOL_Low DOL is too low (<1) Check_DOL->DOL_Low Low Abs(dye) DOL_High DOL is too high (>10) Check_DOL->DOL_High High Abs(dye) Check_Protein Assess Protein Integrity (e.g., via SDS-PAGE) Check_DOL->Check_Protein DOL appears normal Optimize_Labeling Optimize Labeling Reaction: - Increase dye:protein ratio - Check buffer pH (8.3-8.5) - Confirm protein concentration DOL_Low->Optimize_Labeling Reduce_Labeling Reduce Labeling Molar Ratio to prevent quenching DOL_High->Reduce_Labeling End_Good Re-label and Purify Optimize_Labeling->End_Good Reduce_Labeling->End_Good Check_Protein->End_Good Intact End_Bad Source new protein Check_Protein->End_Bad Degraded

Caption: Troubleshooting workflow for low fluorescence signal.

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (Spin Column)

This method is ideal for rapid purification and buffer exchange of small-volume samples.[1][10]

  • Column Preparation: Remove the spin column's bottom closure and place it in a collection tube. Centrifuge at 1,000 x g for 2 minutes to remove the storage buffer.[1]

  • Equilibration: Add 500 µL of your desired buffer (e.g., PBS, pH 7.4) to the column. Centrifuge at 1,000 x g for 2 minutes. Discard the flow-through. Repeat this step 2-3 times.[1][10]

  • Sample Loading: Place the column in a new, clean collection tube. Slowly apply the entire conjugation reaction mixture to the center of the resin bed.[1]

  • Elution: Centrifuge the column at 1,000 x g for 3 minutes. The eluate in the collection tube contains your purified this compound conjugate. The unconjugated dye remains in the column resin.[1][10]

Protocol 2: Purification by Dialysis

This technique is suitable for larger sample volumes and effectively removes small molecules like unconjugated dyes.[1]

  • Membrane Preparation: Prepare the dialysis tubing or cassette (e.g., 10 kDa MWCO) according to the manufacturer's instructions. This often involves rinsing with deionized water.[1]

  • Sample Loading: Secure one end of the tubing with a clip. Load your sample into the tubing, leaving some space for headspace. Seal the other end.[1]

  • Dialysis: Immerse the sealed dialysis bag in a beaker containing dialysis buffer (e.g., PBS, pH 7.4). The buffer volume should be at least 200-500 times the sample volume.[1][10] Place on a stir plate at 4°C with gentle stirring.

  • Buffer Changes: Dialyze for at least 2-4 hours. Discard the buffer and replace it with fresh buffer. Repeat the buffer change at least two more times. For complete removal of free dye, an overnight dialysis step is recommended.[1]

  • Sample Recovery: Carefully remove the bag from the buffer, and transfer the purified conjugate into a clean tube.

Protocol 3: Purification by Reverse-Phase HPLC (Peptides)

RP-HPLC provides high-resolution purification for labeled peptides based on hydrophobicity.[2][9]

  • System Preparation: Use a C18 column suitable for peptide separation. Equilibrate the system with a mobile phase of 95% Solvent A (e.g., 0.1% TFA in water) and 5% Solvent B (e.g., 0.1% TFA in acetonitrile).[11]

  • Sample Preparation: Dissolve the crude labeled peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).[2]

  • Injection and Elution: Inject the sample onto the column. Elute the peptide using a linear gradient, increasing the concentration of Solvent B over 30-60 minutes. Monitor the elution profile at both 214/280 nm (for the peptide) and ~581 nm (for this compound).

  • Fraction Collection: Collect fractions corresponding to the major peak that absorbs at both the peptide and dye wavelengths. This peak represents the purified this compound-peptide conjugate.

  • Final Step: Lyophilize the purified fractions to obtain the final product as a stable powder.[2]

cluster_0 Conjugation cluster_1 Purification (Choose One) cluster_2 Quality Control Protein Protein/Peptide in Amine-Free Buffer (pH 8.3-8.5) Reaction Incubate 1-2h at RT (Protected from Light) Protein->Reaction Dye This compound NHS Ester in Anhydrous DMSO Dye->Reaction SEC Size Exclusion Chromatography Reaction->SEC HPLC Reverse-Phase HPLC Reaction->HPLC Dialysis Dialysis Reaction->Dialysis QC Characterization: - Calculate DOL - Assess Purity (HPLC/SDS-PAGE) SEC->QC HPLC->QC Dialysis->QC Final Purified this compound Conjugate QC->Final

Caption: General experimental workflow for this compound conjugation and purification.

References

Validation & Comparative

A Head-to-Head Comparison: Cy3.5 vs. Alexa Fluor 568 in Photostability for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent dyes is a critical determinant of experimental success, particularly in applications requiring high sensitivity and prolonged imaging. This guide provides an objective comparison of the photostability and photophysical properties of two commonly used orange-red fluorescent dyes: Cy3.5 and Alexa Fluor 568.

While both dyes are utilized in a variety of applications, including fluorescence microscopy, immunofluorescence, and nucleic acid analysis, their performance under continuous light exposure can vary significantly. This comparison aims to provide a data-driven overview to inform the selection of the most appropriate fluorophore for your research needs. Generally, the Alexa Fluor family of dyes is recognized for its superior photostability compared to the cyanine (Cy) dye series.

Quantitative Data Summary

The following table summarizes the key photophysical properties of this compound and Alexa Fluor 568, which are crucial for determining their brightness and suitability for different imaging systems.

PropertyThis compoundAlexa Fluor 568
Excitation Maximum (λex) ~581 nm~578 nm
Emission Maximum (λem) ~596 nm~603 nm
Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) ~150,000~91,000
Fluorescence Quantum Yield (Φ) ~0.15~0.69[1][2]
Relative Brightness (ε x Φ) ~22,500~62,790

Photostability Comparison

Given the established trend of enhanced photostability within the Alexa Fluor series, it is reasonable to infer that Alexa Fluor 568 would exhibit greater resistance to photobleaching than this compound under similar experimental conditions.

Experimental Protocols

To enable researchers to perform their own direct comparisons, a detailed methodology for assessing fluorophore photostability is provided below. This protocol is adapted from established methods for comparing the photobleaching rates of fluorescent dyes.

Protocol for Comparative Photostability Analysis

Objective: To quantify and compare the photobleaching rates of this compound and Alexa Fluor 568 conjugated to a biomolecule (e.g., an antibody) under continuous illumination using fluorescence microscopy.

Materials:

  • Antibody or other biomolecule conjugated to this compound and Alexa Fluor 568, respectively.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Microscope slides and coverslips.

  • Fluorescence microscope equipped with a stable light source (e.g., mercury arc lamp or laser), appropriate filter sets for this compound/Alexa Fluor 568 (e.g., a TRITC/Cy3 filter set), and a sensitive camera (e.g., sCMOS or EMCCD).

  • Image acquisition and analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation:

    • Prepare solutions of the this compound- and Alexa Fluor 568-conjugated antibodies at the same molar concentration in PBS.

    • Mount a small volume of each solution onto a microscope slide and cover with a coverslip. Seal the coverslip to prevent evaporation.

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize.

    • Place the slide on the microscope stage and bring the sample into focus.

    • Select the appropriate filter set for the fluorophores.

    • Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate and rapid photobleaching. Ensure the same illumination intensity is used for both dyes.

  • Image Acquisition (Time-Lapse):

    • Begin a time-lapse acquisition sequence.

    • Continuously illuminate the sample and capture images at regular intervals (e.g., every 5-10 seconds).

    • Continue acquiring images until the fluorescence intensity has significantly decreased (e.g., to less than 50% of the initial intensity).

    • Repeat the process for the other fluorophore under identical conditions (illumination intensity, exposure time, camera gain, etc.).

  • Data Analysis:

    • Open the time-lapse image series in an image analysis software like ImageJ/Fiji.

    • Define a region of interest (ROI) within the fluorescent sample.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Correct for background fluorescence by measuring the intensity of a region with no sample and subtracting this value from the sample intensity at each time point.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time for both this compound and Alexa Fluor 568.

    • The dye that maintains a higher normalized fluorescence intensity for a longer duration is considered more photostable. The photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value) can be determined from the resulting decay curves.

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental workflows described in this guide.

Experimental Workflow for Photostability Comparison cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep1 Prepare equimolar solutions of This compound and Alexa Fluor 568 conjugates prep2 Mount samples on microscope slides prep1->prep2 acq1 Set up microscope with stable illumination and appropriate filters prep2->acq1 acq2 Initiate time-lapse imaging with continuous illumination acq1->acq2 acq3 Capture images at regular intervals acq2->acq3 an1 Measure mean fluorescence intensity in a defined ROI for each time point acq3->an1 an2 Correct for background fluorescence an1->an2 an3 Normalize intensity to initial value (t=0) an2->an3 an4 Plot normalized intensity vs. time an3->an4 an5 Compare photobleaching rates an4->an5

Caption: Workflow for comparing the photostability of fluorescent dyes.

Signaling Pathway of Photobleaching S0 Ground State (S0) S1 Singlet Excited State (S1) S0->S1 Light Absorption (Excitation) S1->S0 Fluorescence (Emission) T1 Triplet Excited State (T1) S1->T1 Intersystem Crossing Bleached Photobleached Dye (Non-fluorescent) S1->Bleached Photochemical Reaction T1->S0 Phosphorescence (slow) ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O2 ROS->Bleached Oxidation of Dye

Caption: Simplified signaling pathway of fluorophore photobleaching.

References

A Head-to-Head Comparison: Cy3.5 vs. DyLight 594 for Immunofluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of fluorescent dyes, selecting the optimal fluorophore is critical for generating high-quality, reproducible immunofluorescence data. This guide provides an objective comparison of two popular red fluorescent dyes, Cy3.5 and DyLight 594, to aid in making an informed decision for specific experimental needs.

This comparison delves into the key performance characteristics of each dye, supported by available data. We will explore their spectral properties, brightness, and photostability, offering a clear overview to guide your selection process.

At a Glance: Key Performance Metrics

To facilitate a rapid and straightforward comparison, the following table summarizes the essential quantitative data for this compound and DyLight 594.

PropertyThis compoundDyLight 594
Excitation Maximum (nm) ~581 - 591~593
Emission Maximum (nm) ~596 - 604~618
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~116,000 - 150,000~80,000
Quantum Yield (Φ) ~0.15 - 0.35Reported to be ~50% higher than Alexa Fluor 594 when conjugated to IgG[1]
Photostability Good, but some reports suggest poor chemical and photostability[2][3]High photostability and less pH-sensitive[4][5]
Brightness Bright orange-red fluorescence[2]Exceptionally bright and high-intensity[5][6]

Delving Deeper: A Comparative Analysis

Spectral Properties: Both this compound and DyLight 594 fall within the orange-red region of the visible spectrum, making them suitable for multiplexing with green and far-red fluorophores. Their excitation and emission maxima are very similar, allowing them to be used with standard filter sets and laser lines, such as the 561 nm and 594 nm lasers.[2]

Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield. This compound is known for its bright orange-red fluorescence.[2] DyLight 594 is reported to be exceptionally bright, with some sources claiming it is brighter than spectrally similar dyes like Alexa Fluor 594 when conjugated to an antibody.[1][6] The higher quantum yield of DyLight 594 when conjugated contributes significantly to its brightness.[1]

Photostability: Photostability, or the resistance to photobleaching upon exposure to excitation light, is a critical factor in immunofluorescence, especially for quantitative studies and confocal microscopy. DyLight 594 is marketed as a highly photostable and less pH-sensitive dye, which allows for more time for image capture.[4][5] While this compound is also considered to have good photostability, some sources indicate that cyanine dyes, in general, can be susceptible to photobleaching and that this compound may have poor chemical and photostability under certain conditions.[2][3]

Experimental Workflow: Indirect Immunofluorescence

The choice between this compound and DyLight 594 will ultimately depend on the specific application and experimental setup. Below is a general experimental workflow for indirect immunofluorescence, a common application for these dyes.

G Indirect Immunofluorescence Workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging cell_prep Cell/Tissue Preparation (e.g., culture on coverslips, sectioning) fixation Fixation (e.g., 4% PFA) cell_prep->fixation permeabilization Permeabilization (for intracellular targets, e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 5% Normal Goat Serum) permeabilization->blocking primary_ab Primary Antibody Incubation (binds to target antigen) blocking->primary_ab wash1 Wash Steps (e.g., PBS) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (conjugated to this compound or DyLight 594) wash1->secondary_ab wash2 Wash Steps (e.g., PBS) secondary_ab->wash2 mounting Mounting (with antifade reagent) wash2->mounting microscopy Fluorescence Microscopy (e.g., Confocal) mounting->microscopy

Caption: General workflow for indirect immunofluorescence staining.

Detailed Experimental Protocol

This protocol provides a general guideline for indirect immunofluorescence staining of cultured cells. Optimization may be required for specific cell types, antigens, and antibodies.

  • Cell Preparation:

    • Culture cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

  • Fixation:

    • Gently wash the cells twice with Phosphate Buffered Saline (PBS).

    • Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular antigens):

    • If the target antigen is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with a blocking buffer (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Aspirate the blocking buffer from the coverslips and add the diluted primary antibody.

    • Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG conjugated to this compound or DyLight 594) to its optimal concentration in the blocking buffer.

    • Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature in the dark to protect the fluorophore from light.

  • Final Washes:

    • Wash the cells three times with PBS for 5 minutes each in the dark. A final wash with distilled water can help to remove salt crystals.

  • Mounting:

    • Mount the coverslips onto glass microscope slides using a mounting medium containing an antifade reagent to preserve the fluorescence signal.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Examine the slides using a fluorescence microscope equipped with the appropriate filter sets for this compound or DyLight 594.

    • Store the slides flat at 4°C in the dark.

Logical Comparison of Key Features

G cluster_cy35 This compound cluster_dylight594 DyLight 594 cluster_shared Shared Characteristics cy35_bright Bright Fluorescence shared_app Immunofluorescence cy35_bright->shared_app cy35_photostability Good Photostability (variable reports) cy35_photostability->shared_app cy35_spectral Ex/Em: ~581/596 nm shared_laser 561/594 nm Laser Compatible cy35_spectral->shared_laser dy594_bright Exceptionally Bright dy594_bright->shared_app dy594_photostability High Photostability dy594_photostability->shared_app dy594_spectral Ex/Em: ~593/618 nm dy594_spectral->shared_laser shared_spectral Orange-Red Emission shared_spectral->shared_app shared_laser->shared_app

Caption: Key feature comparison of this compound and DyLight 594.

Conclusion

Both this compound and DyLight 594 are excellent choices for immunofluorescence applications in the orange-red spectrum. The decision between the two will likely be guided by the specific requirements of the experiment. For applications demanding the highest possible brightness and photostability, such as the detection of low-abundance targets or prolonged imaging sessions, DyLight 594 may offer an advantage. This compound remains a robust and widely used fluorophore that provides bright signals for a variety of immunofluorescence applications. Researchers should consider the specific instrumentation available and the nature of their target antigen when selecting the most appropriate dye for their studies.

References

A Head-to-Head Comparison of Cy3.5 and Atto 565 for Single-Molecule Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on single-molecule imaging studies, the choice of fluorophore is a critical decision that profoundly impacts data quality and experimental success. An ideal fluorescent probe for these applications must exhibit high brightness, exceptional photostability, and minimal blinking. This guide provides an objective, data-driven comparison of two popular orange-red fluorescent dyes, Cy3.5 and Atto 565, to inform their selection for demanding single-molecule applications.

Atto 565, a rhodamine-based dye, and this compound, a member of the cyanine family, are both frequently employed in techniques such as single-molecule Förster Resonance Energy Transfer (smFRET). While spectrally similar, their underlying chemical structures give rise to distinct photophysical behaviors. Atto 565 is generally recognized for its rigid structure, which contributes to its high quantum yield and photostability.[1] In contrast, cyanine dyes like this compound, while possessing a high extinction coefficient, are known for their flexible polymethine chain which can be more susceptible to photoisomerization and subsequent photobleaching.

Photophysical and Spectral Properties

The brightness of a fluorophore, a key parameter for single-molecule detection, is the product of its molar extinction coefficient (how efficiently it absorbs photons) and its fluorescence quantum yield (how efficiently it converts absorbed photons into emitted fluorescence). Atto 565 demonstrates an exceptionally high quantum yield, making it an intensely bright dye.[1] While this compound has a strong extinction coefficient, its quantum yield is generally lower and can be more sensitive to its local environment.[2]

A summary of their core photophysical properties is presented below:

PropertyThis compoundAtto 565
Excitation Maximum (λex) ~581 nm[3][4]~564 nm[5]
Emission Maximum (λem) ~596 nm[3][4]~590 nm[5]
Molar Extinction Coefficient (ε) 116,000-125,000 cm⁻¹M⁻¹[3][4]120,000 cm⁻¹M⁻¹[5]
Fluorescence Quantum Yield (Φ) Environment-dependent, generally lower than Atto 565~0.90[5]
Fluorescence Lifetime (τ) Environment-dependent~4.0 ns[5]

Performance in Single-Molecule Imaging

For single-molecule studies that require long observation times, photostability is arguably the most critical fluorophore characteristic. The consensus in the literature and manufacturer documentation points to the superior photostability of the Atto dye family over conventional cyanine dyes.

Blinking and Dark States: Fluorophore "blinking"—transient excursions into non-fluorescent dark states—can complicate data analysis in single-molecule experiments. This behavior is often linked to the formation of long-lived triplet states. Cyanine dyes, in particular, are known to exhibit blinking. While this can be a disadvantage for tracking studies, it has been exploited in super-resolution techniques like STORM. The use of specialized imaging buffers containing oxygen scavenging systems and triplet state quenchers is essential to mitigate blinking for both dye families.

Experimental Protocols

Protocol 1: Labeling of Amino-Modified Oligonucleotides with this compound NHS Ester

This protocol is adapted for a 20-30 nmol scale labeling reaction, suitable for preparing DNA constructs for smFRET studies.

Materials:

  • Amino-modified oligonucleotide (1 mM stock in nuclease-free water or TE buffer, pH 8.0)

  • (E)-Cyanine 3.5 NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0

  • Microcentrifuge tubes

Procedure:

  • Prepare Dye Stock Solution: Allow the vial of this compound NHS ester to equilibrate to room temperature. Prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous DMSO. This solution should be prepared fresh for each reaction.[3]

  • Set up Labeling Reaction: In a microcentrifuge tube, combine 20-30 nmol of the amino-modified oligonucleotide with the labeling buffer to a final volume of 200 µL.[3]

  • Add Dye: Add 20 µL of the 10 mg/mL this compound NHS ester stock solution to the oligonucleotide solution.[3]

  • Incubation: Vortex the reaction mixture gently and incubate for 2-4 hours at room temperature, protected from light.[3]

  • Purification: After incubation, the labeled oligonucleotide must be purified from the unreacted dye. This is typically achieved using ethanol precipitation, size-exclusion chromatography, or HPLC. Dual HPLC purification is highly recommended for single-molecule applications to ensure sample purity.[4]

Protocol 2: Single-Molecule Imaging Buffer with Oxygen Scavenging System

To enhance photostability and reduce blinking, a specialized imaging buffer is required. The protocatechuic acid (PCA)/protocatechuate-3,4-dioxygenase (PCD) system is a highly effective oxygen scavenger.[5][7]

Materials:

  • Imaging Buffer Base (e.g., 10 mM Tris-HCl, pH 8.0, 50 mM NaCl)

  • Protocatechuic acid (PCA)

  • Protocatechuate-3,4-dioxygenase (PCD)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) - a triplet state quencher

Procedure:

  • Prepare the imaging buffer base.

  • Immediately before imaging, add the components of the oxygen scavenging system and the triplet state quencher. A common final concentration is 2.5 mM PCA, 50 nM PCD, and 1-2 mM Trolox.[5][8]

  • The solution is then introduced into the sample chamber for imaging. The system works to enzymatically remove dissolved oxygen, which is a primary cause of photobleaching.[5]

Visualizing the Workflow

A typical experimental workflow for a single-molecule FRET experiment involves several key stages, from biomolecule preparation to data analysis.

smFRET_Workflow cluster_prep Sample Preparation cluster_imaging Data Acquisition cluster_analysis Data Analysis A Biomolecule Labeling (e.g., Oligonucleotide with this compound/Atto 565) B Purification of Labeled Biomolecule (HPLC) A->B C Surface Immobilization (e.g., Biotin-Streptavidin) B->C D TIRF Microscopy Imaging C->D E Addition of Imaging Buffer (with Oxygen Scavenger) F Spot Detection & Intensity vs. Time Traces D->F E->D G FRET Efficiency Calculation F->G H Kinetic & Conformational Analysis G->H

Caption: General workflow for a single-molecule FRET experiment.

Conclusion and Recommendations

Both this compound and Atto 565 are capable fluorophores for single-molecule imaging. The optimal choice depends on the specific demands of the experiment.

  • Choose Atto 565 for:

    • Experiments requiring the longest possible observation times and maximum photostability.

    • Studies where high quantum yield and brightness are paramount for detecting weakly expressed or transient species.

    • Applications where predictable and stable photophysical performance is critical for quantitative analysis.

  • Choose this compound when:

    • It is part of an established FRET pair (e.g., with Cy5.5) for which protocols and characterization already exist.[6]

    • Cost is a significant consideration, as cyanine dyes can sometimes be more economical.

    • The slightly red-shifted excitation maximum is better suited for the available laser lines.

For researchers pushing the boundaries of single-molecule observation and demanding the highest signal-to-noise and longevity, the superior photostability and quantum yield of Atto 565 make it the more compelling choice. However, this compound remains a viable and well-characterized option, particularly within established experimental frameworks. In all single-molecule experiments using these dyes, the use of a robust oxygen scavenging system and triplet state quenchers is non-negotiable for acquiring high-quality data.

References

A Researcher's Guide to Validating Cy3.5 Fluorescence Signal Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence microscopy and other fluorescence-based assays, ensuring the specificity of the fluorescent signal is paramount to generating reliable and reproducible data. This guide provides an objective comparison of Cyanine 3.5 (Cy3.5) with its common alternatives, supported by experimental data and detailed protocols for validating signal specificity.

This compound is a popular orange-red fluorescent dye known for its brightness and high photostability. However, like all fluorescent probes, its signal requires rigorous validation to ensure it accurately represents the target of interest and is not a result of non-specific binding or other artifacts. This guide will delve into the essential methods for validating this compound signal specificity and compare its performance with other commonly used fluorescent dyes in the same spectral region: Alexa Fluor 594, DyLight 594, and ATTO 565.

Performance Comparison of this compound and Alternatives

The choice of a fluorescent dye can significantly impact the quality and reliability of experimental results. The following table summarizes key photophysical properties of this compound and its alternatives. While direct side-by-side quantitative comparisons of signal specificity under identical conditions are not always available in a single source, the general consensus in the literature and from manufacturer documentation is that Alexa Fluor and ATTO dyes often exhibit higher photostability and brightness.[1][2]

PropertyThis compoundAlexa Fluor 594DyLight 594ATTO 565
Excitation Max (nm) ~581~590~593[3][4]~564[5]
Emission Max (nm) ~596~617~618[3][4]~590[5]
Molar Extinction Coefficient (cm⁻¹M⁻¹) Not consistently reported~90,000~80,000[4][6]~120,000[5]
Quantum Yield HighNot consistently reportedReported to be ~50% higher than Alexa Fluor 594 when conjugated to IgG[7]~0.90[5]
Photostability GoodHigher than Cy dyes[8][9]Reported to have slightly longer lifetime and photostability than Alexa 594[7]High thermal and photostability[5][10]

Key Experiments for Validating Fluorescence Signal Specificity

To ensure that the observed fluorescence signal is specific to the target molecule, a series of validation experiments are crucial. These experiments are designed to address potential issues such as non-specific antibody binding, autofluorescence, and spectral bleed-through.

Antibody Specificity Validation

The specificity of the primary antibody is the foundation of a reliable immunofluorescence experiment.[11] An antibody that cross-reacts with off-target proteins will produce a misleading fluorescent signal, regardless of the fluorophore used.

Experimental Protocol: Western Blotting

Western blotting is a fundamental technique to verify that the primary antibody recognizes a single protein of the correct molecular weight.[12][13]

Materials:

  • Cell or tissue lysates (positive and negative controls)

  • SDS-PAGE gels

  • Transfer apparatus

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate protein lysates by SDS-PAGE.

  • Transfer proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[14]

  • Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Expected Outcome: A single band at the expected molecular weight of the target protein. The absence of a band in knockout/knockdown cell lysates provides strong evidence of specificity.[13][15]

cluster_prep Sample Preparation cluster_transfer Transfer cluster_probing Immunoprobing cluster_detection Detection Lysates Cell/Tissue Lysates SDS_PAGE SDS-PAGE Lysates->SDS_PAGE Load Transfer Membrane Transfer SDS_PAGE->Transfer Electroblot Block Blocking Transfer->Block Incubate Primary_Ab Primary Antibody Block->Primary_Ab Incubate Wash1 Wash Primary_Ab->Wash1 Wash Secondary_Ab Secondary Antibody Wash1->Secondary_Ab Incubate Wash2 Wash Secondary_Ab->Wash2 Wash Detect Chemiluminescence Wash2->Detect Add Substrate Image Imaging Detect->Image Capture

Workflow for Antibody Specificity Validation by Western Blotting.
Autofluorescence Control

Autofluorescence is the natural fluorescence emitted by some biological structures (e.g., mitochondria, lysosomes, collagen, elastin) that can interfere with the specific signal.[16][17]

Experimental Protocol: Unstained Control

The simplest way to assess autofluorescence is to prepare a sample without any fluorescent labels.[18]

Materials:

  • Your biological sample (cells or tissue sections)

  • Mounting medium

Procedure:

  • Prepare your sample using the same fixation, permeabilization, and blocking procedures as your stained samples.

  • Instead of adding primary and secondary antibodies, incubate with the antibody diluent alone.

  • Mount the sample.

  • Image the sample using the same filter sets and exposure times as your experimental samples.

  • Expected Outcome: Any signal detected in this control is due to autofluorescence. If the autofluorescence is significant, further steps such as photobleaching or using quenching agents like Sudan Black B may be necessary.[17][18]

cluster_prep Sample Preparation cluster_control Control Incubation cluster_imaging Imaging & Analysis Sample Biological Sample Fix_Perm Fixation & Permeabilization Sample->Fix_Perm Process No_Ab Incubate with Diluent (No Antibodies) Fix_Perm->No_Ab Incubate Mount Mount No_Ab->Mount Mount Image Image with Experimental Settings Mount->Image Acquire Analyze Analyze Autofluorescence Image->Analyze Assess Signal

Workflow for Assessing Autofluorescence using an Unstained Control.
Bleed-through Correction in Multicolor Imaging

In experiments involving multiple fluorophores, the emission spectrum of one dye can sometimes be detected in the filter set of another, a phenomenon known as bleed-through or crosstalk.[19][20]

Experimental Protocol: Single-Color Controls

To correct for bleed-through, it is essential to prepare and image samples stained with only one fluorophore at a time.[21][22]

Materials:

  • Your biological sample

  • Primary and secondary antibodies for each color channel

  • Mounting medium

Procedure:

  • Prepare a separate sample for each fluorophore you will be using in your multicolor experiment.

  • Stain each sample with only one primary and its corresponding fluorescently labeled secondary antibody.

  • Mount the samples.

  • Image each single-color control using all the filter sets that will be used in the final multicolor experiment.

  • Expected Outcome: The signal from a single fluorophore should ideally only be visible in its designated channel. Any signal detected in other channels is bleed-through. This information can be used to perform spectral unmixing or to adjust imaging parameters (e.g., using sequential scanning on a confocal microscope) to minimize crosstalk.[21][23]

cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Analysis Sample1 Sample 1 Stain1 Stain1 Sample1->Stain1 Stain with Fluorophore A Sample2 Sample 2 Stain2 Stain2 Sample2->Stain2 Stain with Fluorophore B Image1A Image1A Stain1->Image1A Image with Filter A Image1B Image1B Stain1->Image1B Image with Filter B Image2A Image2A Stain2->Image2A Image with Filter A Image2B Image2B Stain2->Image2B Image with Filter B Analyze1 Analyze1 Image1B->Analyze1 Quantify Bleed-through Analyze2 Analyze2 Image2A->Analyze2 Quantify Bleed-through

Workflow for Bleed-through Correction using Single-Color Controls.

Best Practices for Minimizing Non-Specific Signal

In addition to the validation experiments above, several best practices can help minimize non-specific fluorescence signals.

  • Blocking: Before applying the primary antibody, incubate the sample with a blocking solution, such as normal serum from the species in which the secondary antibody was raised or bovine serum albumin (BSA), to block non-specific binding sites.[24]

  • Washing: Thorough washing steps after antibody incubations are critical to remove unbound antibodies and reduce background.

  • Antibody Titration: Determine the optimal concentration of your primary and secondary antibodies to maximize the signal-to-noise ratio.

By implementing these validation experiments and best practices, researchers can confidently interpret their fluorescence data, ensuring that the observed signal is a true and specific representation of the biological question under investigation. The choice between this compound and its alternatives will depend on the specific requirements of the experiment, with factors such as brightness, photostability, and cost all playing a role in the decision-making process.

References

A Researcher's Guide to Selecting Negative Controls for Cy3.5 Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing immunofluorescence (IF), the confident interpretation of staining results hinges on the meticulous use of appropriate negative controls. This guide provides a comprehensive comparison of common negative controls for the Cy3.5 channel, supported by experimental data, to aid in the selection of the most suitable controls for your specific assay.

The cyanine dye, this compound, is a popular fluorophore in immunofluorescence studies due to its bright orange-red fluorescence. It has an excitation maximum around 579-581 nm and an emission maximum in the range of 591-596 nm.[1][2] However, like any fluorescence-based technique, IF is susceptible to artifacts and background noise that can lead to false-positive results. The implementation of proper negative controls is therefore not just recommended, but essential for validating the specificity of the observed signal.[3][4]

This guide will delve into the critical types of negative controls, their specific purposes, and provide a framework for their effective implementation and data interpretation in the context of this compound immunofluorescence staining.

Comparison of Key Negative Controls for this compound Immunofluorescence

The selection of a negative control strategy depends on the specific experimental question and potential sources of background noise. The following table summarizes the most critical negative controls and their performance in mitigating common immunofluorescence artifacts.

Negative Control TypePurposeExpected Outcome in this compound ChannelTypical Background Fluorescence Intensity (Hypothetical)Signal-to-Noise Ratio (Hypothetical)
Isotype Control To assess non-specific binding of the primary antibody.[3][5][6]Minimal to no fluorescence, indicating that the primary antibody is not binding non-specifically to cellular components.Low (e.g., 10-20 RFU)High
Secondary Antibody Only To evaluate non-specific binding of the secondary antibody.[3][7][8]No fluorescence, confirming that the secondary antibody is not binding to the sample in the absence of the primary antibody.Very Low (e.g., 5-10 RFU)Very High
Unstained Sample To determine the level of endogenous autofluorescence in the sample.[5][9]Some level of fluorescence may be observed, particularly in certain tissues, providing a baseline for background subtraction.Variable (e.g., 5-50+ RFU depending on tissue)N/A

Relative Fluorescence Units (RFU) are hypothetical and for comparative purposes only. Actual values will vary depending on the sample type, microscope settings, and other experimental parameters.

Experimental Protocols

To obtain reliable and reproducible immunofluorescence data, it is crucial to follow a well-defined protocol. Below are detailed methodologies for performing immunofluorescence staining with the appropriate negative controls for the this compound channel.

General Immunofluorescence Staining Protocol (Indirect Method)
  • Sample Preparation:

    • Culture cells on sterile coverslips or prepare tissue sections on microscope slides.

    • Wash briefly with Phosphate-Buffered Saline (PBS).

  • Fixation:

    • Fix the samples with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate samples with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Tween 20) for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the samples with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the this compound-conjugated secondary antibody in the blocking buffer.

    • Incubate the samples with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Washing:

    • Wash three times with PBST for 5 minutes each, protected from light.

  • Counterstaining (Optional):

    • Incubate with a nuclear counterstain such as DAPI for 5 minutes.

    • Wash twice with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Seal the edges with nail polish and let it dry.

  • Imaging:

    • Visualize the staining using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~580 nm, Emission: ~600 nm).

Negative Control Protocols
  • Isotype Control Protocol:

    • Follow the General Immunofluorescence Staining Protocol.

    • In step 5, instead of the primary antibody, incubate the sample with a this compound-conjugated isotype control antibody.

    • The isotype control should match the host species, isotype (e.g., IgG1, IgG2a), and concentration of the primary antibody.[5][10]

  • Secondary Antibody Only Control Protocol:

    • Follow the General Immunofluorescence Staining Protocol.

    • In step 5, omit the primary antibody and incubate the sample with only the blocking buffer.

    • Proceed with all subsequent steps, including the incubation with the this compound-conjugated secondary antibody.

  • Autofluorescence Control Protocol:

    • Follow the Sample Preparation and Fixation steps of the General Immunofluorescence Staining Protocol.

    • Mount the unstained sample directly after fixation and washing.

    • Image the sample using the same microscope settings as for the stained samples to visualize the endogenous fluorescence.

Visualizing the Workflow and Rationale

To further clarify the experimental design and the logical relationships between different controls, the following diagrams have been generated.

Immunofluorescence_Workflow Immunofluorescence Staining Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_final Final Steps Prep Prepare Cells/Tissues Fix Fixation Prep->Fix Perm Permeabilization (optional) Fix->Perm Block Blocking Perm->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb Wash1 Wash PrimaryAb->Wash1 SecondaryAb This compound Secondary Antibody Incubation Wash2 Wash SecondaryAb->Wash2 Wash1->SecondaryAb Mount Mounting Wash2->Mount Image Imaging Mount->Image Negative_Control_Decision_Tree Decision Tree for Selecting Negative Controls Start Start: Assess Potential Background Q1 Is non-specific primary antibody binding a concern? Start->Q1 Q2 Is non-specific secondary antibody binding a concern? Q1->Q2 No Isotype Use Isotype Control Q1->Isotype Yes Q3 Does the sample have inherent fluorescence? Q2->Q3 No SecondaryOnly Use Secondary Antibody Only Control Q2->SecondaryOnly Yes Unstained Use Unstained Sample Control Q3->Unstained Yes

References

A Head-to-Head Comparison of Cy3.5 and TAMRA for Oligonucleotide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in oligonucleotide-based assays, the selection of an appropriate fluorescent label is a critical determinant of experimental success. Among the myriad of available fluorophores, Cyanine 3.5 (Cy3.5) and Tetramethylrhodamine (TAMRA) are two commonly employed dyes for labeling oligonucleotides used in applications such as quantitative PCR (qPCR), Förster Resonance Energy Transfer (FRET), and fluorescence microscopy. This guide provides an objective comparison of the performance of this compound and TAMRA, supported by their photophysical properties and established experimental protocols, to aid in the selection of the optimal dye for specific research needs.

Quantitative Data Summary: Photophysical Properties

The selection of a fluorescent dye is heavily influenced by its spectral characteristics, brightness, and stability. The following table summarizes the key quantitative photophysical properties of this compound and TAMRA.

PropertyThis compoundTAMRA (5- or 6-isomer)
Excitation Maximum (λex) ~581 nm[1]~546 - 565 nm[2][3][4]
Emission Maximum (λem) ~596 nm[1]~575 - 580 nm[3][4][5]
Molar Extinction Coefficient (ε) ~125,000 cm⁻¹M⁻¹[1]~84,000 - 95,000 cm⁻¹M⁻¹[2][3][6]
Fluorescence Quantum Yield (Φ) ~0.15 - 0.35[7]~0.1 - 0.5[3][5][6][8]
Stokes Shift ~15 nm[1]~15 - 25 nm
Photostability Moderate to HighHigh[5]
pH Sensitivity Relatively pH-insensitive in the physiological rangepH-dependent, with optimal performance in neutral to slightly acidic conditions[5]
Hydrophobicity Less hydrophobicMore hydrophobic[5]

Detailed Experimental Protocols

The following protocols describe the general procedures for labeling amino-modified oligonucleotides with this compound and TAMRA NHS esters.

Oligonucleotide Labeling with Amine-Reactive Dyes (NHS Esters)

This protocol is a general guideline for the covalent labeling of amino-modified oligonucleotides with this compound or TAMRA N-hydroxysuccinimide (NHS) esters.

Materials:

  • Amino-modified oligonucleotide (lyophilized)

  • This compound NHS ester or TAMRA NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5-9.0

  • Nuclease-free water

  • Purification column (e.g., desalting column or HPLC)

Procedure:

  • Oligonucleotide Preparation: Dissolve the lyophilized amino-modified oligonucleotide in nuclease-free water or a suitable buffer (amine-free, e.g., 10 mM Tris, 0.1 mM EDTA, pH 8.0) to a stock concentration of 1 mM.

  • Dye Stock Solution Preparation: Immediately before use, allow the vial of this compound or TAMRA NHS ester to equilibrate to room temperature. Prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous DMSO.[1][9]

  • Labeling Reaction:

    • In a microcentrifuge tube, combine 20-30 nmol of the amino-modified oligonucleotide.

    • Add the labeling buffer to a final volume of approximately 200 µL.[1]

    • Add a 5-10 fold molar excess of the dye stock solution to the oligonucleotide solution.[9]

    • Gently vortex the reaction mixture.

    • Incubate for 2-4 hours at room temperature in the dark.[1]

  • Purification of the Labeled Oligonucleotide:

    • Remove the unreacted dye from the labeled oligonucleotide using a desalting column or by reverse-phase high-performance liquid chromatography (RP-HPLC) for higher purity.

  • Quantification and Storage:

    • Determine the concentration and degree of labeling of the purified oligonucleotide using UV-Vis spectroscopy.

    • Store the labeled oligonucleotide at -20°C, protected from light.

Visualizing Experimental Workflows and Signaling Pathways

Oligonucleotide Labeling Workflow

The following diagram illustrates the key steps in the process of labeling an oligonucleotide with a fluorescent dye and the subsequent purification.

Oligonucleotide_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage Oligo Amino-Modified Oligonucleotide Mix Mix Oligo and Dye in Labeling Buffer (pH 8.5-9.0) Oligo->Mix Dye This compound or TAMRA NHS Ester Dye->Mix Incubate Incubate at RT in the Dark Mix->Incubate Purify Purify via Desalting Column or HPLC Incubate->Purify Analyze Quantify and Assess Degree of Labeling Purify->Analyze Store Store at -20°C Analyze->Store

A flowchart of the oligonucleotide labeling and purification process.
Förster Resonance Energy Transfer (FRET) Signaling

This diagram illustrates the principle of FRET using a donor (e.g., a fluorophore like FAM) and an acceptor (e.g., TAMRA or this compound) pair on an oligonucleotide probe, a common application for these dyes.

References

A Comparative Guide to Cy3.5 and Its Alternatives for Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the realm of super-resolution microscopy, the choice of fluorescent probe is paramount to achieving high-quality, reproducible results. This guide provides an objective comparison of the cyanine dye Cy3.5 with its leading alternatives, Alexa Fluor 568 and ATTO 565, focusing on their performance in localization-based super-resolution techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy).

The advent of super-resolution microscopy has broken the diffraction barrier, enabling the visualization of cellular structures with unprecedented detail. The performance of the fluorophores used is a critical determinant of the final image quality, directly impacting localization precision, image resolution, and the ability to conduct long-term imaging. While this compound has been a commonly used fluorophore, a range of alternative dyes have been developed, often boasting superior performance in terms of brightness and photostability.[1]

Performance Comparison of Fluorescent Dyes

The selection of an appropriate fluorophore for super-resolution microscopy involves a trade-off between various photophysical properties. Key parameters include the molar extinction coefficient (a measure of light absorption), quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and photostability (resistance to photobleaching). The product of the molar extinction coefficient and the quantum yield determines the overall brightness of the fluorophore.[1]

In demanding applications that require high photostability and brightness, such as single-molecule detection, ATTO 565 and Alexa Fluor 568 are often considered excellent alternatives to this compound.[1] The general consensus in the literature and from manufacturer documentation is that Alexa Fluor and ATTO dyes exhibit significantly higher photostability than conventional cyanine dyes like this compound.[1]

Photophysical Properties

The following table summarizes the key spectral and photophysical properties of this compound, Alexa Fluor 568, and ATTO 565.

Property(E)-Cyanine 3.5 chlorideAlexa Fluor 568ATTO 565
Excitation Maximum (nm) ~581578564
Emission Maximum (nm) ~596603590
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~150,00091,000120,000
Fluorescence Quantum Yield (η) Not widely reported0.690.90
Relative Brightness (ε x η) -62,790108,000

Note: Molar extinction coefficients and quantum yields can vary depending on the solvent and conjugation state.[1]

Performance in Localization-Based Super-Resolution Microscopy (dSTORM)

A systematic evaluation of various fluorophores for localization-based super-resolution imaging provides insights into their practical performance. The number of photons detected per switching event is a critical parameter that directly influences localization precision. The on-off duty cycle, which is the fraction of time the fluorophore spends in the fluorescent "on" state, is also important; a low duty cycle is desirable to ensure that only a sparse subset of fluorophores is active at any given time, allowing for their individual localization.

The following table presents a summary of the performance of this compound, Alexa Fluor 568, and ATTO 565 in a dSTORM context, with data extracted from a comprehensive study by Dempsey et al., 2011.[2]

ParameterThis compoundAlexa Fluor 568ATTO 565
Detected Photons per Switching Event +++
On/Off Duty Cycle +++
Photostability --+
Photoactivation Sensitivity (Violet Light) +++

Note: The symbols (+, -) represent a qualitative assessment based on the findings in the referenced study, where "+" indicates a more favorable characteristic for STORM imaging and "-" indicates a less favorable one.[2] While this compound and Alexa Fluor 568 show reasonable photon yield and duty cycles, ATTO 565 is noted for its high photostability.[1][2]

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental outcomes. Below are protocols for antibody labeling and a general workflow for dSTORM imaging.

Protocol 1: Antibody Labeling with NHS Ester Dyes

This protocol describes the general procedure for labeling antibodies with amine-reactive N-hydroxysuccinimidyl (NHS) ester derivatives of this compound, Alexa Fluor 568, or ATTO 565.[3][4]

Materials:

  • Antibody solution (BSA-free)

  • 1 M Sodium bicarbonate (NaHCO₃) solution

  • Dye-NHS ester (this compound, Alexa Fluor 568, or ATTO 565)

  • Anhydrous DMSO or DMF

  • Phosphate-Buffered Saline (PBS)

  • Gel filtration column (e.g., NAP-5)

Procedure:

  • Adjust the pH of the antibody solution to 8.0-8.5 by adding 1 M NaHCO₃.

  • Dissolve the dye-NHS ester in fresh anhydrous DMSO or DMF to a concentration of 10 mg/ml.

  • Add the dissolved dye to the antibody solution. A typical starting molar ratio of dye to antibody is 10:1 to 20:1, but this should be optimized for each specific antibody.

  • Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.

  • Purify the labeled antibody from unconjugated dye using a gel filtration column equilibrated with PBS.

  • Elute the labeled antibody with PBS.

  • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the respective dye.

Protocol 2: dSTORM Imaging

This protocol outlines a general procedure for performing dSTORM imaging on fixed cells labeled with fluorescently tagged antibodies.

Materials:

  • Labeled cells on a glass-bottom dish or coverslip

  • dSTORM imaging buffer (e.g., GLOX-based buffer with a thiol)

  • Total internal reflection fluorescence (TIRF) microscope equipped with high-power lasers and a sensitive camera (EMCCD or sCMOS)

dSTORM Imaging Buffer Preparation (GLOX-based): A common dSTORM buffer includes an oxygen scavenging system (glucose oxidase and catalase, GLOX) and a thiol, such as β-mercaptoethanol (BME) or mercaptoethylamine (MEA).[5]

  • Stock Solutions:

    • 1 M MEA in water

    • GLOX solution (e.g., 50 mg/ml glucose oxidase and 10 mg/ml catalase in buffer)

    • 10% (w/v) Glucose

  • Imaging Buffer (prepare fresh):

    • To 890 µL of buffer (e.g., 50 mM Tris-HCl, 10 mM NaCl, pH 8.0), add 100 µL of 10% glucose and 10 µL of 1 M MEA.

    • Add 1 µL of GLOX solution.

Imaging Procedure:

  • Microscope Setup: Power on the microscope, lasers (e.g., 561 nm for excitation), and camera, allowing for system stabilization.

  • Sample Mounting: Replace the sample buffer with the freshly prepared dSTORM imaging buffer.

  • Image Acquisition:

    • Use a high laser power to induce photoswitching of the fluorophores.

    • Acquire a series of 10,000-50,000 frames with a typical exposure time of 10-30 ms.

    • Adjust the laser power as needed to maintain a sparse population of single blinking molecules in each frame.

  • Image Reconstruction:

    • Use appropriate localization software (e.g., ThunderSTORM, rapidSTORM) to detect and localize the single-molecule blinking events in each frame.

    • Reconstruct the super-resolved image from the localization data.

Visualization of Experimental Workflow

The following diagrams illustrate the key experimental workflows described.

AntibodyLabeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Antibody_Solution Antibody Solution (BSA-free) Adjust_pH Adjust pH to 8.0-8.5 with NaHCO3 Antibody_Solution->Adjust_pH Dye_NHS_Ester Dye-NHS Ester (this compound / AF568 / ATTO565) Dissolve_Dye Dissolve Dye in DMSO/DMF Dye_NHS_Ester->Dissolve_Dye Mix Mix Antibody and Dye Dissolve_Dye->Mix Adjust_pH->Mix Incubate Incubate 1 hr at RT, in dark Mix->Incubate Purify Purify via Gel Filtration Incubate->Purify Analyze Determine DOL (Spectrophotometry) Purify->Analyze Labeled_Antibody Labeled Antibody Analyze->Labeled_Antibody

Workflow for conjugating a fluorophore to an antibody.

dSTORM_Workflow Start Labeled Sample in dSTORM Buffer TIRF_Microscope TIRF Microscope Setup Start->TIRF_Microscope High_Power_Laser Illuminate with High-Power Laser TIRF_Microscope->High_Power_Laser Acquire_Frames Acquire 10k-50k Frames (10-30ms exposure) High_Power_Laser->Acquire_Frames Localization Single-Molecule Localization (e.g., ThunderSTORM) Acquire_Frames->Localization Reconstruction Image Reconstruction Localization->Reconstruction Super_Resolved_Image Super-Resolved Image Reconstruction->Super_Resolved_Image

General workflow for a dSTORM experiment.

Conclusion

The selection of a fluorescent dye is a critical step in designing a successful super-resolution microscopy experiment. While this compound is a viable option, alternatives such as Alexa Fluor 568 and particularly ATTO 565 often provide significant advantages in terms of brightness and photostability, which are crucial for achieving high-quality, high-resolution images. For demanding applications requiring long acquisition times and single-molecule sensitivity, the superior photophysical properties of ATTO 565 make it a compelling choice. Researchers should carefully consider the quantitative data presented and the specific requirements of their experimental design to make an informed decision on the most suitable fluorophore.

References

Cy3.5 as a FRET Donor: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of molecular biology and drug discovery, Förster Resonance Energy Transfer (FRET) stands as a powerful technique for elucidating molecular interactions, conformational changes, and enzymatic activities. The choice of a suitable donor-acceptor fluorophore pair is paramount to the success of any FRET experiment. This guide provides a comprehensive validation and critical consideration of Cyanine3.5 (Cy3.5) as a FRET donor, offering a comparative analysis against other commonly used FRET pairs, supported by experimental data and detailed protocols.

Performance Comparison of FRET Pairs

The efficacy of a FRET pair is determined by several key photophysical parameters. Here, we compare this compound, often paired with Cy5.5, against the well-established Cy3-Cy5 pair and other alternative fluorophores.

Spectral Properties

A successful FRET pair requires significant spectral overlap between the donor's emission and the acceptor's excitation spectra.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound (Donor) ~581~596~150,000~0.15
Cy5.5 (Acceptor) ~675~694~250,000~0.28
Cy3 (Donor) ~550~570~150,000~0.15
Cy5 (Acceptor) ~650~670~250,000~0.27
Alexa Fluor 555 (Donor) ~555~565~155,000~0.10
Alexa Fluor 647 (Acceptor) ~650~668~270,000~0.33
ATTO 550 (Donor) ~554~576~120,000~0.80
ATTO 647N (Acceptor) ~644~669~150,000~0.65
FRET Pair Performance Metrics

The Förster distance (R₀) is a critical parameter, representing the distance at which FRET efficiency is 50%. A larger R₀ allows for the detection of interactions over a greater distance. Photostability is also a key consideration for imaging experiments that require prolonged laser exposure.

FRET Pair (Donor - Acceptor)Förster Distance (R₀) (Å)PhotostabilityKey AdvantagesKey Disadvantages
This compound - Cy5.5 ~60-70ModerateGood spectral separation from common cellular autofluorescence.Lower quantum yield compared to some alternatives.
Cy3 - Cy5 ~50-60ModerateWell-characterized and widely used, extensive literature available.Susceptible to photobleaching, especially Cy5.
Alexa Fluor 555 - Alexa Fluor 647 ~51HighExcellent photostability and brightness.Higher cost compared to cyanine dyes.
ATTO 550 - ATTO 647N ~65HighHigh quantum yields and good photostability.Can exhibit complex photophysical behavior.

Experimental Protocols

Accurate and reproducible FRET measurements rely on meticulous experimental design and execution. Below are detailed protocols for both ensemble and single-molecule FRET (smFRET) experiments using a this compound-Cy5.5 pair.

Ensemble FRET Measurements in Solution

This protocol describes the measurement of FRET efficiency in a cuvette-based spectrofluorometer.

1. Sample Preparation:

  • Prepare a stock solution of your biomolecule (e.g., protein, DNA) labeled with the donor (this compound) and acceptor (Cy5.5) fluorophores.

  • Prepare three control samples:

    • Donor-only labeled biomolecule.

    • Acceptor-only labeled biomolecule.

    • Unlabeled biomolecule (for background subtraction).

  • Dilute the samples in a suitable buffer (e.g., PBS) to a concentration that results in an absorbance of < 0.1 at the donor excitation wavelength to minimize inner-filter effects.

2. Spectrofluorometer Setup:

  • Set the excitation wavelength to the absorption maximum of this compound (~581 nm).

  • Set the emission scan range to cover the emission spectra of both this compound and Cy5.5 (e.g., 590 nm to 750 nm).

  • Use a 1 cm path length quartz cuvette.

3. Data Acquisition:

  • Record the emission spectrum of the buffer blank.

  • Record the emission spectrum of the unlabeled biomolecule.

  • Record the emission spectrum of the donor-only sample.

  • Record the emission spectrum of the acceptor-only sample (excited at the donor's excitation wavelength to measure direct acceptor excitation).

  • Record the emission spectrum of the donor-acceptor (FRET) sample.

4. Data Analysis (Calculating FRET Efficiency):

  • Subtract the buffer blank and unlabeled biomolecule spectra from the fluorophore-containing sample spectra.

  • Correct for direct acceptor excitation and spectral bleed-through.

  • Calculate FRET efficiency (E) using the following formula:

    • E = 1 - (F_DA / F_D)

    • Where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.

Single-Molecule FRET (smFRET) using Total Internal Reflection Fluorescence (TIRF) Microscopy

This protocol outlines the steps for observing FRET from individual molecules immobilized on a surface.

1. Surface Passivation:

  • Clean glass coverslips thoroughly (e.g., with piranha solution or plasma cleaning).

  • Passivate the surface to prevent non-specific binding of biomolecules (e.g., using polyethylene glycol (PEG)).

  • Functionalize the surface with a biotinylated ligand (e.g., biotin-PEG) for streptavidin-mediated immobilization.

2. Sample Immobilization:

  • Incubate the passivated surface with a dilute solution of streptavidin.

  • Wash away unbound streptavidin.

  • Introduce the biotinylated and dual-labeled (this compound and Cy5.5) biomolecules at a low concentration (pM to nM range) to ensure single-molecule observation.

  • Wash away unbound biomolecules.

3. TIRF Microscopy Imaging:

  • Use a TIRF microscope equipped with a high numerical aperture objective.

  • Excite the this compound donor with a laser (e.g., 561 nm).

  • Split the emission signal into two channels (donor and acceptor) using a dichroic mirror and appropriate emission filters.

  • Record movies of the fluorescence signals from individual molecules using a sensitive camera (e.g., EMCCD).

4. Data Analysis:

  • Identify individual fluorescent spots corresponding to single molecules.

  • Extract the fluorescence intensity time traces for the donor (I_D) and acceptor (I_A) channels for each molecule.

  • Calculate the apparent FRET efficiency for each time point:

    • E_app = I_A / (I_D + I_A)

  • Generate FRET efficiency histograms to analyze the conformational states of the biomolecule population.

Visualizing FRET Principles and Workflows

To further clarify the concepts and procedures, the following diagrams have been generated using the DOT language.

FRET_Mechanism D_ground D (S0) D_excited D* (S1) D_ground->D_excited Absorption D_excited->D_ground Fluorescence A_ground A (S0) D_excited->A_ground Energy Transfer A_excited A* (S1) A_excited->A_ground Fluorescence Excitation Excitation (Photon In) Donor_Emission Donor Emission (Photon Out) FRET FRET (Non-radiative) Acceptor_Emission Acceptor Emission (Photon Out)

Caption: The Jablonski diagram illustrating the principle of Förster Resonance Energy Transfer (FRET).

FRET_Workflow cluster_prep Sample Preparation cluster_measurement FRET Measurement cluster_analysis Data Analysis Labeling Label Biomolecule (Donor & Acceptor) Purification Purify Labeled Biomolecule Labeling->Purification Controls Prepare Controls (Donor-only, Acceptor-only) Purification->Controls Excitation Excite Donor Fluorophore Controls->Excitation Emission Measure Donor & Acceptor Emission Excitation->Emission Correction Correct for Crosstalk & Background Emission->Correction Calculation Calculate FRET Efficiency Correction->Calculation Interpretation Interpret Results Calculation->Interpretation

Caption: A generalized experimental workflow for conducting a FRET experiment.

Caption: A decision-making flowchart for selecting an appropriate FRET pair.

Considerations and Conclusion

The selection of this compound as a FRET donor offers distinct advantages, particularly its emission in a spectral region with reduced cellular autofluorescence. When paired with Cy5.5, it provides a reasonable Förster distance suitable for many biological studies. However, its quantum yield is lower than some of the more recent generation of fluorescent dyes like the ATTO series.

For routine FRET applications, the this compound-Cy5.5 pair represents a cost-effective and reliable choice. For demanding single-molecule experiments or studies requiring high photostability and brightness, alternative pairs such as Alexa Fluor 555-Alexa Fluor 647 or ATTO 550-ATTO 647N may be more suitable, albeit at a higher cost.

Ultimately, the optimal FRET pair depends on the specific experimental requirements, including the biological system under investigation, the instrumentation available, and the desired sensitivity and temporal resolution. This guide provides the necessary data and protocols to make an informed decision and to successfully implement this compound in FRET-based research.

A Comparative Guide to Cross-Reactivity Testing of Cy3.5 Conjugated Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of fluorescently labeled antibodies is critical for generating reliable and reproducible data. This guide provides an objective comparison of the performance of Cy3.5 conjugated antibodies, with a focus on cross-reactivity. Experimental data and detailed protocols are provided to assist in the selection of appropriate reagents and methodologies for your research.

Performance Overview: this compound vs. an Alternative

The choice of fluorophore can significantly influence the outcome of an experiment. Key performance indicators include the brightness of the conjugate, its photostability, and its propensity for non-specific binding, which contributes to cross-reactivity. Below is a summary of the characteristics of this compound compared to a common alternative, Alexa Fluor 555.

Table 1: Spectral and Photophysical Properties [1]

PropertyThis compoundAlexa Fluor 555
Excitation Maximum (nm) ~581~555
Emission Maximum (nm) ~596~565
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~150,000~150,000
Quantum Yield Moderate to HighHigh
Photostability GoodExcellent

Table 2: Performance in Conjugate Applications [1]

FeatureThis compound ConjugatesAlexa Fluor 555 Conjugates
Fluorescence upon Conjugation Anomalous Enhancement[2][3][4]Stable, less prone to self-quenching
Non-Specific Binding Potential for binding to monocytes/macrophages[1]Lower reported non-specific binding
Signal-to-Noise Ratio GoodExcellent
pH Sensitivity Relatively insensitive in the physiological rangeInsensitive between pH 4 and 10

A notable characteristic of this compound is the "anomalous fluorescence enhancement" observed upon its conjugation to proteins like IgG.[2][3][4] This can result in brighter conjugates. However, it is important to be aware of the potential for non-specific binding of cyanine dyes to certain cell types, such as monocytes and macrophages.[1]

Experimental Protocols

To ensure the specificity of your this compound conjugated antibody, it is essential to perform rigorous cross-reactivity testing. The following protocols provide a framework for these evaluations.

Protocol 1: Dot Blot for Cross-Reactivity Assessment

This method offers a straightforward approach to screen for non-specific binding against a panel of proteins.[1]

Materials:

  • Nitrocellulose or PVDF membrane

  • Purified proteins from various species (e.g., BSA, ovalbumin, and IgGs from different species)

  • This compound conjugated antibody

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Fluorescence imaging system

Procedure:

  • Spot 1-2 µL of a 1 mg/mL solution of various purified proteins onto the membrane.

  • Allow the spots to air dry completely.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the this compound conjugated antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 5 minutes each.

  • Allow the membrane to dry completely.

  • Visualize the fluorescent signal using an appropriate imaging system.

  • Analyze the signal intensity of each spot. A significant signal on proteins other than the intended target indicates potential cross-reactivity.

Protocol 2: Comparative Photobleaching Assay

This protocol allows for the comparison of the photostability of a this compound conjugate to that of an alternative fluorophore-conjugated antibody.[1]

Materials:

  • This compound labeled antibody

  • Alexa Fluor 555 labeled antibody (or other comparator)

  • Fluorescence microscope with appropriate filter sets and a high-intensity light source

  • Image analysis software

Procedure:

  • Prepare microscope slides with cells or tissues stained with each of the fluorescently labeled antibodies.

  • For each sample, identify a region of interest.

  • Acquire an initial image (time 0) using a consistent exposure time.

  • Continuously expose the region of interest to the excitation light.

  • Acquire images at regular time intervals until the fluorescence signal is significantly diminished.

  • Measure the fluorescence intensity of the region of interest in each image.

  • Plot the normalized fluorescence intensity against time to compare the photobleaching rates of the different fluorophores.

Visualizing Workflows and Pathways

Experimental Workflow: Antibody Conjugation

The following diagram illustrates the general workflow for conjugating a fluorophore like this compound to an antibody.

cluster_0 Antibody Preparation cluster_1 Conjugation Reaction cluster_2 Purification cluster_3 Characterization Antibody_Solution Purified Antibody in Buffer Buffer_Exchange Buffer Exchange to Amine-Free Buffer Antibody_Solution->Buffer_Exchange Mixing Add Dye Solution to Antibody Solution Buffer_Exchange->Mixing Dye_Preparation Dissolve this compound NHS Ester in Anhydrous DMSO Dye_Preparation->Mixing Incubation Incubate in the Dark (e.g., 1 hour at RT) Mixing->Incubation Quenching Add Quenching Reagent (e.g., Tris or Glycine) Incubation->Quenching Purification_Step Purify Conjugate (Size-Exclusion Chromatography) Quenching->Purification_Step Final_Product Purified this compound Conjugated Antibody Purification_Step->Final_Product QC Determine Degree of Labeling (Spectrophotometry) Final_Product->QC

Workflow for conjugating this compound to an antibody.
Experimental Workflow: Dot Blot Assay

This diagram outlines the key steps in performing a dot blot assay to assess cross-reactivity.

Start Prepare Protein Panel Spotting Spot Proteins onto Membrane Start->Spotting Drying1 Air Dry Membrane Spotting->Drying1 Blocking Block with Blocking Buffer Drying1->Blocking Incubation Incubate with this compound Conjugated Antibody Blocking->Incubation Washing Wash Membrane (3x with TBST) Incubation->Washing Drying2 Air Dry Membrane Washing->Drying2 Imaging Visualize Fluorescence Drying2->Imaging Analysis Analyze Signal Intensity Imaging->Analysis

Dot blot workflow for assessing cross-reactivity.
Signaling Pathway Example: Receptor Tyrosine Kinase (RTK) Activation

This compound conjugated antibodies can be used to visualize components of signaling pathways. The diagram below shows a simplified RTK signaling cascade where a fluorescently labeled antibody could be used to detect the phosphorylated receptor.

cluster_cell Cell cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) Dimerization Dimerization & Autophosphorylation RTK->Dimerization Ligand Ligand Ligand->RTK Binding Signaling_Proteins Downstream Signaling Proteins Dimerization->Signaling_Proteins Activation Antibody Anti-phospho-RTK Antibody-Cy3.5 Dimerization->Antibody Detection Cellular_Response Cellular Response Signaling_Proteins->Cellular_Response

Detection of RTK phosphorylation using a this compound antibody.

References

A Quantitative Showdown: Cy3.5 vs. Cy5 Brightness for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative brightness and performance of Cy3.5 and Cy5 fluorescent dyes, supported by experimental data and protocols.

In the realm of fluorescence-based applications, from high-resolution microscopy to sensitive immunoassays, the choice of fluorophore is a critical determinant of experimental success. The brightness of a fluorescent dye directly impacts signal-to-noise ratios, sensitivity, and the ultimate quality of the data obtained. This guide provides an objective, data-driven comparison of two widely used cyanine dyes, this compound and Cy5, with a focus on their quantitative brightness and practical performance characteristics.

Quantitative Comparison of Photophysical Properties

The intrinsic brightness of a fluorophore is determined by the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). The molar extinction coefficient quantifies the efficiency of light absorption at a specific wavelength, while the quantum yield represents the efficiency of converting absorbed photons into emitted fluorescence.[1][2]

The table below summarizes the key photophysical properties of this compound and Cy5, compiled from various sources. It is important to note that these values can be influenced by the dye's local environment, including solvent, pH, and conjugation to biomolecules.[3]

PropertyThis compoundCy5Source(s)
Excitation Maximum (λex) ~579 - 591 nm~649 nm[4],[3][5][6]
Emission Maximum (λem) ~591 - 604 nm~666 - 670 nm[4],[3][5][6]
Molar Extinction Coefficient (ε) 116,000 - 150,000 M⁻¹cm⁻¹250,000 M⁻¹cm⁻¹[4][7],[3][5][6]
Fluorescence Quantum Yield (Φ) 0.15 - 0.35~0.2 - 0.3[1][4],[3][6]
Relative Brightness (ε x Φ) 17,400 - 52,50050,000 - 75,000Calculated

Based on the compiled data, Cy5 generally exhibits a higher relative brightness than this compound , primarily due to its significantly larger molar extinction coefficient.

Photostability and Environmental Sensitivity

A critical performance characteristic of a fluorophore is its photostability, or its resistance to photobleaching upon exposure to excitation light. In this regard, Cy5 is known to be more susceptible to photobleaching and degradation from environmental factors, particularly ozone, when compared to Cy3.[3] This sensitivity necessitates careful handling and the use of antifade mounting media in imaging experiments to preserve the fluorescent signal.[3] However, studies have also shown that the method of labeling can significantly impact photostability; for instance, internal, rigid labeling of DNA with Cy3 and Cy5 has been demonstrated to greatly enhance their photostability.[8]

Experimental Protocols

Accurate comparison of fluorophore brightness requires standardized experimental conditions. Below are generalized protocols for determining key photophysical properties and a typical application workflow.

Determining Molar Extinction Coefficient (ε)

The molar extinction coefficient is determined by measuring the absorbance of a series of known concentrations of the dye solution at its absorption maximum (λmax) and applying the Beer-Lambert law (A = εcl).

  • Prepare a stock solution of the cyanine dye in a suitable solvent (e.g., DMSO or aqueous buffer).

  • Create a series of dilutions with known concentrations from the stock solution.

  • Measure the absorbance spectrum for each dilution using a spectrophotometer to identify the λmax.

  • Measure the absorbance of each dilution at the λmax.

  • Plot absorbance versus concentration . The slope of the resulting linear fit corresponds to the molar extinction coefficient.[4]

Determining Relative Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is often determined relative to a standard with a known quantum yield.

  • Prepare dilute solutions of both the sample dye and a reference standard (e.g., Rhodamine B) in the same solvent, ensuring absorbance values are below 0.1 at the excitation wavelength to minimize inner filter effects.[4]

  • Set the excitation wavelength on a calibrated spectrofluorometer to the absorption maximum of the sample.

  • Record the fluorescence emission spectrum of the solvent blank, the sample, and the reference standard.

  • Integrate the area under the emission curves for both the sample and the reference standard.

  • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (η_sample² / η_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[1]

Indirect Immunofluorescence Staining Protocol

This protocol outlines a general workflow for using this compound- or Cy5-conjugated secondary antibodies in fluorescence microscopy.

  • Cell Fixation and Permeabilization : Fix cells with an appropriate fixative (e.g., 4% paraformaldehyde) and permeabilize if the target antigen is intracellular (e.g., with 0.1% Triton X-100).[9]

  • Blocking : Block non-specific antibody binding sites using a blocking buffer (e.g., 5% normal goat serum in PBS).[9]

  • Primary Antibody Incubation : Incubate the cells with a primary antibody specific to the target protein.

  • Secondary Antibody Incubation : Incubate with a this compound- or Cy5-conjugated secondary antibody that recognizes the primary antibody.

  • Mounting and Imaging : Mount the coverslips using an antifade mounting medium and visualize using a fluorescence microscope equipped with appropriate filters for either this compound or Cy5.[9]

Visualizing Experimental Concepts

To aid in the understanding of the principles and workflows discussed, the following diagrams are provided.

Jablonski_Diagram cluster_0 Ground State (S0) cluster_1 Excited Singlet State (S1) S0 S1 S0->S1 Absorption (Excitation) S1->S0 Fluorescence (Emission) S1->S1 Vibrational Relaxation

Caption: Simplified Jablonski diagram illustrating fluorescence.

Fluorophore_Comparison_Workflow cluster_SamplePrep Sample Preparation cluster_Measurement Spectroscopic Measurement cluster_Analysis Data Analysis cluster_Conclusion Conclusion Prep_Cy3_5 Prepare this compound Solution Absorbance Measure Absorbance (Spectrophotometer) Prep_Cy3_5->Absorbance Fluorescence Measure Fluorescence (Spectrofluorometer) Prep_Cy3_5->Fluorescence Prep_Cy5 Prepare Cy5 Solution Prep_Cy5->Absorbance Prep_Cy5->Fluorescence Prep_Standard Prepare Standard Solution Prep_Standard->Absorbance Prep_Standard->Fluorescence Calc_EC Calculate Molar Extinction Coefficient (ε) Absorbance->Calc_EC Calc_QY Calculate Quantum Yield (Φ) Absorbance->Calc_QY Fluorescence->Calc_QY Calc_Brightness Calculate Brightness (ε x Φ) Calc_EC->Calc_Brightness Calc_QY->Calc_Brightness Compare Compare Brightness Calc_Brightness->Compare

References

A Head-to-Head Comparison: Cy3.5 vs. Alexa Fluor 555 for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluorescent probes, the selection of the optimal dye is a critical decision for researchers, scientists, and drug development professionals, directly influencing the quality and reproducibility of experimental data. This guide presents an in-depth, objective comparison of two popular fluorescent dyes in the orange-red spectrum: Cyanine 3.5 (Cy3.5) and Alexa Fluor 555. This comparison is supported by experimental data to empower researchers in making informed decisions for their specific applications, including fluorescence microscopy, flow cytometry, and immunofluorescence assays.

While both dyes exhibit similar spectral characteristics, making them compatible with standard Cy3 filter sets, their photophysical properties present notable differences. Alexa Fluor 555, a sulfonated rhodamine derivative, is recognized for its exceptional brightness and photostability.[1] this compound, a member of the cyanine dye family, offers a cost-effective alternative but its performance in demanding imaging applications should be considered.[1]

Quantitative Comparison of Fluorophore Properties

The performance of a fluorophore is primarily determined by its spectral properties, brightness, and photostability. The following table summarizes the key quantitative data for this compound and Alexa Fluor 555.

PropertyThis compoundAlexa Fluor 555Advantage
Excitation Maximum (λex) ~581 - 591 nm[1][2]~555 nm[3][4][5]Spectrally distinct
Emission Maximum (λem) ~604 nm[1][2]~565 nm[3][4][5]Spectrally distinct
Molar Extinction Coefficient (ε) ~116,000 cm⁻¹M⁻¹[1][6]~155,000 cm⁻¹M⁻¹[4][7]Alexa Fluor 555
Quantum Yield (Φ) ~0.15 - 0.35[1][2][6]~0.10[8][9]This compound (as a free dye)
Relative Brightness (ε x Φ) ~17,400 - 40,600~15,500Varies based on conditions
Photostability Good[1]Excellent[1][9]Alexa Fluor 555
pH Sensitivity Insensitive (pH 4-10)[9]Insensitive (pH 4-10)[9]Comparable
Self-Quenching Significant at high DOL*[9]Low self-quenching[9][10]Alexa Fluor 555
Water Solubility Good (sulfonated versions)[9]Excellent[4][9]Alexa Fluor 555

*DOL (Degree of Labeling): The average number of dye molecules conjugated to each protein molecule.[9]

Performance Insights

Brightness: The brightness of a fluorophore is the product of its molar extinction coefficient and its quantum yield.[11] While the quantum yield of free this compound can be higher than that of Alexa Fluor 555, the higher molar extinction coefficient of Alexa Fluor 555 contributes significantly to its overall brightness.[1][2][4][6][7] Importantly, Alexa Fluor 555 conjugates are consistently reported to be brighter than Cy3 conjugates, a dye spectrally similar to this compound.[3][9] This is partly due to the lower self-quenching of Alexa Fluor 555 at higher degrees of labeling.[9]

Photostability: Alexa Fluor 555 demonstrates superior photostability compared to cyanine dyes like Cy3, which is structurally related to this compound.[1][12][13] In one study, after 95 seconds of continuous illumination, Alexa Fluor 555 retained almost 90% of its initial fluorescence, while Cy3 retained only about 75%.[14] This enhanced photostability allows for longer exposure times and more robust image acquisition, which is critical for demanding applications like confocal microscopy.

pH Sensitivity and Solubility: Both dyes exhibit excellent pH insensitivity within the typical physiological range (pH 4-10), ensuring stable fluorescence in various experimental buffers.[4][9] Alexa Fluor 555's high water solubility also simplifies conjugation protocols and reduces the risk of conjugate precipitation.[4][9]

Experimental Methodologies

To enable researchers to validate these findings within their own experimental contexts, detailed protocols for key comparative experiments are provided below.

General Protocol for Antibody Labeling with NHS-Ester Dyes

This protocol outlines the general procedure for conjugating this compound NHS-ester or Alexa Fluor 555 NHS-ester to an IgG antibody. The optimal dye-to-protein molar ratio may need to be determined empirically for each specific protein.[9]

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization a Dissolve Antibody in Amine-Free Buffer c Add Dye Solution to Antibody Solution a->c 1 b Dissolve NHS-Ester Dye in DMSO b->c 2 d Incubate for 1 hour at Room Temperature c->d e Separate Conjugate from Unreacted Dye (e.g., Size-Exclusion Chromatography) d->e f Determine Degree of Labeling (DOL) (Measure Absorbance at 280 nm and λmax) e->f

Caption: Workflow for antibody conjugation with NHS-ester dyes.

Materials:

  • Antibody (IgG) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound or Alexa Fluor 555 NHS-ester

  • Anhydrous DMSO

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Solutions: Dissolve the antibody in an amine-free buffer. Separately, dissolve the NHS-ester dye in DMSO.

  • Conjugation: Add the reactive dye solution to the antibody solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the dye-conjugated antibody from the unreacted dye using a size-exclusion column. The first colored band to elute is the conjugated antibody.[9]

  • Determine Degree of Labeling (Optional but Recommended): Measure the absorbance of the conjugate at 280 nm (for protein) and at the dye's absorption maximum.[9][11]

Protocol for Assessing Photostability

This protocol provides a generalized method to compare the photobleaching rates of fluorescent dyes.[9]

G cluster_setup Sample Preparation & Setup cluster_acquisition Image Acquisition cluster_analysis Data Analysis a Prepare Equal Molar Concentrations of Dye-Conjugated Antibodies in PBS b Mount Sample on Microscope Stage a->b c Focus and Set Illumination Intensity b->c d Acquire Initial Image (t=0) c->d e Continuously Illuminate Sample d->e f Acquire Images at Regular Time Intervals e->f Continuous g Measure Mean Fluorescence Intensity of a Region of Interest (ROI) at Each Time Point f->g h Normalize Initial Intensity to 100% g->h i Plot Normalized Intensity vs. Time h->i

Caption: Experimental workflow for comparing fluorophore photostability.

Materials:

  • Solutions of fluorescently labeled antibodies (e.g., this compound-IgG and Alexa Fluor 555-IgG) at equal molar concentrations in PBS.[9]

  • Fluorescence microscope with a stable light source and appropriate filter sets.[9]

  • A sensitive camera (e.g., sCMOS or EMCCD).[9]

  • Image acquisition and analysis software.[9]

Procedure:

  • Sample Preparation: Place equal concentrations of the dye solutions or labeled antibodies into the sample holder.[9]

  • Microscope Setup: Focus on the sample and adjust the illumination intensity to a level typical for your experiments.[9]

  • Image Acquisition: Acquire an initial image (time zero). Then, continuously illuminate the sample and acquire images at regular intervals (e.g., every 5-10 seconds).[13]

  • Data Analysis: Measure the mean fluorescence intensity of a defined region of interest for each time point. Normalize the initial fluorescence intensity of both dyes to 100% and plot the normalized intensity against time to visualize the photobleaching rate.[9]

Conclusion

Both this compound and Alexa Fluor 555 are valuable tools for fluorescence-based applications. The choice between them depends on the specific demands of the experiment.

  • Alexa Fluor 555 is the superior choice for applications requiring high brightness, exceptional photostability, and low self-quenching, such as quantitative imaging and experiments involving prolonged or intense illumination. Its robustness makes it a reliable workhorse for generating high-quality, reproducible data.

  • This compound offers a viable, cost-effective alternative for applications where extreme photostability and brightness are not the primary concerns. It can perform well in standard immunofluorescence and other qualitative applications.

For researchers and professionals in drug development, the superior photophysical properties of Alexa Fluor 555 often justify its use, ensuring the highest sensitivity and data reliability in critical assays.

References

Evaluating Cy3.5 Conjugates for In Vivo Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The selection of a fluorescent dye for in vivo imaging is a critical decision that directly impacts the quality, reliability, and reproducibility of experimental data. Among the plethora of available options, Cyanine 3.5 (Cy3.5) is an orange-red fluorescent dye often considered for its brightness and photostability.[1] However, its performance and stability in a complex biological environment, such as in vivo, require careful evaluation. This guide provides an objective comparison of this compound conjugates with common alternatives, supported by key performance data and detailed experimental protocols for their evaluation.

Comparative Analysis of Fluorescent Dyes

While this compound offers bright fluorescence, several alternative dyes, such as Alexa Fluor 568, DyLight 550, and ATTO 565, have been developed with claims of superior photostability and brightness.[2] For deep-tissue in vivo imaging, near-infrared (NIR) dyes like Cy5.5 and Cy7 are generally preferred as their longer wavelength emissions are less affected by tissue autofluorescence and allow for deeper photon penetration.[3][4]

A key consideration for protein conjugates is the dye's interaction with the protein itself. Studies have shown that this compound, similar to Cy3, can exhibit an anomalous enhancement in fluorescence upon conjugation to proteins like antibodies.[5][6] This is in stark contrast to dyes like Cy5, which can suffer from fluorescence quenching when multiple dye molecules are conjugated to the same protein.[5][6]

Table 1: Quantitative Comparison of this compound and Alternative Dyes
FeatureThis compoundAlexa Fluor 568ATTO 565Cy5.5
Excitation Max (nm) ~581[1]578563678[7]
Emission Max (nm) ~596[1]603592694[7]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~116,000[]~91,300~120,000~250,000
Quantum Yield ~0.35[]~0.69~0.90[2]~0.23
Key Advantages Bright; Fluorescence enhancement on conjugation[5][6]High photostability and brightness[2]Excellent thermal and photostability[2]Ideal for deep-tissue in vivo imaging[3][4]
Key Disadvantages Poorer chemical/photostability vs. alternatives[]Susceptible to quenching at high labeling densities[5]

Experimental Protocols

Evaluating the in vivo stability of a fluorescent conjugate involves a multi-step process, from initial conjugation to in vivo analysis. The following protocols provide a framework for this assessment.

Protocol 1: Amine-Reactive Dye Conjugation to Antibodies

This protocol describes the conjugation of an NHS-ester functionalized dye to the lysine residues of an antibody.

  • Antibody Preparation: Dialyze the antibody solution against a 0.1 M sodium bicarbonate buffer (pH 8.3-8.5). The buffer must be free of any amine-containing substances (e.g., Tris). Adjust the antibody concentration to 2-10 mg/mL.

  • Dye Preparation: Dissolve the amine-reactive dye (e.g., this compound NHS ester) in an anhydrous organic solvent like DMSO or DMF to a concentration of 10 mg/mL. This should be done immediately before use.

  • Conjugation Reaction: While gently vortexing the antibody solution, add a calculated amount of the dye solution. A typical starting point is a 10-fold molar excess of dye to antibody.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Remove unconjugated "free" dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with phosphate-buffered saline (PBS).

  • Characterization: Determine the degree of labeling (DOL) or dye-to-protein ratio by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the dye (e.g., ~581 nm for this compound).

Protocol 2: In Vitro Plasma Stability Assay

This assay assesses the stability of the conjugate in a simulated in vivo environment.

  • Incubation: Add the purified fluorescent conjugate to fresh mouse or human plasma to a final concentration of ~1 mg/mL. Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 6, 24, 48 hours), take an aliquot of the plasma mixture.

  • Analysis by SDS-PAGE: Denature the plasma samples and run them on a 4-12% Bis-Tris gel.[9]

  • Fluorescence Imaging: Image the gel using a fluorescence imager with the appropriate excitation and emission filters for the specific dye.[9]

  • Quantification: The presence of a fluorescent band at a low molecular weight (~1 kDa) indicates the release of free dye from the conjugate.[9] Quantify the intensity of the free dye band relative to the intact conjugate band to determine the percentage of degradation over time.

Protocol 3: In Vivo Imaging and Biodistribution

This protocol provides a general workflow for assessing the stability and targeting of a conjugate in a small animal model.

  • Animal Model: Use appropriate animal models (e.g., mice with subcutaneously implanted tumors) following approved institutional protocols.[10]

  • Administration: Intravenously inject the fluorescent conjugate into the animals. The dose will depend on the brightness of the conjugate and the sensitivity of the imaging system.

  • In Vivo Imaging: At various time points post-injection (e.g., 4, 24, 48, 72 hours), anesthetize the animals and perform whole-body fluorescence imaging using an in vivo imaging system (IVIS) equipped with the correct filters.[10]

  • Ex Vivo Organ Analysis: After the final imaging time point, euthanize the animals and dissect major organs (e.g., tumor, liver, kidneys, spleen, heart, lungs).

  • Ex Vivo Imaging: Image the dissected organs with the IVIS system to quantify the fluorescence signal in each tissue, which reflects the biodistribution of the conjugate.[10] A high signal in clearance organs like the liver and kidneys relative to the target tissue may indicate poor conjugate stability.

Visualization of Evaluation Workflow

The following diagram illustrates the logical workflow for evaluating a fluorescent dye conjugate for in vivo applications.

G cluster_0 Phase 1: Conjugate Preparation & QC cluster_1 Phase 2: In Vitro Stability cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Decision a Select Dye & Biomolecule b Conjugation Reaction (e.g., NHS Ester Chemistry) a->b c Purification (Size-Exclusion Chromatography) b->c d Characterization (Determine Degree of Labeling) c->d e Incubate Conjugate in Serum/Plasma d->e Proceed if DOL is acceptable f Analysis at Time Points (SDS-PAGE or HPLC) e->f g Quantify Free Dye vs. Intact Conjugate f->g h Administer to Animal Model g->h Proceed if stable in vitro i Whole-Body Fluorescence Imaging h->i j Ex Vivo Organ Imaging & Biodistribution i->j k Stable for In Vivo Use? j->k

References

A Researcher's Guide to Isotype Controls for Cy3.5 Labeled Primary Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of cellular and molecular research, the accuracy and specificity of immunodetection techniques are paramount. When utilizing directly conjugated primary antibodies, such as those labeled with the fluorescent dye Cy3.5, it is crucial to differentiate between specific antibody-antigen binding and non-specific background signal. This is where the isotype control becomes an indispensable tool. This guide provides a comprehensive comparison of the use of this compound labeled isotype controls, supported by experimental protocols and data, to aid researchers, scientists, and drug development professionals in achieving reliable and reproducible results.

The Critical Role of Isotype Controls

An isotype control is a non-specific antibody that matches the host species, immunoglobulin (Ig) class, and subclass of the primary antibody being used in an experiment.[1][2] Crucially, it is also conjugated to the same fluorophore—in this case, this compound. The purpose of an isotype control is to provide a baseline for non-specific binding, which can arise from several sources, including:

  • Fc Receptor Binding: Immune cells such as macrophages, B cells, and dendritic cells express Fc receptors that can bind the Fc region of antibodies non-specifically.[3][4]

  • Non-specific Protein Interactions: Antibodies may interact with other cellular proteins, lipids, or carbohydrates in a non-specific manner.[2][5]

  • Fluorophore-Related Artifacts: The fluorescent dye itself may contribute to background signal.[3]

By comparing the signal generated by the this compound labeled primary antibody to that of the this compound labeled isotype control, researchers can more accurately determine the true level of specific staining.[1][6]

Selecting the Appropriate this compound Isotype Control

The fundamental principle of isotype control selection is to match the characteristics of the primary antibody as closely as possible. If your primary antibody is a mouse IgG1 conjugated to this compound, your isotype control must also be a mouse IgG1 conjugated to this compound.[3][7] It is also recommended to use the isotype control at the same concentration as the primary antibody to ensure a valid comparison.

Performance Comparison: this compound Labeled Primary Antibody vs. Isotype Control

To illustrate the importance of using a matched isotype control, the following tables present representative data from flow cytometry and immunofluorescence experiments. While specific performance data for every this compound-conjugated antibody will vary, this data serves to demonstrate the expected outcomes.

Table 1: Flow Cytometry Analysis of CD8 Expression on T-cells
SampleMean Fluorescence Intensity (MFI)Signal-to-Noise Ratio (Primary MFI / Isotype MFI)
Unstained Cells50-
This compound Mouse IgG1 Isotype Control150-
This compound Anti-Human CD8 (Mouse IgG1)300020.0

This table demonstrates a clear distinction between the specific signal from the anti-CD8 antibody and the background signal from the isotype control, resulting in a high signal-to-noise ratio.

Table 2: Immunofluorescence Staining of Cytoskeletal Protein in Fibroblasts
Staining ConditionAverage Signal Intensity (Arbitrary Units)Background Intensity (Arbitrary Units)
No Primary Antibody (Secondary Only)2015
This compound Rabbit IgG Isotype Control4540
This compound Anti-Cytoskeletal Protein (Rabbit IgG)85050

This table illustrates how the isotype control helps to quantify the level of non-specific background staining, allowing for a more accurate assessment of the specific signal from the primary antibody.

Properties of this compound Fluorophore

The choice of fluorophore is critical for the success of any fluorescence-based immunoassay. This compound, a member of the cyanine dye family, offers several advantages for antibody labeling.

PropertyValue
Excitation Maximum (λex)~581 nm
Emission Maximum (λem)~596 nm
Molar Extinction Coefficient>150,000 cm⁻¹M⁻¹
Quantum Yield~0.15
Key AdvantagesBright fluorescence, good photostability

Studies have shown that the fluorescence of Cy3 and this compound can be enhanced upon covalent linkage to proteins like antibodies, leading to brighter conjugates.[8]

Experimental Protocols

Detailed and optimized protocols are essential for obtaining reliable and reproducible results. Below are general protocols for immunofluorescence and flow cytometry using this compound labeled primary antibodies and isotype controls.

Immunofluorescence Staining Protocol

G cluster_prep Sample Preparation cluster_stain Staining cluster_final Imaging start Seed cells on coverslips fix Fix with 4% PFA start->fix perm Permeabilize with 0.1% Triton X-100 fix->perm block Block with 5% BSA perm->block primary_ab Incubate with this compound Primary Antibody block->primary_ab isotype_ctrl Incubate with this compound Isotype Control block->isotype_ctrl wash1 Wash 3x with PBS primary_ab->wash1 isotype_ctrl->wash1 mount Mount with antifade medium wash1->mount image Image with fluorescence microscope mount->image

Caption: Workflow for immunofluorescence staining.

  • Cell Preparation:

    • Culture cells on sterile glass coverslips in a petri dish or multi-well plate.

    • Wash the cells with Phosphate Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (for intracellular targets).

    • Wash three times with PBS.

  • Blocking:

    • Incubate the cells with a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature to reduce non-specific binding.

  • Antibody Incubation:

    • Dilute the this compound labeled primary antibody and the this compound labeled isotype control to the same concentration in blocking buffer.

    • Incubate separate coverslips with the primary antibody and the isotype control for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the slides using a fluorescence microscope with appropriate filters for this compound (Excitation: ~581 nm, Emission: ~596 nm).

Flow Cytometry Staining Protocol

G cluster_prep Cell Preparation cluster_stain Staining cluster_final Analysis start Harvest and count cells wash1 Wash with FACS buffer start->wash1 fc_block Block Fc receptors wash1->fc_block unstained Unstained Control wash1->unstained primary_ab Stain with this compound Primary Antibody fc_block->primary_ab isotype_ctrl Stain with this compound Isotype Control fc_block->isotype_ctrl wash2 Wash 2x with FACS buffer primary_ab->wash2 isotype_ctrl->wash2 unstained->wash2 acquire Acquire on flow cytometer wash2->acquire analyze Analyze data acquire->analyze

Caption: Workflow for flow cytometry staining.

  • Cell Preparation:

    • Harvest cells and wash them with ice-cold Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS).

    • Resuspend the cells to a concentration of 1x10^6 cells/mL.

  • Fc Receptor Blocking:

    • Incubate the cells with an Fc receptor blocking reagent for 10-15 minutes on ice to prevent non-specific binding to Fc receptors.

  • Staining:

    • Aliquot 100 µL of the cell suspension into separate tubes for unstained, isotype control, and primary antibody staining.

    • Add the this compound labeled primary antibody and the this compound labeled isotype control at the same pre-determined optimal concentration to their respective tubes.

    • Incubate for 30 minutes on ice in the dark.

  • Washing:

    • Wash the cells twice with 2 mL of ice-cold Flow Cytometry Staining Buffer. Centrifuge at a low speed and discard the supernatant.

  • Data Acquisition:

    • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Acquire the samples on a flow cytometer equipped with a laser and filter set appropriate for this compound.

Logical Framework for Isotype Control Use

G exp_design Experimental Design select_primary Select this compound Primary Antibody exp_design->select_primary select_isotype Select Matched this compound Isotype Control (Same Host, Isotype, Concentration) select_primary->select_isotype run_exp Perform Staining Protocol select_isotype->run_exp primary_stain Primary Antibody Staining run_exp->primary_stain isotype_stain Isotype Control Staining run_exp->isotype_stain data_acq Data Acquisition primary_stain->data_acq isotype_stain->data_acq compare Compare Primary vs. Isotype Signal data_acq->compare specific_signal Specific Signal = Primary Signal - Isotype Signal compare->specific_signal conclusion Valid Conclusion on Target Expression specific_signal->conclusion

Caption: Decision-making process for using isotype controls.

References

A Head-to-Head Comparison of Orange-Red Fluorescent Dyes: Benchmarking Cy3.5

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic fields of cellular imaging, proteomics, and drug discovery, the selection of an appropriate fluorescent probe is paramount for generating high-fidelity, reproducible data. For researchers focusing on the orange-red spectral region, a variety of fluorescent dyes are available, each with its own set of strengths and weaknesses. This guide provides an objective, data-driven comparison of Cy3.5 against three other widely used orange-red fluorescent dyes: Alexa Fluor 568, Rhodamine Red-X, and TAMRA. This analysis is intended to equip researchers, scientists, and drug development professionals with the necessary information to make an informed decision based on the specific demands of their experimental applications.

Quantitative Performance Metrics: A Spectroscopic Showdown

The performance of a fluorescent dye is fundamentally determined by its photophysical properties. Key metrics include the maximum excitation and emission wavelengths (λex and λem), which dictate instrument compatibility; the molar extinction coefficient (ε), which indicates the efficiency of light absorption; and the fluorescence quantum yield (Φ), representing the efficiency of converting absorbed light into emitted fluorescence. The product of the molar extinction coefficient and the quantum yield provides a measure of the dye's overall brightness.

Below is a summary of the key spectroscopic properties for this compound and its competitors.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Relative Brightness (ε x Φ)
This compound ~581[1]~596[1]~150,000~0.15~22,500
Alexa Fluor 568 ~578~603~91,300~0.69~62,997
Rhodamine Red-X ~570~590~129,000[2]~0.85~109,650
TAMRA ~555~580~91,000~0.19~17,290

Note: The exact values for molar extinction coefficient and quantum yield can vary depending on the solvent, pH, and conjugation state. The data presented here are compiled from various sources and should be used as a guide for comparison.

Photostability and Environmental Sensitivity: The Real-World Performance

Beyond spectral properties, the practical utility of a fluorescent dye is heavily influenced by its photostability and its sensitivity to environmental factors such as pH.

DyePhotostabilitypH Sensitivity
This compound High[1]Generally low
Alexa Fluor 568 Very High[3]Insensitive over a broad pH range[3]
Rhodamine Red-X ModerateRelatively low
TAMRA ModerateCan be sensitive to pH changes

Alexa Fluor 568 is renowned for its exceptional photostability and pH insensitivity, making it a robust choice for demanding applications such as time-lapse imaging.[3] this compound also exhibits high photostability, a characteristic feature of the cyanine dye family.[1][4] Rhodamine Red-X and TAMRA generally show moderate photostability in comparison.

Experimental Protocols

To ensure objective and reproducible comparisons of fluorescent dye performance, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Relative Photostability

This protocol outlines a method to compare the photobleaching rates of different fluorescent dyes using widefield fluorescence microscopy.

Materials:

  • Fluorescent dye-conjugated secondary antibodies (e.g., Goat anti-Mouse IgG) for each dye to be tested.

  • Fixed cells on glass coverslips with a target antigen labeled with a primary antibody.

  • Antifade mounting medium.

  • Fluorescence microscope with a stable light source (e.g., mercury arc lamp or LED) and a sensitive camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation:

    • Prepare immunofluorescently labeled cell samples using a standard protocol. Incubate separate samples with secondary antibodies conjugated to this compound, Alexa Fluor 568, Rhodamine Red-X, and TAMRA at the same molar concentration.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize for at least 30 minutes.

    • Select the appropriate filter set for the dye being imaged.

    • Use the same objective lens (e.g., 60x oil immersion) and maintain a consistent illumination intensity for all samples.

  • Image Acquisition:

    • Bring a labeled cell into focus.

    • Acquire an initial image (time = 0) using a fixed exposure time that provides a good signal-to-noise ratio without saturating the detector.

    • Continuously illuminate the sample.

    • Acquire a series of images at regular time intervals (e.g., every 10 seconds) for a total duration of 5-10 minutes.

  • Data Analysis:

    • Open the image time-series in image analysis software.

    • Select a region of interest (ROI) within a well-stained area of the cell.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region with no cells and subtracting it from the ROI measurements.

    • Normalize the background-corrected intensity values to the initial intensity at time = 0.

    • Plot the normalized fluorescence intensity as a function of time for each dye. The dye that maintains a higher percentage of its initial fluorescence over time is considered more photostable.

Protocol 2: Comparative Brightness in Immunofluorescence

This protocol provides a method to compare the relative brightness of different fluorescent dyes in a cellular imaging context.

Materials:

  • Fluorescent dye-conjugated secondary antibodies for each dye.

  • Fixed cells on glass coverslips labeled with a primary antibody.

  • Mounting medium.

  • Fluorescence microscope with a digital camera.

  • Image analysis software.

Procedure:

  • Sample Preparation:

    • Prepare immunofluorescently labeled cell samples as described in Protocol 1, ensuring that the secondary antibody concentrations are identical.

  • Image Acquisition:

    • For each dye, acquire images from at least 10-15 different cells using identical microscope settings (illumination intensity, exposure time, camera gain). It is crucial that the exposure time is set to avoid saturation of the brightest sample.

  • Data Analysis:

    • Using image analysis software, outline individual cells and measure the mean fluorescence intensity for each cell.

    • Subtract the mean background fluorescence from each measurement.

    • Calculate the average background-corrected fluorescence intensity for each dye across all imaged cells.

    • The dye with the highest average intensity is considered the brightest under these specific experimental conditions.

Visualizing the Experimental Workflow

To further elucidate the process of comparing these fluorescent dyes, the following diagram illustrates the key steps in the experimental workflow.

G cluster_prep Sample Preparation cluster_photostability Photostability Assay cluster_brightness Brightness Assay cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion prep1 Cell Culture & Fixation prep2 Primary Antibody Incubation prep1->prep2 prep3 Secondary Antibody Incubation (with this compound, AF568, RRX, TAMRA) prep2->prep3 photo1 Time-Lapse Imaging (Continuous Illumination) prep3->photo1 For Photostability bright1 Image Multiple Cells (Fixed Exposure) prep3->bright1 For Brightness photo2 Measure Fluorescence Decay photo1->photo2 photo3 Plot Normalized Intensity vs. Time photo2->photo3 analysis1 Quantitative Comparison (Tables & Plots) photo3->analysis1 bright2 Measure Mean Intensity bright1->bright2 bright3 Compare Average Intensities bright2->bright3 bright3->analysis1 conclusion1 Select Optimal Dye analysis1->conclusion1

Caption: Experimental workflow for benchmarking fluorescent dyes.

Concluding Remarks

The choice of an orange-red fluorescent dye is a critical decision that can significantly impact the quality and reliability of experimental data.

  • For applications demanding the highest photostability and brightness , Alexa Fluor 568 and Rhodamine Red-X appear to be superior choices based on their high quantum yields and robust performance in imaging applications.

  • This compound offers a good balance of brightness and high photostability, making it a reliable workhorse for a variety of fluorescence microscopy techniques.[1] Its spectral properties are well-suited for common laser lines and filter sets.

  • TAMRA remains a viable option, particularly for applications where cost is a major consideration, though researchers should be mindful of its moderate brightness and potential pH sensitivity.

Ultimately, the optimal dye will depend on the specific experimental requirements, including the instrumentation available, the nature of the biological sample, and the need for prolonged imaging sessions. It is highly recommended that researchers perform their own in-house validation to determine the best-performing dye for their particular application.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Cy3.5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your research and the safety of your laboratory environment are paramount. Adherence to proper disposal protocols for chemical reagents like the fluorescent dye Cy3.5 is a critical component of responsible laboratory practice. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes, at a minimum, chemical-resistant gloves (nitrile or neoprene are recommended), safety goggles, and a laboratory coat.[1][2] When handling this compound in its solid, powdered form, all work should be conducted in a certified chemical fume hood to prevent the inhalation of dust particles.[2] In case of accidental skin or eye contact, flush the affected area with copious amounts of water and seek immediate medical attention.[1]

Step-by-Step Disposal Protocol for this compound

All waste containing this compound, regardless of concentration, should be treated as hazardous chemical waste.[1][2] Under no circumstances should it be disposed of down the drain or in regular solid waste streams.[1][3]

  • Waste Segregation and Collection :

    • Collect all this compound waste, including unused stock solutions, dilute aqueous solutions from experiments, and contaminated solid materials (e.g., pipette tips, tubes, gloves, and bench paper), in separate, dedicated hazardous waste containers.[1][4]

    • It is best practice to keep solid and liquid waste streams separate to avoid potential reactions and to facilitate proper disposal by your institution's environmental health and safety office.[3]

    • Whenever possible, leave the chemical in its original container to minimize transfers.[1] Do not mix this compound waste with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1]

  • Containerization :

    • Use chemically compatible, leak-proof containers for waste collection. The containers must be in good condition with secure, tight-fitting lids.[3]

  • Labeling :

    • Clearly and accurately label all waste containers. The label must include:

      • The words "Hazardous Waste".[1][5]

      • The full chemical name: "this compound (Cyanine 3.5)".[1]

      • A clear indication of the contents (e.g., "Aqueous this compound waste," "Solid this compound contaminated materials").

      • Associated hazard warnings (e.g., "Irritant," "Handle with Care").

  • Storage Pending Disposal :

    • Securely seal the waste containers.[1]

    • Store the containers in a designated and secure satellite accumulation area (SAA).[3][5] This area should be clearly marked and away from incompatible materials.[1]

    • Ensure the storage area has secondary containment to capture any potential leaks.[3]

  • Final Disposal :

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[3]

Quantitative Data Summary

ParameterGuidelineSource
Aqueous Waste Treat all concentrations as hazardous waste.General guidance for fluorescent dyes.[1][6]
Solid Waste All contaminated materials must be disposed of as hazardous waste.General guidance for fluorescent dyes.[4][6]
Empty Containers The first rinse of an empty container must be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on institutional policy. Deface or remove the label before disposing of the rinsed container.General guidance for chemical containers.[6]

Experimental Protocols

While specific experimental protocols for the degradation of this compound for disposal are not standard practice in a typical research setting, the general principle for handling cyanine dye waste is containment and disposal via a licensed hazardous waste contractor. Some literature explores the degradation of dyes using methods like oxidation; however, these are not recommended for in-lab disposal without specific EHS approval and protocols.[7][8] The primary and recommended "protocol" is the step-by-step disposal guide outlined above.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Cy3_5_Disposal_Workflow start Start: this compound Waste Generation waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Aqueous Solutions) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated Materials) waste_type->solid_waste Solid collect_liquid Collect in Labeled, Leak-Proof Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled, Leak-Proof Solid Hazardous Waste Container solid_waste->collect_solid storage Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment collect_liquid->storage collect_solid->storage contact_ehs Contact Institutional EHS for Pickup by Licensed Waste Contractor storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cy3.5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling the fluorescent dye Cy3.5. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.[1]

Hazard Identification

According to safety data sheets for cyanine dyes, this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2] Some cyanine dyes are also known to be skin and eye irritants.[3] Therefore, appropriate personal protective equipment and handling procedures are crucial.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound in either solid or solution form.[1] The following table outlines the minimum required protective gear.

Body PartRequired PPESpecifications and Notes
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double-gloving is a best practice. Always check the manufacturer's data for breakthrough times.[1]
Eyes/Face Safety goggles and face shieldGoggles must be splash-proof. A face shield should be worn over the goggles, especially when handling powders or the risk of splashing exists.[1]
Body Laboratory coat and chemical-resistant apronA fully buttoned lab coat is the minimum requirement. An apron provides an additional layer of protection against splashes.[1]
Respiratory Fume hood or respiratorAll handling of solid this compound and concentrated solutions should occur in a certified chemical fume hood to minimize inhalation risk.[1] If a fume hood is not available, a respirator may be required.[1]

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic approach is crucial for preventing contamination and exposure.

Pre-Handling Preparations:

  • Consult the Safety Data Sheet (SDS): Always review the SDS for this compound or similar cyanine dyes before use.[1]

  • Designate a Handling Area: Perform all work with the dye in a designated area, preferably within a chemical fume hood.[1]

  • Assemble Materials: Before starting, ensure all necessary equipment, including PPE and spill cleanup materials, is readily available.[1]

Handling Procedures:

  • Weighing and Reconstituting: When weighing the solid form, do so in a fume hood to prevent the inhalation of dust particles.[1] When preparing solutions, add the solvent to the dye slowly to avoid splashing.[1]

  • Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.[1]

Post-Handling Procedures:

  • Decontamination: Thoroughly clean all work surfaces and equipment that came into contact with the dye.[1]

  • Doffing PPE: Remove PPE carefully to avoid self-contamination. The general sequence is to remove gloves first, followed by the gown, face shield/goggles, and mask.[1]

  • Hand Washing: Always wash your hands thoroughly after removing all PPE.[1][3]

Disposal Plan: Responsible Waste Management

All waste contaminated with this compound is considered hazardous waste and must be disposed of according to institutional and local regulations.[1][4]

Waste TypeDisposal Procedure
Solid Waste Contaminated items such as gloves, weigh boats, and pipette tips should be collected in a designated, sealed hazardous waste container.
Liquid Waste Unused or waste solutions of this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.[4]
Sharps Needles or other sharps contaminated with this compound should be placed in a designated sharps container for hazardous waste.

Empty chemical containers should be triple rinsed with a suitable solvent, and the rinsate must be collected as hazardous waste.[5]

Safe Handling Workflow for this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling A Assess Risks (Review SDS) B Don Appropriate PPE A->B C Weigh & Reconstitute B->C D Perform Experiment C->D E Decontaminate Work Area D->E F Segregate & Label Hazardous Waste E->F G Doff PPE Correctly F->G H Wash Hands Thoroughly G->H

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.